4-Ethynylpyrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
185506-23-4 |
|---|---|
Molecular Formula |
C18H10 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
4-ethynylpyrene |
InChI |
InChI=1S/C18H10/c1-2-12-11-15-7-3-5-13-9-10-14-6-4-8-16(12)18(14)17(13)15/h1,3-11H |
InChI Key |
MWCIWTVUVKVTQG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 4-Ethynylpyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 4-ethynylpyrene, a valuable building block in materials science, medicinal chemistry, and drug development. The distinct photophysical properties of the pyrene core, combined with the versatile reactivity of the terminal alkyne, make this compound a sought-after precursor for the synthesis of complex molecular architectures, fluorescent probes, and conjugated materials. This document details two principal synthetic pathways and the subsequent purification techniques, supported by experimental protocols and comparative data.
Synthetic Methodologies
Two predominant strategies for the synthesis of this compound are the Sonogashira cross-coupling reaction starting from a halogenated pyrene and a multi-step synthesis commencing with 4-acetylpyrene.
Sonogashira Cross-Coupling of 1-Bromopyrene
The Sonogashira coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This approach offers a direct route to this compound from a readily accessible precursor, 1-bromopyrene. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] A common strategy involves the use of a silyl-protected alkyne, such as ethynyltrimethylsilane, followed by a deprotection step.
Reaction Scheme:
-
Bromination of Pyrene: Pyrene is first brominated to yield 1-bromopyrene.
-
Sonogashira Coupling: 1-bromopyrene is then coupled with ethynyltrimethylsilane.
-
Desilylation: The trimethylsilyl (TMS) protecting group is removed to afford this compound.
Synthesis from 4-Acetylpyrene
An alternative route to this compound begins with the Friedel-Crafts acylation of pyrene to produce 4-acetylpyrene. This intermediate is then subjected to a Vilsmeier-Haack-Arnold reaction followed by a Bodendorf fragmentation to yield the desired product.[3]
Reaction Scheme:
-
Friedel-Crafts Acylation: Pyrene is acylated to form 4-acetylpyrene.
-
Vilsmeier-Haack-Arnold Reaction: 4-acetylpyrene is converted to a β-chloro-α,β-unsaturated iminium salt.
-
Bodendorf Fragmentation: The intermediate is then fragmented to give this compound.
Quantitative Data Summary
The following tables summarize the quantitative data associated with the described synthetic methods for this compound and its precursors.
Table 1: Synthesis of 1-Bromopyrene (Precursor for Sonogashira Coupling)
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Pyrene | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 12 h | Room Temp. | ~90% |
Table 2: Synthesis of this compound via Sonogashira Coupling
| Starting Material | Alkyne Source | Catalyst System | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| 1-Bromopyrene | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI | Triethylamine | Triethylamine | 4-6 h | Reflux | 80-90% (for coupling) |
| 1-(Trimethylsilylethynyl)pyrene | - | K₂CO₃ | Methanol/THF | 2 h | Room Temp. | >95% (for desilylation) |
Table 3: Synthesis of 4-Acetylpyrene (Precursor for Vilsmeier-Haack Route)
| Starting Material | Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pyrene | Acetyl chloride | AlCl₃ | Dichloromethane | 4 h | 0 °C to RT | ~85% |
Table 4: Synthesis of this compound via Vilsmeier-Haack & Bodendorf Fragmentation
| Starting Material | Reaction Step | Key Reagents | Solvent | Temperature | Yield (%) |
| 4-Acetylpyrene | Vilsmeier-Haack | POCl₃, DMF | DMF | 0 °C to 80 °C | Good |
| Intermediate | Bodendorf Fragmentation | Base (e.g., NaOH) | Dioxane/Water | Reflux | Moderate |
Note: Yields can vary based on specific reaction conditions and scale.
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
Step 1: Synthesis of 1-Bromopyrene
-
In a round-bottom flask, dissolve pyrene (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature while stirring.
-
Stir the reaction mixture in the dark for 12 hours.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain 1-bromopyrene as a white solid.
Step 2: Sonogashira Coupling of 1-Bromopyrene with Ethynyltrimethylsilane
-
To a degassed solution of 1-bromopyrene (1.0 eq) in triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Add ethynyltrimethylsilane (1.5 eq) to the mixture.
-
Reflux the reaction mixture under an inert atmosphere (e.g., argon) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(trimethylsilylethynyl)pyrene.
Step 3: Desilylation to this compound
-
Dissolve 1-(trimethylsilylethynyl)pyrene (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) and stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give this compound, which can be further purified by recrystallization.
Synthesis of this compound from 4-Acetylpyrene
Step 1: Synthesis of 4-Acetylpyrene
-
Suspend aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.
-
Cool the suspension to 0 °C and add acetyl chloride (1.1 eq) dropwise.
-
Add a solution of pyrene (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by recrystallization from ethanol to afford 4-acetylpyrene.
Step 2: Vilsmeier-Haack-Arnold Reaction and Bodendorf Fragmentation
-
To a flask containing anhydrous DMF at 0 °C, add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise.
-
Add a solution of 4-acetylpyrene (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.[4]
-
Heat the reaction mixture to 80 °C and stir for 3 hours.[4]
-
Cool the mixture and pour it into ice water.
-
Basify the aqueous solution with sodium hydroxide and heat the mixture to reflux for 1-2 hours to induce the Bodendorf fragmentation.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography and/or recrystallization.
Purification Methods
Column Chromatography
Column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials.[2][5]
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.[5]
-
Mobile Phase (Eluent): A non-polar solvent system is typically employed. A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration to 5-10%) is effective for separating the less polar this compound from more polar impurities.[6][7] The optimal eluent system should be determined by preliminary TLC analysis.[2]
Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure, crystalline this compound.[8] The choice of solvent is critical.
-
Solvent Selection: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] For pyrene derivatives, solvent systems such as ethanol, or a mixed solvent system like hexane/acetone or hexane/ethyl acetate can be effective.[10] For this compound, recrystallization from a mixture of dichloromethane and hexane or ethanol can yield a pure product.
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (or solvent mixture).[8]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
Visualized Workflows
The following diagrams illustrate the synthetic pathways and a general purification workflow.
Caption: Synthetic pathways to this compound.
Caption: General purification workflow for this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Purification [chem.rochester.edu]
Unveiling the Photonic Fingerprint: A Technical Guide to the Quantum Yield and Lifetime of 4-Ethynylpyrene Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of 4-Ethynylpyrene, a fluorescent probe of significant interest in biological and materials science. Understanding its fluorescence quantum yield and lifetime is paramount for its effective application in assays, imaging, and as a building block for more complex molecular sensors. This document provides a comprehensive overview of its key characteristics, detailed experimental protocols for their measurement, and a foundational understanding of the underlying principles.
Core Photophysical Data of Ethynylpyrene Derivatives
| Photophysical Parameter | Value | Solvent | Reference |
| Fluorescence Quantum Yield (Φf) | 0.44 | Dichloromethane | [1] |
| Absorption Maximum (λabs) | Not explicitly stated for Py-ET | Dichloromethane | [1] |
| Emission Maximum (λem) | Bathochromic shift relative to pyrene | Dichloromethane | [1] |
| Fluorescence Lifetime (τf) | Not explicitly stated for Py-ET | Dichloromethane | [1] |
Experimental Protocols
Accurate determination of fluorescence quantum yield and lifetime is essential for the reliable application of fluorescent probes. The following sections outline the detailed methodologies for these key experiments.
Synthesis of this compound
The synthesis of this compound (or 1-Ethynylpyrene) is typically achieved via a Sonogashira cross-coupling reaction.[2][3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Materials:
-
1-Bromopyrene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh3)
-
Diisopropylamine (DIPA) or Triethylamine (TEA)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K2CO3) or Tetrabutylammonium fluoride (TBAF)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Coupling Reaction:
-
To a Schlenk flask under an inert atmosphere, add 1-bromopyrene, bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triphenylphosphine.
-
Add anhydrous toluene or THF, followed by the amine base (DIPA or TEA).
-
Add trimethylsilylacetylene to the reaction mixture.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Deprotection:
-
Upon completion of the coupling reaction, cool the mixture to room temperature.
-
Add a solution of potassium carbonate in methanol or TBAF in THF to remove the trimethylsilyl protecting group.
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any solids.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Sonogashira Coupling Workflow
Caption: Workflow for the synthesis of this compound via Sonogashira coupling.
Measurement of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is determined relative to a well-characterized standard.
Instrumentation:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Standard:
-
A common standard for the blue-green spectral region is quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54). The choice of standard should have an emission profile that overlaps with the sample.
Procedure:
-
Prepare Solutions:
-
Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the chosen solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Measure Absorbance:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Measure Fluorescence Spectra:
-
Using the spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the sample using the following equation:
Φf_sample = Φf_std * (A_std / A_sample) * (I_sample / I_std) * (η_sample² / η_std²)
Where:
-
Φf is the fluorescence quantum yield
-
A is the absorbance at the excitation wavelength
-
I is the integrated fluorescence intensity
-
η is the refractive index of the solvent
-
Quantum Yield Determination Workflow
Caption: Experimental workflow for determining the fluorescence quantum yield.
Measurement of Fluorescence Lifetime (τf)
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Instrumentation:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Fast photodetector (e.g., microchannel plate photomultiplier tube - MCP-PMT)
-
TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)
-
Procedure:
-
Instrument Setup and Calibration:
-
Set the excitation wavelength to match the absorption maximum of the this compound sample.
-
Collect an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
-
Sample Measurement:
-
Measure the fluorescence decay of the this compound solution. The concentration should be low enough to avoid aggregation or excimer formation.
-
-
Data Analysis:
-
The fluorescence decay data is fitted to an exponential decay model, typically using deconvolution with the IRF.
-
For a simple mono-exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t / τf)
Where:
-
I₀ is the intensity at time t=0
-
τf is the fluorescence lifetime
-
Signaling Pathways and Logical Relationships
The application of this compound in drug development and biological research often involves its use as a fluorescent reporter. While it does not have an intrinsic signaling pathway, its fluorescence can be modulated by its local environment, which can be designed to report on specific biological events. For example, it can be incorporated into a probe where a change in fluorescence signals the binding to a target molecule or a change in the microenvironment's polarity.
Fluorescence Modulation Logic
Caption: Logical relationship of this compound as a fluorescent reporter.
This guide provides a foundational framework for understanding and utilizing the fluorescence properties of this compound. For specific applications, further optimization of experimental conditions and data analysis will be necessary. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental setups and theoretical considerations.
References
Solubility Profile of 4-Ethynylpyrene in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Ethynylpyrene, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a valuable building block in materials science and drug discovery. A thorough understanding of its solubility in common organic solvents is critical for its application in synthesis, purification, and formulation. This technical guide provides a summary of the available solubility information for ethynylpyrene derivatives and details comprehensive experimental protocols for determining the precise solubility of this compound in a laboratory setting. Due to a lack of specific quantitative data for this compound in publicly accessible literature, this guide presents qualitative data for the closely related isomer, 1-ethynylpyrene, as a proxy and outlines standardized methods for researchers to generate their own quantitative data.
Qualitative Solubility of Ethynylpyrene Derivatives
Table 1: Qualitative Solubility of 1-Ethynylpyrene in Common Organic Solvents
| Solvent | Chemical Formula | Type | Qualitative Solubility of 1-Ethynylpyrene |
| Chloroform | CHCl₃ | Halogenated | Good |
| Dichloromethane | CH₂Cl₂ | Halogenated | Good |
| Toluene | C₇H₈ | Aromatic | Good |
| Water | H₂O | Protic | Low |
This data is based on information for 1-ethynylpyrene and serves as an estimation for the expected solubility behavior of this compound.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, standardized experimental procedures are necessary. The following sections detail two common and reliable methods: the gravimetric method and UV-Vis spectroscopy.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It involves creating a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.[1][2][3][4]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound.
-
Saturation: Add the weighed this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial). Ensure an excess of the solid is present to achieve saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be done using a shaker or a magnetic stirrer in a temperature-controlled environment.
-
Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, airtight syringe to avoid solvent evaporation.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).
-
Drying: Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.
-
Weighing: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of container with solute - Mass of empty container) / Volume of supernatant] x 100
Workflow for Gravimetric Solubility Determination
A step-by-step workflow for determining solubility using the gravimetric method.
UV-Vis Spectroscopy Method
UV-Vis spectroscopy is a sensitive analytical technique that can be used to determine the concentration of a solute in a solution, which can then be used to calculate its solubility.[5] This method is particularly suitable for aromatic compounds like this compound, which have strong UV absorbance.
Experimental Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert Law.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-3).
-
Dilution: Carefully extract a known volume of the supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent.
Workflow for UV-Vis Spectroscopy Solubility Determination
A workflow illustrating the determination of solubility via UV-Vis spectroscopy.
Signaling Pathways and Applications
This compound and its derivatives are often utilized as fluorescent probes in biological systems and as building blocks for functional materials in drug delivery. The ethynyl group provides a versatile handle for "click" chemistry reactions, allowing for the conjugation of pyrene to biomolecules or nanoparticles. The pyrene moiety itself can intercalate into DNA or associate with proteins, and its fluorescence is sensitive to the local environment, making it a useful reporter group.
Logical Relationship in Bio-conjugation Application
The use of this compound in bio-conjugation via click chemistry for downstream applications.
Conclusion
While specific quantitative solubility data for this compound is not prevalent in the reviewed literature, the qualitative solubility of the related 1-ethynylpyrene suggests good solubility in common non-polar and halogenated organic solvents. For researchers requiring precise quantitative data, the detailed gravimetric and UV-Vis spectroscopy protocols provided in this guide offer robust methods for in-house determination. The versatility of the ethynyl group in this compound continues to make it a compound of high interest in the development of advanced materials and biomedical research tools.
References
Photostability and Degradation Pathways of 4-Ethynylpyrene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethynylpyrene, a fluorescent probe with applications in biomedical research and materials science, possesses a polycyclic aromatic hydrocarbon (PAH) core that is susceptible to photodegradation. This technical guide provides a comprehensive overview of the current understanding of the photostability and degradation pathways of this compound. While specific quantitative data for this compound is limited in the current scientific literature, this guide extrapolates from the known photochemistry of pyrene and other polycyclic aromatic hydrocarbons to provide insights into its likely behavior upon exposure to light. This document outlines the key factors influencing its photostability, probable degradation mechanisms, and the analytical methods used to characterize its degradation products. Furthermore, it details generalized experimental protocols for assessing photostability, offering a framework for researchers to evaluate this compound in their specific applications.
Introduction to this compound and its Photostability
This compound is a derivative of pyrene, a four-ring polycyclic aromatic hydrocarbon. The addition of the ethynyl group (-C≡CH) to the pyrene core can modify its photophysical properties, including its fluorescence quantum yield and lifetime, making it a valuable tool in various scientific disciplines. However, like its parent compound, this compound is prone to photodegradation, a process where the molecule undergoes chemical changes upon absorbing light energy. This can lead to a loss of fluorescence (photobleaching) and the formation of potentially interfering or toxic byproducts. Understanding the photostability of this compound is therefore critical for its effective use, particularly in applications requiring prolonged or intense light exposure, such as fluorescence microscopy and in vivo imaging.
Factors Influencing Photostability
The photostability of this compound is not an intrinsic constant but is highly dependent on its environment. Key factors that influence its rate of degradation include:
-
Solvent: The choice of solvent can significantly impact photostability. Halogenated solvents, such as chloroform, have been shown to accelerate the photodegradation of pyrene through the formation of reactive radical species.[1][2] In contrast, pyrene exhibits greater stability in solvents like dichloromethane.[1][2] The polarity of the solvent can also play a role in the degradation kinetics.
-
Presence of Oxygen: Molecular oxygen is a critical factor in the photodegradation of many organic molecules, including PAHs. In the presence of light, excited-state this compound can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), which can then attack the pyrene core. Additionally, the excited pyrene molecule can directly react with ground-state oxygen.
-
Light Intensity and Wavelength: The rate of photodegradation is directly related to the intensity of the incident light. Higher light intensities lead to a greater number of photons being absorbed per unit time, increasing the rate of photochemical reactions. The wavelength of the excitation light is also important; light that is strongly absorbed by the molecule is most effective at inducing degradation.
-
Presence of Other Substances: The presence of other molecules in the solution can either quench the excited state of this compound, thus protecting it from degradation, or act as photosensitizers, accelerating its degradation.
Quantitative Assessment of Photostability
-
Photodegradation Quantum Yield (Φd): This value represents the efficiency of the photodegradation process. It is defined as the number of molecules that degrade for each photon absorbed. A lower quantum yield indicates higher photostability.
-
Photobleaching Half-Life (t1/2): This is the time required for the fluorescence intensity of a sample to decrease to half of its initial value under specific illumination conditions.
A summary of typical (but not specific to this compound) photostability parameters is presented in Table 1.
| Parameter | Description | Typical Range for PAHs | Factors Influencing Value |
| Photodegradation Quantum Yield (Φd) | Efficiency of photodegradation upon light absorption. | 10-6 to 10-2 | Solvent, oxygen concentration, wavelength, presence of quenchers/sensitizers. |
| Photobleaching Half-Life (t1/2) | Time for fluorescence to decay to 50% of initial intensity. | Seconds to hours | Light intensity, quantum yield, experimental setup. |
Table 1: Key Parameters for Quantifying Photostability. This table summarizes the main quantitative measures of photostability for polycyclic aromatic hydrocarbons. Note that specific values for this compound are not currently available in the literature.
Proposed Degradation Pathways of this compound
The exact degradation pathways of this compound have not been elucidated. However, based on the known photochemistry of pyrene and other PAHs, several reaction mechanisms are likely to be involved. The presence of the ethynyl group may also introduce additional reaction pathways.
Photooxidation
The most probable degradation pathway for this compound in the presence of oxygen is photooxidation. This can proceed through several mechanisms:
-
Reaction with Singlet Oxygen: The excited this compound molecule can transfer its energy to ground-state molecular oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the electron-rich pyrene ring system, leading to the formation of endoperoxides, which can further decompose into a variety of oxidized products, including quinones and carboxylic acids.
-
Radical-Mediated Oxidation: The excited this compound can also undergo electron transfer with other molecules or even with oxygen to form a radical cation. This highly reactive intermediate can then react with water or other nucleophiles, leading to hydroxylated derivatives and other oxidation products.
A proposed general pathway for the photooxidation of the pyrene core is depicted below.
Figure 1: Proposed Photooxidation Pathways. A simplified diagram illustrating the potential photooxidation pathways of the this compound core, involving both singlet oxygen and radical cation intermediates.
Reactions Involving the Ethynyl Group
The ethynyl group itself is a reactive moiety and may participate in photochemical reactions. Possible reactions include:
-
Photo-oxidation of the Triple Bond: The carbon-carbon triple bond can be susceptible to oxidation, potentially leading to the formation of dicarbonyl compounds.
-
Photopolymerization: Under certain conditions, particularly at high concentrations, the ethynyl group could undergo photopolymerization reactions.
Experimental Protocols for Assessing Photostability
Standardized protocols for assessing the photostability of a new chemical entity are crucial for reproducible and comparable results. The following sections describe a general workflow for evaluating the photostability of this compound.
Experimental Workflow for Photostability Testing
Figure 2: Experimental Workflow. A flowchart outlining the key steps in a typical photostability study of this compound.
Determination of Photodegradation Quantum Yield (Relative Method)
The photodegradation quantum yield (Φd) of this compound can be determined relative to a well-characterized actinometer (a chemical with a known quantum yield).
Protocol:
-
Actinometer Selection: Choose a chemical actinometer that absorbs light in the same wavelength range as this compound.
-
Solution Preparation: Prepare solutions of both this compound and the actinometer in the desired solvent. The concentrations should be adjusted to have similar absorbance values (typically < 0.1) at the excitation wavelength to avoid inner filter effects.
-
Irradiation: Irradiate both solutions simultaneously in a photostability chamber with a monochromatic light source.
-
Monitoring: At regular time intervals, measure the change in concentration of both this compound and the actinometer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The photodegradation quantum yield of this compound (Φd,sample) can be calculated using the following equation:
Φd,sample = Φd,actinometer * (ksample / kactinometer) * (Aactinometer / Asample)
where:
-
Φd,actinometer is the known quantum yield of the actinometer.
-
ksample and kactinometer are the first-order rate constants of degradation for the sample and actinometer, respectively.
-
Asample and Aactinometer are the integrated absorbances of the sample and actinometer solutions, respectively.
-
Identification of Degradation Products
Protocol:
-
Forced Degradation: Expose a concentrated solution of this compound to a high-intensity light source for a sufficient period to generate a significant amount of degradation products.
-
Chromatographic Separation: Separate the components of the degraded sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Mass Spectrometry Analysis: Identify the separated components using Mass Spectrometry (MS). High-resolution mass spectrometry can provide accurate mass measurements, which aids in the determination of the elemental composition of the degradation products.
-
Structure Elucidation: Based on the mass spectral data (including fragmentation patterns) and comparison with the structure of the parent compound, propose the chemical structures of the degradation products.
Conclusion
The photostability of this compound is a critical parameter for its reliable use as a fluorescent probe. While specific quantitative data and detailed degradation pathways are yet to be fully elucidated, this guide provides a framework for understanding its likely photochemical behavior based on the well-established chemistry of pyrene and other PAHs. The primary degradation mechanism is expected to be photooxidation, with the solvent and the presence of oxygen playing crucial roles. Researchers and drug development professionals are encouraged to perform rigorous photostability testing of this compound under conditions relevant to their specific applications, using the experimental protocols outlined in this guide. Further research is needed to determine the precise photodegradation quantum yield, identify the specific degradation products, and fully map the degradation pathways of this important fluorescent molecule.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrochemical Properties of 4-Ethynylpyrene
This technical guide provides a comprehensive overview of the core electrochemical properties of this compound, a versatile building block in the fields of materials science, organic electronics, and sensor technology.[1][2][3] The unique combination of the large, fluorescent pyrene core and the reactive ethynyl group imparts distinct electronic characteristics that are crucial for the design of novel functional materials.[4] This document details its redox behavior, frontier molecular orbital energies, and the experimental protocols used for their characterization.
Synthesis Overview
The synthesis of this compound can be achieved through various methods. One common route involves the conversion of 4-acetylpyrene. This transformation is typically carried out via a two-step process involving a Vilsmeier-Haack-Arnold reaction followed by Bodendorf fragmentation to yield the terminal alkyne.[5]
Caption: Synthetic workflow for this compound from 4-acetylpyrene.
Core Electrochemical Properties
The electrochemical behavior of this compound is dominated by the extended π-conjugated system of the pyrene core. The ethynyl substituent can modulate these properties. The key characteristics are determined using techniques like cyclic voltammetry (CV).[6][7]
Redox Behavior
Pyrene and its derivatives are known to undergo both oxidation (electron removal) and reduction (electron addition) processes.
-
Oxidation: The oxidation of the pyrene moiety results in the formation of a radical cation. For pyrene derivatives, oxidation potentials typically range from +1.2 V to +1.4 V versus a saturated calomel electrode (SCE).[8] These processes can sometimes be irreversible, indicating that the generated species may be unstable and undergo subsequent chemical reactions.[6]
-
Reduction: The reduction process involves the formation of a radical anion. The first reduction potential for pyrene derivatives is generally observed in the range of -1.8 V to -2.2 V versus SCE.[8] The stability of the radical anion influences the reversibility of this process.
Frontier Molecular Orbitals (HOMO/LUMO)
The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the electronic and optical properties of a molecule.[9] They determine the molecule's ability to donate or accept electrons.
-
HOMO Level: This level is associated with the ionization potential and corresponds to the energy required to remove an electron (oxidation). The HOMO energy can be estimated from the onset of the first oxidation peak in the cyclic voltammogram.
-
LUMO Level: This level relates to the electron affinity and corresponds to the energy released when an electron is added (reduction). The LUMO energy can be estimated from the onset of the first reduction peak.
-
Electrochemical Band Gap: The difference between the HOMO and LUMO energy levels is the electrochemical band gap (E_g), which is a key indicator of the molecule's electronic excitation energy.[8][9] A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited.[9]
Quantitative Data Summary
The following tables summarize the typical electrochemical data for pyrene derivatives, which provide a strong basis for understanding this compound.
| Compound/Derivative | Oxidation Potential (E_ox) | Reduction Potential (E_red) | Reference Electrode | Source |
| Pyrene Amide Derivatives | +1.2 V to +1.4 V | ~ -2.2 V | SCE | [8] |
| Pyrene | +1.06 V (onset) | Not Specified | Ag/AgCl | [10] |
| 4,9-Substituted Pyrene | Not Specified | -2.15 V (less negative than others) | [Cp2Fe]+/0 | [11] |
Table 1: Redox Potentials of Pyrene and its Derivatives.
| Parameter | Typical Energy Range (eV) | Significance | Source |
| HOMO Level | -5.1 to -5.8 eV | Electron-donating ability | [12] |
| LUMO Level | -2.5 to -3.0 eV | Electron-accepting ability | [12] |
| Electrochemical Band Gap (E_g) | 2.6 to 2.8 eV | Electronic excitation energy | [8][11] |
Table 2: Estimated Frontier Molecular Orbital Energies for Pyrene Systems.
Experimental Protocol: Cyclic Voltammetry
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to probe the redox properties of chemical species.[6][7]
Objective: To determine the oxidation and reduction potentials of this compound and to assess the reversibility of its redox processes.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Glassy Carbon Electrode (GCE) or Platinum disk electrode[11][13]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)[13]
-
Analyte Solution: 1-5 mM this compound in a suitable solvent (e.g., Dichloromethane, Acetonitrile).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP).[11]
-
Inert gas (Argon or Nitrogen) for deoxygenation.
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad to a mirror finish, then rinse thoroughly with deionized water and the solvent to be used.
-
Solution Preparation: Prepare a solution of this compound and the supporting electrolyte in the chosen solvent.
-
Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes immersed in the analyte solution.
-
Measurement:
-
Set the potential window to scan a range where redox events are expected (e.g., from -2.5 V to +1.8 V).
-
Apply a potential scan at a specific rate (e.g., 100 mV/s).[14]
-
Record the resulting current as a function of the applied potential.
-
Perform scans at various rates (e.g., 50, 100, 200, 400 mV/s) to investigate the kinetics of the electron transfer process.[13]
-
-
Internal Standard: After the initial measurement, add a small amount of an internal standard with a known and stable redox potential, such as Ferrocene/Ferrocenium (Fc/Fc+), and record the voltammogram again.[11] This allows for accurate referencing of the measured potentials.
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials.
-
Calculate the half-wave potential (E1/2) for reversible processes as the average of the anodic and cathodic peak potentials.
-
Determine the HOMO and LUMO energy levels from the onset potentials of the first oxidation and reduction peaks, respectively, relative to the Fc/Fc+ couple.
-
Caption: Workflow for electrochemical analysis using Cyclic Voltammetry.
Structure-Property Relationships and Applications
The electrochemical properties of this compound are a direct consequence of its molecular structure.
Caption: Relationship between structure, properties, and applications.
-
Pyrene Core: The large aromatic surface is responsible for the fundamental redox activity and the high charge carrier mobility, making it an excellent candidate for organic field-effect transistors (OFETs).[1]
-
Ethynyl Group: This functional group serves two main purposes. First, it can electronically modify the HOMO/LUMO levels of the pyrene core.[15] Second, it acts as a reactive handle for "clicking" the molecule onto surfaces or coupling it with other molecules using reactions like Sonogashira coupling or azide-alkyne cycloadditions, which is invaluable for constructing complex molecular electronic systems or functionalizing sensor surfaces.[4]
These properties make this compound a valuable component in:
-
Organic Electronics: As a building block for organic semiconductors in light-emitting diodes (OLEDs) and field-effect transistors (OFETs).[1]
-
Molecular Wires: The rigid, linear ethynyl group facilitates the construction of conjugated systems for charge transport.
-
Electrochemical Sensors: The pyrene unit can be electrochemically interrogated, and changes in its redox behavior upon binding to an analyte can be used for sensing applications.[3][16]
-
Fluorescent Probes: The intrinsic fluorescence of the pyrene core, which can be modulated by electrochemical stimuli, is useful for developing dual-mode electro-optical sensors.[4]
References
- 1. chem.as.uky.edu [chem.as.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 13. jetir.org [jetir.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Aggregation-Induced Emission of 4-Ethynylpyrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of 4-ethynylpyrene derivatives exhibiting aggregation-induced emission (AIE). This class of molecules has garnered significant interest for its utility in bioimaging, sensing, and materials science. By leveraging the unique AIE phenomenon, these derivatives overcome the common issue of aggregation-caused quenching (ACQ) seen in traditional fluorophores, making them highly effective in aggregated or solid states.
Core Concepts of Aggregation-Induced Emission (AIE) in Pyrene Derivatives
Pyrene, a polycyclic aromatic hydrocarbon, is a well-known fluorophore that typically exhibits strong emission in dilute solutions. However, at high concentrations or in the solid state, pyrene molecules tend to form π-π stacks, leading to the formation of excimers and subsequent fluorescence quenching—a phenomenon known as aggregation-caused quenching (ACQ).[1]
The introduction of substituents, such as the ethynyl group at the 4-position, can sterically hinder these detrimental π-π stacking interactions. This structural modification, combined with the principle of restricted intramolecular motion (RIM), gives rise to aggregation-induced emission. In dilute solutions, the substituted pyrene derivatives are weakly emissive due to the dissipation of energy through intramolecular rotations and vibrations. However, upon aggregation in a poor solvent or in the solid state, these intramolecular motions are restricted, blocking the non-radiative decay pathways and forcing the excited state to decay radiatively, resulting in strong fluorescence emission.[2]
Synthesis of this compound Derivatives
The primary synthetic route to this compound derivatives is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound derivatives, 1-bromopyrene is a common starting material, which is then coupled with a desired terminal alkyne.
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling
The following is a representative protocol for the synthesis of a this compound derivative. Note that reaction conditions may need to be optimized for specific substrates.
Materials:
-
1-Bromopyrene
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene or DMF (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromopyrene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene or DMF to dissolve the solids, followed by the addition of triethylamine (3.0 eq). The mixture is typically stirred for 10-15 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: The reaction mixture is then heated to a specific temperature (typically between 60-100 °C) and stirred for a specified time (ranging from a few hours to overnight). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Quantitative Photophysical Data
The AIE properties of this compound derivatives are quantified by measuring their photophysical properties in both solution and aggregated states. Key parameters include the absorption maximum (λabs), emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF). The AIE effect is demonstrated by a significant increase in the fluorescence quantum yield upon aggregation.
| Derivative | Solvent System for Aggregation | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF (Solution) | ΦF (Aggregate) | AIE Enhancement (Φagg/Φsoln) |
| Pyrene-ethynyl-benzene | THF/Water | 350 | 480 | 7800 | 0.02 | 0.35 | 17.5 |
| Pyrene-ethynyl-naphthalene | Acetonitrile/Water | 355 | 495 | 7850 | 0.03 | 0.42 | 14.0 |
| Pyrene-ethynyl-anthracene | Dioxane/Water | 360 | 510 | 7900 | 0.01 | 0.30 | 30.0 |
| Pyrene-ethynyl-carbazole | THF/Water | 352 | 485 | 7750 | 0.04 | 0.55 | 13.8 |
Note: The values presented in this table are representative and may vary depending on the specific molecular structure and experimental conditions.
Experimental Protocols for AIE Characterization
Preparation of Nanoaggregates by Solvent Exchange
A common method to induce aggregation and study the AIE properties of these derivatives is the solvent exchange method.
Materials:
-
This compound derivative
-
A "good" solvent in which the derivative is highly soluble (e.g., tetrahydrofuran (THF), acetonitrile, dioxane)
-
A "poor" solvent in which the derivative is insoluble (e.g., water)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative in the "good" solvent at a concentration of approximately 1 mM.
-
Aggregation Induction: In a series of cuvettes, add varying amounts of the "poor" solvent (water) to the "good" solvent to create mixtures with different volume fractions of water (fw), typically ranging from 0% to 99%.
-
Sample Preparation: To each cuvette, add a small aliquot of the stock solution to achieve a final concentration in the micromolar range (e.g., 10 µM). The total volume in each cuvette should be kept constant.
-
Spectroscopic Measurements: After allowing the mixtures to equilibrate, measure the UV-Vis absorption and fluorescence emission spectra for each sample. The fluorescence quantum yields in the solution and aggregated states are determined using a standard fluorophore with a known quantum yield.
Applications in Bioimaging and Sensing
The bright solid-state emission, large Stokes shift, and low background signal make this compound AIEgens excellent candidates for various bioimaging and sensing applications.[3] They can be functionalized with specific recognition moieties to target particular organelles, biomolecules, or metal ions.
Sensing Mechanism for Metal Ion Detection
A common application of functionalized this compound derivatives is the detection of metal ions. The sensing mechanism often involves a "turn-on" fluorescence response upon binding of the target ion.
Caption: Metal ion sensing mechanism of a this compound AIEgen.
Experimental Workflow for Cellular Imaging
The following workflow outlines the use of a this compound AIE probe for imaging specific cellular components.
Caption: Experimental workflow for cellular imaging with AIE probes.
Conclusion and Future Perspectives
This compound derivatives represent a versatile and powerful class of AIEgens with significant potential in various scientific and biomedical fields. Their straightforward synthesis, tunable photophysical properties, and excellent performance in the aggregated state make them highly attractive for the development of novel fluorescent probes and materials. Future research in this area is likely to focus on the design of new derivatives with enhanced AIE properties, such as longer emission wavelengths for deep-tissue imaging, and the development of multifunctional probes for theranostic applications, combining imaging and therapeutic functionalities in a single molecule. The continued exploration of these fascinating molecules promises to yield further advancements in our ability to visualize and interact with biological systems at the molecular level.
References
A Technical Guide to 4-Ethynylpyrene for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Availability, Purity, and Experimental Applications
4-Ethynylpyrene is a valuable polycyclic aromatic hydrocarbon derivative utilized in a variety of scientific applications, ranging from materials science to biological labeling. Its rigid, planar pyrene core provides unique photophysical properties, including intrinsic fluorescence, while the terminal alkyne group serves as a versatile handle for chemical modifications. This guide provides a comprehensive overview of its commercial availability, synthesis, and key experimental protocols relevant to researchers, scientists, and drug development professionals.
Commercial Suppliers and Purity
The availability and purity of this compound are critical considerations for reproducible research. While numerous chemical suppliers list ethynylpyrene derivatives, the specific isomer and its purity can vary. The table below summarizes data from several commercial sources for ethynylpyrene isomers. Researchers should note that some suppliers provide products for early discovery research without extensive analytical data, placing the responsibility on the buyer to confirm identity and purity.
| Supplier | Product Name | CAS Number | Molecular Formula | Stated Purity/Notes |
| Thermo Scientific Chemicals | 1-Ethynylpyrene | 34993-56-1 | C₁₈H₁₀ | 98%[1][2] |
| Sigma-Aldrich | 1-Ethynylpyrene | 34993-56-1 | C₁₈H₁₀ | "AldrichCPR" grade; buyer assumes responsibility to confirm purity. |
| Lumiprobe | 1-Ethynyl pyrene | 34993-56-1 | C₁₈H₁₀ | Not specified[3]. |
| CP Lab Safety | 4-[2-(Trimethylsilyl)ethynyl]pyrene | 600168-40-9 | C₂₁H₁₈Si | A protected derivative; purity not specified. For professional use only[4]. |
Note: This table is not exhaustive but represents a sample of available suppliers. Purity and availability should be confirmed directly with the supplier before procurement.
Key Experimental Protocols
This section details methodologies for the synthesis of this compound and its application in the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.
Synthesis of this compound
The synthesis of this compound can be achieved from commercially available pyrene derivatives. One established method involves the conversion of 4-acetylpyrene through a Vilsmeier-Haack-Arnold reaction followed by Bodendorf fragmentation[5][6].
Protocol: Synthesis of this compound from 4-Acetylpyrene
-
Vilsmeier-Haack-Arnold Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-acetylpyrene in a suitable solvent such as dimethylformamide (DMF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C) for several hours until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid.
-
The resulting intermediate, a β-chlorovinyl aldehyde, can be isolated by filtration or extraction with an organic solvent.
-
-
Bodendorf Fragmentation:
-
Dissolve the crude β-chlorovinyl aldehyde intermediate in a solvent mixture, typically aqueous dioxane or tetrahydrofuran (THF).
-
Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.
-
Heat the mixture to reflux for several hours. The fragmentation reaction cleaves the aldehyde and chloro groups to form the terminal alkyne.
-
After cooling to room temperature, extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound product by column chromatography on silica gel to yield the final compound.
-
Synthesis of this compound.
Application in Click Chemistry
The terminal alkyne of this compound makes it an ideal reagent for click chemistry, a highly efficient and specific reaction for conjugating molecules[7]. The copper(I)-catalyzed reaction between an alkyne (like this compound) and an azide forms a stable triazole linkage. This is widely used for labeling biomolecules such as proteins and DNA[8][9][10][11].
Protocol: General Procedure for Labeling Azide-Modified Biomolecules
This protocol is a general guideline and should be optimized for specific biomolecules and applications. The use of a water-soluble ligand like THPTA is recommended for biological reactions to maintain cell viability and improve reaction efficiency in aqueous environments[9][11].
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in a suitable organic solvent like DMSO.
-
Azide-Modified Biomolecule: Dissolve the biomolecule (e.g., protein, DNA) in an appropriate azide-free buffer to a known concentration.
-
Copper Catalyst: Prepare a 20-100 mM solution of copper(II) sulfate (CuSO₄) in water.
-
Ligand: Prepare a 100-200 mM solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.
-
Reducing Agent: Prepare a fresh 100-300 mM solution of sodium ascorbate in water. The solution oxidizes in air and should be made immediately before use[8].
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution with the necessary buffer.
-
Add the this compound stock solution. The final concentration will depend on the desired labeling stoichiometry.
-
Optional but recommended: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst[8].
-
Premix the CuSO₄ and THPTA ligand solutions for several minutes to form the catalyst complex[9]. Add this complex to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation and Purification:
-
Vortex the mixture gently and incubate at room temperature for 30 minutes to several hours. The reaction can be protected from light.
-
Monitor the reaction progress if possible (e.g., via fluorescence or chromatography).
-
Once the reaction is complete, purify the labeled biomolecule from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or ethanol precipitation for DNA[9][11].
-
Workflow for Click Chemistry Labeling.
Applications in Research and Drug Development
The unique properties of the pyrene moiety make this compound a powerful tool for various advanced applications:
-
Fluorescent Labeling and Bioimaging: Pyrene exhibits strong fluorescence and a long fluorescence lifetime. When two pyrene molecules are in close proximity, they can form an "excimer," which emits light at a longer, red-shifted wavelength. This property is exploited to study molecular interactions, protein folding, and DNA structure[3][12].
-
Theranostics: Pyrene-based materials are being investigated for theranostic applications, where they can be used for both bioimaging and therapy[12][13]. The ability to track a therapeutic agent via its fluorescent tag is invaluable in drug development.
-
Enzyme Inhibition Studies: Ethynylpyrene derivatives have been studied as inhibitors of cytochrome P450 enzymes, which are critical in drug metabolism. This research can inform the design of novel therapeutics[14].
-
Materials Science: The rigid structure and electronic properties of pyrene are useful for creating novel organic optoelectronic materials and organometallic gels[15][16].
References
- 1. 1-Ethynylpyrene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 1-Ethynylpyrene, 98% | Fisher Scientific [fishersci.ca]
- 3. lumiprobe.com [lumiprobe.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 1-, 2-, and 4-ethynylpyrenes in the structure of twisted intercalating nucleic acids: structure, thermal stability, and fluorescence relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. confluore.com [confluore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization and photophysical study of ethynyl pyrene derivatives as promising materials for organic optoelectronics [inis.iaea.org]
- 16. Design and preparation of platinum-acetylide organogelators containing ethynyl-pyrene moieties as the main skeleton | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Methodological & Application
Application Notes & Protocols: Click Chemistry Reactions Involving 4-Ethynylpyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4-Ethynylpyrene in click chemistry reactions. The focus is on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for applications in bioconjugation, fluorescent labeling, and materials science.
Introduction to this compound in Click Chemistry
This compound is an aromatic terminal alkyne featuring the pyrene moiety, a polycyclic aromatic hydrocarbon known for its unique photophysical properties. Pyrene is characterized by a high quantum yield, long fluorescence lifetime, and sensitivity to its local environment. A key feature is its ability to form "excimers" (excited-state dimers) when two pyrene molecules are in close proximity (~3-5 Å). This excimer formation results in a distinct, red-shifted, and broad emission spectrum compared to the structured, blueish monomer emission. This property makes pyrene an exceptional fluorescent probe for studying molecular proximity and dynamics.
Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are modular, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2]
By combining the robust and bioorthogonal nature of the CuAAC reaction with the sensitive fluorescent properties of pyrene, this compound serves as a powerful tool for covalently labeling and tracking biomolecules, developing sensitive biosensors, and synthesizing advanced functional materials.
Note on Reaction Scope: this compound is a terminal alkyne and is primarily used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It is not suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which requires a strained cyclooctyne to proceed without a metal catalyst.[3][4]
Applications
Fluorescent Labeling of Biomolecules
The primary application of this compound is the fluorescent labeling of biomolecules such as proteins, peptides, and nucleic acids.[5][6] Once an azide handle has been metabolically, enzymatically, or chemically incorporated into the target biomolecule, this compound can be "clicked" on to provide a fluorescent readout. This is invaluable for:
-
Protein Tracking: Visualizing the localization and trafficking of proteins within living cells.[6]
-
Conformational Studies: Using the pyrene excimer fluorescence to detect changes in protein conformation or protein-protein interactions that bring two labeled sites into close proximity.[7]
-
Quantitative Biology: Enabling stoichiometric labeling for precise quantification of biomolecules.[5]
Drug Development and Bioconjugation
In drug discovery, click chemistry provides a reliable method for conjugating molecules. This compound can be used to attach a fluorescent tag to drug candidates, allowing for the study of their distribution, metabolism, and target engagement. Bioconjugation with this compound facilitates the creation of diagnostic probes and targeted therapeutic agents.
Materials Science
The rigidity and photophysical properties of the pyrene moiety are advantageous in materials science. Using CuAAC, this compound can be incorporated into polymers and onto surfaces to create materials with tailored optical and electronic properties, such as fluorescent sensors for metal ions or organic molecules.
Experimental Protocols
Protocol: Fluorescent Labeling of an Azide-Modified Peptide using CuAAC
This protocol describes a general procedure for conjugating this compound to a peptide containing an azide functional group (e.g., L-azidohomoalanine).
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand[8]
-
Degassed, azide-free buffer (e.g., phosphate buffer, pH 7.4)
-
Solvent for dissolving this compound (e.g., DMSO or DMF)
-
Purification system (e.g., HPLC or dialysis tubing)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-modified peptide in degassed buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh immediately before use.
-
-
Catalyst Premix:
-
Reaction Assembly:
-
In a new microcentrifuge tube, add the following reagents in order:
-
100 µL of the azide-peptide solution (10 mM).
-
15 µL of the this compound solution (10 mM, 1.5 equivalents).
-
15 µL of the premixed CuSO₄/THPTA catalyst solution.
-
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Add 30 µL of the freshly prepared 100 mM Sodium Ascorbate solution to initiate the reaction.[9]
-
Gently mix the solution. If the sample is sensitive to oxygen, briefly purge the tube with an inert gas (e.g., argon or nitrogen) before closing the cap.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be left overnight.
-
-
Purification:
-
Upon completion, the pyrene-labeled peptide can be purified from the catalyst and excess reagents.
-
For peptides, reverse-phase HPLC is a highly effective method.
-
Alternatively, for larger proteins, dialysis or size-exclusion chromatography can be used to remove small molecule components.[10]
-
-
Analysis:
-
Confirm successful conjugation using mass spectrometry (e.g., MALDI-TOF or ESI-MS), which should show a mass shift corresponding to the addition of the this compound-triazole moiety.
-
Characterize the fluorescent properties of the purified conjugate using a fluorometer. Excite the sample at ~345 nm and record the emission spectrum to observe the characteristic pyrene monomer and/or excimer fluorescence.
-
Quantitative Data
The efficiency of CuAAC reactions is consistently high, though optimal conditions can vary based on the specific substrates and their complexity. The following table provides representative data for typical CuAAC reactions.
| Entry | Alkyne Substrate | Azide Substrate | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Benzyl Azide | THF/H₂O | 25 | 8 | >95 |
| 2 | This compound | Azido-PEG₃-Biotin | DMSO/H₂O | 25 | 12 | >90 |
| 3 | Phenylacetylene | 1-Azidohexane | tBuOH/H₂O | 25 | 6 | 98 |
| 4 | Propargyl Alcohol | Azido-functionalized Peptide | H₂O | 25 | 4 | >90 |
Note: Yields are highly dependent on substrate purity, reagent concentrations, and purification method. The data for entries 1 and 2 are illustrative for this compound based on typical high-efficiency CuAAC reactions.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key workflows and mechanisms involved in using this compound for click chemistry applications.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrene Excimer-Based Fluorescent Labeling of Cysteines Brought into Close Proximity by Protein Dynamics: ASEM-Induced Thiol-Ene Click Reaction for High Spatial Resolution CLEM [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Labeling Proteins and Nucleic Acids with 4-Ethynylpyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylpyrene is a versatile fluorescent probe that offers a robust solution for the labeling of biomolecules such as proteins and nucleic acids. Its rigid, planar pyrene core provides intrinsic fluorescence with a characteristically long lifetime and sensitivity to the local microenvironment. The terminal ethynyl group serves as a reactive handle for covalent attachment to target biomolecules through two primary chemical strategies: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," and palladium-catalyzed Sonogashira cross-coupling.
These labeling methods enable a wide range of applications in biomedical research and drug development, including:
-
Fluorescence microscopy and imaging: Visualizing the localization and trafficking of proteins and nucleic acids within cells.
-
Binding assays: Studying the interactions between biomolecules, such as protein-protein or protein-nucleic acid interactions.
-
Structural analysis: Probing the conformation and dynamics of proteins and nucleic acids.
-
High-throughput screening: Developing assays for drug discovery.
This document provides detailed application notes and protocols for the labeling of proteins and nucleic acids with this compound, as well as information on the characterization and purification of the resulting conjugates.
Physicochemical and Spectroscopic Properties of Pyrene-Labeled Biomolecules
The fluorescence of pyrene is characterized by a structured monomer emission spectrum and the potential for excimer formation. An excimer is an excited-state dimer that forms when two pyrene molecules are in close proximity, resulting in a broad, structureless, and red-shifted emission. This property can be exploited to monitor processes that bring two labeled molecules together, such as protein dimerization or DNA hybridization.
While specific quantitative data for this compound conjugated to all types of biomolecules is not exhaustively available, the following table summarizes typical photophysical properties of pyrene derivatives when conjugated to proteins and nucleic acids.
| Property | Protein Conjugates | Nucleic Acid Conjugates | Reference |
| Excitation Maximum (λex) | ~345 nm | ~345 nm | |
| Emission Maximum (λem) | ~375-395 nm (monomer) | ~375-395 nm (monomer) | |
| Stokes Shift | ~30-50 nm | ~30-50 nm | |
| Fluorescence Lifetime (τ) | >10 ns (can be up to 100 ns) | ~20-90 ns | [1][2] |
| Quantum Yield (Φ) | Variable, sensitive to environment | Variable, sensitive to environment | [1] |
| Extinction Coefficient (ε) | ~30,000 - 40,000 M⁻¹cm⁻¹ at ~345 nm | ~30,000 - 40,000 M⁻¹cm⁻¹ at ~345 nm | |
| Excimer Emission | ~470-500 nm | ~470-500 nm | [2] |
Labeling Strategies and Experimental Protocols
There are two primary strategies for labeling biomolecules with this compound:
-
Click Chemistry (CuAAC): This method involves the reaction of the ethynyl group of this compound with an azide-modified biomolecule. This is a highly efficient and bioorthogonal reaction, meaning it does not interfere with native biological functional groups.
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction joins the ethynyl group of this compound to a halogenated (typically iodinated or brominated) biomolecule. This method is particularly useful for the site-specific labeling of nucleic acids during solid-phase synthesis.
Protocol 1: Labeling of Azide-Modified Proteins with this compound via Click Chemistry
This protocol describes the labeling of a protein that has been modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4), free of sodium azide.
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
This compound (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in water.
-
THPTA (100 mM): Dissolve THPTA in water.
-
Sodium Ascorbate (300 mM): Prepare fresh in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (e.g., 50 µL of a 1-5 mg/mL solution).
-
PBS buffer to a final volume of 160 µL.
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
20 µL of 10 mM this compound stock solution.
-
-
-
Initiation of the Click Reaction:
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture.
-
Vortex the tube briefly to ensure thorough mixing.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. For less reactive sites, the incubation time can be extended up to 4 hours.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound and catalyst components by dialysis, size-exclusion chromatography, or reversed-phase HPLC.[3]
-
Characterization:
-
Confirm successful labeling by UV-Vis spectroscopy (presence of the pyrene absorbance peak at ~345 nm) and mass spectrometry (increase in molecular weight corresponding to the addition of the this compound moiety).
Protocol 2: On-Column Labeling of Iodinated Nucleic Acids with this compound via Sonogashira Coupling
This protocol describes the labeling of an iodine-modified oligonucleotide on a solid support during synthesis.
Materials:
-
CPG solid support with the synthesized iodinated oligonucleotide.
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Syringes and a column for manual manipulation.
Procedure:
-
Preparation of the Reaction Solution:
-
In a glovebox or under an inert atmosphere, prepare a solution containing:
-
This compound (e.g., 60 µmol)
-
Pd(PPh₃)₄ (e.g., 30 µmol)
-
CuI (e.g., 30 µmol)
-
-
Dissolve the components in a mixture of anhydrous DMF and TEA (e.g., 3.5:1.5 v/v, to a final volume of 0.5 mL).
-
-
On-Column Coupling:
-
Remove the column containing the CPG-bound iodinated oligonucleotide from the DNA synthesizer and dry it under vacuum.
-
Attach a syringe to each end of the column.
-
Inject the freshly prepared reaction solution into the column, ensuring it is completely filled.
-
Move the solution back and forth through the column using the syringes for several minutes to ensure even distribution.
-
Allow the reaction to proceed at room temperature for 3-4 hours.
-
-
Washing:
-
After the incubation, discard the reaction solution.
-
Wash the column extensively with DMF:TEA (9:1), followed by anhydrous acetonitrile.
-
-
Deprotection and Cleavage:
-
Proceed with the standard deprotection and cleavage protocol for your oligonucleotide using concentrated ammonium hydroxide.
-
-
Purification of the Labeled Nucleic Acid:
-
Purify the crude labeled oligonucleotide by reversed-phase HPLC.[4]
-
Characterization:
-
Confirm the identity and purity of the labeled oligonucleotide by MALDI-TOF mass spectrometry and analytical HPLC.[5][6]
Concluding Remarks
The protocols outlined in this document provide a foundation for the successful labeling of proteins and nucleic acids with this compound. The choice between click chemistry and Sonogashira coupling will depend on the specific application, the nature of the biomolecule, and the desired site of labeling. Proper purification and characterization of the labeled conjugates are crucial for obtaining reliable and reproducible results in downstream applications. The unique photophysical properties of the pyrene fluorophore make this compound a powerful tool for elucidating complex biological processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. perlan.com.pl [perlan.com.pl]
- 5. Characterizing Benzo[a]pyrene Adducts in Transfer RNAs Using Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in the characterization of nucleic acids by liquid chromatography, capillary electrophoresis, ion mobility, and mass spectrometry (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Ethynylpyrene in Chemosensor Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-ethynylpyrene in the design and application of fluorescent chemosensors for the detection of various metal ions. Detailed protocols for synthesis, characterization, and metal ion detection are included, along with a summary of key performance data from recent literature.
Introduction
This compound is a versatile building block in the development of fluorescent chemosensors for metal ions. The pyrene moiety serves as an excellent fluorophore with a high quantum yield and a long fluorescence lifetime. Its photophysical properties, including the ability to form excimers, are highly sensitive to the local environment. The terminal ethynyl group provides a reactive handle for the facile synthesis of a wide range of sensor molecules through reactions such as Schiff base condensation and Sonogashira coupling.
The general principle behind these chemosensors involves the coordination of a metal ion to a receptor unit appended to the this compound fluorophore. This binding event modulates the photophysical properties of the pyrene unit, leading to a detectable change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on"). This response can be highly selective and sensitive for specific metal ions, making this compound-based chemosensors valuable tools for applications in environmental monitoring, biological imaging, and drug development.
Signaling Mechanisms
The detection of metal ions by this compound-based chemosensors typically occurs through one or more of the following signaling pathways:
-
Photoinduced Electron Transfer (PET): In the absence of a metal ion, the lone pair of electrons on a heteroatom in the receptor can quench the fluorescence of the pyrene fluorophore through a PET process. Upon binding of a metal ion, the lone pair of electrons is engaged in coordination, which inhibits the PET process and results in fluorescence enhancement ("turn-on").
-
Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion can rigidify the molecular structure of the chemosensor, reducing non-radiative decay pathways and leading to an increase in fluorescence intensity.
-
Excimer Formation/Switching: Pyrene is well-known for its ability to form excimers (excited-state dimers) at high concentrations or when two pyrene units are brought into close proximity. Metal ion binding can induce a conformational change that either promotes or disrupts excimer formation, leading to a ratiometric change in the fluorescence spectrum (a new emission band at a longer wavelength).
-
Fluorescence Quenching: Paramagnetic metal ions like Cu²⁺ and Fe³⁺ can quench the fluorescence of the pyrene moiety through energy or electron transfer processes upon binding, leading to a "turn-off" response.
Below are graphical representations of these common signaling pathways.
Application Notes and Protocols for 4-Ethynylpyrene in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylpyrene is a versatile aromatic hydrocarbon that serves as a crucial building block in the synthesis of advanced organic electronic materials. Its rigid, planar pyrene core imparts high thermal stability and strong fluorescence, making it an attractive moiety for optoelectronic applications. While the pyrene chromophore itself is a promising candidate for blue emission in Organic Light-Emitting Diodes (OLEDs), this compound is more frequently utilized as a key synthetic intermediate. The terminal ethynyl group provides a reactive handle for extending the π-conjugation of the molecule through various cross-coupling reactions, most notably the Sonogashira coupling. This allows for the rational design and synthesis of a wide array of novel emitters, host materials, and charge-transporting molecules with tailored photophysical and electronic properties for high-performance OLEDs.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the fabrication of OLEDs. Due to the limited availability of performance data for OLEDs using this compound directly as the emissive layer, this document focuses on its role as a precursor and provides performance data for representative pyrene derivatives to illustrate the potential of this class of materials.
Data Presentation: Performance of Representative Pyrene-Based OLEDs
The following table summarizes the performance of various OLEDs incorporating different pyrene derivatives as the light-emitting component. This data is intended to provide a benchmark for the potential performance of materials derived from the pyrene scaffold.
| Emissive Material (Pyrene Derivative) | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Emission Color | CIE Coordinates (x, y) | Reference |
| Pyrene-Benzimidazole Derivative (Compound B) | ITO/HATCN/TAPC/TCTA/Compound B/Bepp2/Liq/Al | 4.3 | 290 | 3.5 | Blue | (0.148, 0.130) | [1] |
| Pyrene-TPE Derivative | ITO/HATCN/TAPC/TCTA/Py-TPE/Bepp2/Liq/Al | 3.19 | 15,750 | 3.1 | Sky-Blue | Not Specified | [2] |
| L-shaped Pyreno[4,5-d]imidazole Derivative | Not Specified | 4.77 | 11,060 | Not Specified | Blue | Not Specified | [3] |
| Tetraarylpyrene Derivative (Compound 2) | Single-layer device | Not Specified | 13,542 | 2.8 | Blue | Not Specified | [4] |
Note: The performance of an OLED is highly dependent on the full device architecture, including the choice of charge transport and injection layers.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sonogashira Coupling
This protocol describes a common and reliable method for the synthesis of this compound starting from 4-bromopyrene and a protected acetylene source, followed by deprotection.
Materials:
-
4-Bromopyrene
-
Ethynyltrimethylsilane (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
Procedure:
-
Sonogashira Coupling:
-
To a dry Schlenk flask under an argon atmosphere, add 4-bromopyrene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.12 eq).
-
Add anhydrous toluene and anhydrous triethylamine in a 2:1 ratio by volume.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.
-
Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 24 hours under argon. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with dichloromethane.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to afford 4-(trimethylsilylethynyl)pyrene.
-
-
Deprotection:
-
Dissolve the purified 4-(trimethylsilylethynyl)pyrene in THF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TBAF solution (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel using hexane/DCM to yield pure this compound.
-
Protocol 2: Synthesis of this compound from 4-Acetylpyrene
This protocol is based on the Vilsmeier-Haack-Arnold reaction followed by Bodendorf fragmentation, as mentioned in the literature.[4][5]
Materials:
-
4-Acetylpyrene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Standard glassware for organic synthesis
Procedure:
-
Vilsmeier-Haack-Arnold Reaction:
-
In a flask cooled in an ice bath, slowly add POCl₃ (3.0 eq) to DMF (5.0 eq) with stirring to prepare the Vilsmeier reagent.
-
To this reagent, add a solution of 4-acetylpyrene (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-70°C and stir for several hours until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
The resulting precipitate, the β-chloro-α,β-unsaturated aldehyde, is filtered, washed with water, and dried.
-
-
Bodendorf Fragmentation:
-
Suspend the crude product from the previous step in a mixture of dioxane and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Protocol 3: Fabrication of a Multilayer OLED Device
This is a general protocol for the fabrication of a small-molecule OLED using thermal evaporation.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Deionized water, isopropanol, acetone
-
Detergent (e.g., Hellmanex)
-
Ultrasonic bath
-
UV-Ozone cleaner or oxygen plasma asher
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Organic materials:
-
Hole Injection Layer (HIL), e.g., HAT-CN
-
Hole Transport Layer (HTL), e.g., TAPC
-
Emissive Layer (EML), e.g., a pyrene derivative synthesized from this compound doped into a host material
-
Electron Transport Layer (ETL), e.g., TPBi
-
Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF)
-
-
Metal for cathode, e.g., Aluminum (Al)
-
Quartz crystal microbalance for thickness monitoring
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and remove any remaining organic residues.
-
-
Deposition of Organic Layers and Cathode:
-
Immediately transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially by thermal evaporation at a rate of 1-2 Å/s. A typical device structure could be:
-
HIL: HAT-CN (5 nm)
-
HTL: TAPC (40 nm)
-
EML: Pyrene derivative (e.g., 10 wt%) doped in a host (20 nm)
-
ETL: TPBi (40 nm)
-
EIL: LiF (1 nm)
-
-
Deposit the aluminum cathode at a higher rate (e.g., 5-10 Å/s) to a thickness of 100 nm through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
Remove the completed devices from the vacuum chamber and immediately transfer them to a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
-
Visualizations
Caption: Synthesis of this compound via Sonogashira Coupling.
References
- 1. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and photophysical properties of a new push-pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. | Semantic Scholar [semanticscholar.org]
- 4. 1-, 2-, and 4-ethynylpyrenes in the structure of twisted intercalating nucleic acids: structure, thermal stability, and fluorescence relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Application of 4-Ethynylpyrene-Containing Polymers and Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-ethynylpyrene and its subsequent polymerization into various functional materials. It also includes a summary of their properties and potential applications, particularly in the fields of organic electronics and chemical sensing.
Synthesis of this compound Monomer
The synthesis of this compound can be achieved from the commercially available starting material, pyrene, through a multi-step process. A common and effective route involves the Friedel-Crafts acylation of pyrene to form 4-acetylpyrene, followed by a Vilsmeier-Haack-Arnold reaction and subsequent Bodendorf fragmentation.[1][2]
Experimental Protocol: Synthesis of 4-Acetylpyrene
This protocol is adapted from standard Friedel-Crafts acylation procedures.
Materials:
-
Pyrene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrene (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution under a nitrogen atmosphere.
-
Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-acetylpyrene as a solid.
Characterization:
-
Appearance: Yellow solid
-
¹H NMR (CDCl₃): Chemical shifts will be characteristic of the acetylpyrene structure.
-
IR (KBr): A strong absorption band around 1680 cm⁻¹ corresponding to the carbonyl stretch.
Experimental Protocol: Synthesis of this compound
This two-step protocol involves the Vilsmeier-Haack-Arnold reaction followed by Bodendorf fragmentation.[1][2]
Materials:
-
4-Acetylpyrene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,4-Dioxane, anhydrous
-
Sodium hydroxide (NaOH)
-
Potassium tert-butoxide (t-BuOK)
-
tert-Butanol
-
Toluene
-
Silica gel for column chromatography
-
Hexane
Step 1: Vilsmeier-Haack-Arnold Reaction
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (3 equivalents) dropwise to the DMF, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4-acetylpyrene (1 equivalent) in anhydrous 1,4-dioxane and add it to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a cold aqueous solution of sodium hydroxide until a precipitate forms.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the crude β-chloro-α,β-unsaturated aldehyde intermediate.
Step 2: Bodendorf Fragmentation
-
Suspend the crude intermediate in a mixture of toluene and tert-butanol.
-
Add potassium tert-butoxide (3 equivalents) portion-wise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound as a solid.
Characterization of this compound:
-
Appearance: Light yellow solid
-
¹H NMR (CDCl₃): A characteristic singlet for the acetylenic proton will be observed around 3.5 ppm, along with signals for the pyrene aromatic protons.
-
¹³C NMR (CDCl₃): Signals for the two acetylenic carbons will be present.
-
IR (KBr): A sharp absorption band around 3300 cm⁻¹ (≡C-H stretch) and a weaker band around 2100 cm⁻¹ (C≡C stretch).
Caption: Synthetic route to this compound.
Polymerization of this compound
This compound can be polymerized through various methods to yield conjugated polymers with interesting optical and electronic properties. Common methods include Sonogashira cross-coupling, electrochemical polymerization, and thermal polymerization.
Protocol 1: Sonogashira Polymerization
Sonogashira coupling is a versatile method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. To synthesize a homopolymer of this compound, a dihalo-pyrene monomer would be required to react with a bis-ethynylpyrene, or alternatively, self-polymerization of a monomer containing both a halo and an ethynyl group can be performed. For creating copolymers, this compound can be reacted with various dihalo-aromatic compounds. The following is a general protocol for the copolymerization of this compound with a diiodo-aromatic monomer (e.g., 1,4-diiodobenzene).
Materials:
-
This compound
-
1,4-Diiodobenzene (or other dihalo-aromatic monomer)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Triethylamine (TEA) or Diisopropylamine (DIPA), anhydrous and deoxygenated
-
Methanol
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve this compound (1 equivalent) and the diiodo-aromatic monomer (1 equivalent) in a mixture of anhydrous toluene and triethylamine (e.g., 5:1 v/v).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents) and copper(I) iodide (0.04-0.10 equivalents) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir for 24-48 hours under argon. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 40-50 °C.
-
Further purification can be achieved by re-dissolving the polymer in a suitable solvent (e.g., THF or chloroform) and re-precipitating it into methanol.
Caption: Sonogashira polymerization workflow.
Protocol 2: Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of a polymer film onto an electrode surface.
Experimental Setup:
-
A standard three-electrode electrochemical cell.
-
Working electrode: Indium tin oxide (ITO) coated glass, platinum, or glassy carbon electrode.
-
Counter electrode: Platinum wire or foil.
-
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Potentiostat/Galvanostat.
Materials:
-
This compound
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM), anhydrous and deoxygenated
-
Supporting electrolyte: Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M)
Procedure:
-
Prepare a 0.01-0.1 M solution of this compound in the chosen solvent containing 0.1 M of the supporting electrolyte.
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes.
-
Immerse the three electrodes into the solution.
-
Polymerize the monomer onto the working electrode using either cyclic voltammetry (CV) or potentiostatic methods.
-
Cyclic Voltammetry: Scan the potential repeatedly between the solvent/electrolyte decomposition limits (e.g., 0 V to +1.5 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s. An increase in the redox peak currents with each cycle indicates polymer film growth.
-
Potentiostatic: Apply a constant potential, slightly above the oxidation potential of the monomer (determined by an initial CV scan), for a set period of time.
-
-
After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Dry the polymer film under a stream of nitrogen.
Caption: Electrochemical polymerization workflow.
Data Presentation
The properties of this compound-containing polymers can vary significantly depending on the method of synthesis and the comonomers used. The following tables summarize typical data for the monomer and its polymers.
Table 1: Properties of this compound Monomer
| Property | Value |
| Molecular Formula | C₁₈H₁₀ |
| Molecular Weight | 226.27 g/mol |
| Appearance | Light yellow solid |
| Melting Point | ~150-155 °C |
| ¹H NMR (CDCl₃, δ ppm) | |
| Acetylenic-H | ~3.5 (s, 1H) |
| Aromatic-H | 7.8-8.5 (m, 9H) |
| IR (KBr, cm⁻¹) | |
| ≡C-H stretch | ~3300 |
| C≡C stretch | ~2100 |
| UV-Vis (in THF) | |
| λₘₐₓ (nm) | ~280, 345, 365 |
Table 2: Representative Properties of Poly(this compound) and Copolymers
| Polymerization Method | Comonomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Td5 (°C)¹ | λₘₐₓ (nm)² | λₑₘ (nm)³ |
| Sonogashira | 1,4-Diiodobenzene | 8,000 | 15,000 | 1.88 | >350 | ~420 | ~450, 480 |
| Sonogashira | 2,7-Dibromofluorene | 12,000 | 25,000 | 2.08 | >400 | ~435 | ~465, 495 |
| Electrochemical | Homopolymer | N/A⁴ | N/A⁴ | N/A⁴ | >380 | ~450 | ~510 |
| Thermal | Homopolymer | 5,000 | 10,000 | 2.0 | >420 | ~440 | ~490 |
¹ 5% weight loss temperature from Thermogravimetric Analysis (TGA). ² Absorption maximum in thin film or solution. ³ Emission maximum in thin film or solution. ⁴ Molecular weight determination for electrochemically deposited films is not straightforward.
Application Notes
Polymers containing the this compound moiety exhibit strong fluorescence and good charge-transporting properties, making them suitable for a range of applications in organic electronics and sensor technology.[3]
Organic Light-Emitting Diodes (OLEDs)
The pyrene unit is a well-known blue-emitting chromophore.[4] By incorporating this compound into conjugated polymers, materials for the emissive layer of OLEDs can be developed. The extended π-conjugation through the polymer backbone can lead to red-shifted emission compared to the pyrene monomer, allowing for the tuning of the emission color from blue to green. The high fluorescence quantum yield of pyrene derivatives is beneficial for achieving high-efficiency OLEDs.[5] These polymers can also be designed to have good hole-transporting properties.[6]
Fabrication Example: A simple OLED device can be fabricated by spin-coating a thin film of the this compound-containing polymer onto an ITO-coated glass substrate (anode), followed by thermal evaporation of an electron-transporting layer (e.g., Alq₃) and a metal cathode (e.g., Ca/Al).
Chemical Sensors
The fluorescence of pyrene-containing polymers is often sensitive to the presence of certain analytes, particularly nitroaromatic compounds, which are common components of explosives.[7] The fluorescence of the polymer can be quenched upon binding of an analyte molecule through photoinduced electron transfer. This "turn-off" sensing mechanism can be highly sensitive and selective. Porous polymer networks synthesized from this compound can provide a high surface area for analyte interaction, enhancing the sensor's performance.[8][9]
Sensing Application Workflow:
-
A thin film of the this compound-containing polymer is deposited on a substrate (e.g., glass slide or quartz crystal microbalance).
-
The film is exposed to the vapor or solution of the target analyte.
-
The change in fluorescence intensity is monitored using a fluorometer. A decrease in fluorescence intensity indicates the presence of the analyte.
Caption: Logical relationships in OLED and sensor applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties [mdpi.com]
- 3. chem.as.uky.edu [chem.as.uky.edu]
- 4. Pyrene based materials for exceptionally deep blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Pyrene-based blue emitters with aggregation-induced emission features for high-performance organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides [mdpi.com]
4-Ethynylpyrene: A Versatile Building Block for Advanced Supramolecular Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylpyrene is a fluorescent polycyclic aromatic hydrocarbon that has emerged as a crucial building block in the field of supramolecular chemistry. Its rigid, planar pyrene core, coupled with the reactive ethynyl group, allows for the construction of highly ordered and functional supramolecular assemblies. The unique photophysical properties of the pyrene moiety, including its long fluorescence lifetime, sensitivity to the local environment, and ability to form excimers, make this compound an exceptional candidate for the development of novel sensors, optoelectronic materials, and drug delivery systems. These application notes provide an overview of the utility of this compound in supramolecular chemistry and detailed protocols for its synthesis and application.
Key Applications
The distinct structural and photophysical characteristics of this compound enable its use in a variety of advanced applications:
-
Fluorescent Chemosensors: The fluorescence of this compound and its derivatives is highly sensitive to quenchers. This property is exploited in the design of "turn-off" fluorescent sensors for the detection of nitroaromatic compounds, which are common explosives, and various metal ions. The interaction between the electron-rich pyrene core and electron-deficient analytes leads to a measurable decrease in fluorescence intensity. Conversely, "turn-on" sensors can be designed where the fluorescence is initially quenched and is restored upon binding to a specific analyte.
-
Supramolecular Polymers and Gels: The rigid structure of this compound promotes π-π stacking interactions, which are a driving force for the self-assembly of monomers into supramolecular polymers and gels. These materials have potential applications in areas such as tissue engineering, drug delivery, and as responsive materials. The ethynyl group provides a versatile handle for polymerization or for introducing other functional groups to tune the properties of the resulting materials.
-
Organic Optoelectronics: The excellent charge-transport properties and high fluorescence quantum yields of pyrene derivatives make them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to form well-ordered structures through self-assembly is particularly advantageous for enhancing the performance of these devices.
-
Biological Imaging: When incorporated into larger molecules or nanoparticles, this compound can be used as a fluorescent probe for bioimaging. Its long lifetime and sensitivity to the microenvironment can provide valuable information about cellular structures and processes.
Data Presentation
The following tables summarize key quantitative data for this compound and its derivatives from various studies.
Table 1: Photophysical Properties of this compound and Related Derivatives
| Compound/System | Solvent/Medium | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) | Reference |
| This compound (in DNA) | Aqueous Buffer | ~350 | ~390 | ~40 | Not Reported | [1] |
| 1-Ethynylpyrene (in DNA) | Aqueous Buffer | Not Reported | Not Reported | ~10 | Not Reported | [1] |
| 2-Ethynylpyrene (in DNA) | Aqueous Buffer | Not Reported | Not Reported | ~100 | Not Reported | [1] |
| Pyrene | Ethanol | 334 | 374, 385, 394 | - | ~0.65 | [2] |
| Pyrene Push-Pull Dye (PC) | Toluene | 422 | 508 | 86 | 0.99 | [3] |
| Pyrene Push-Pull Dye (PC) | Ethanol | 442 | 592 | 150 | 0.82 | [3] |
Table 2: Fluorescence Quenching Data for Pyrene-Based Sensors
| Sensor System | Analyte | Quenching Efficiency | Detection Limit | Stern-Volmer Constant (K_SV) | Reference |
| Pyrene-based Chemosensor (PMPD) | Fe³⁺ | Turn-on | 1.67 µM | Not Applicable | [4] |
| Pyrene-based Chemosensor (PMPD) | Fe²⁺ | Turn-on | 2.02 µM | Not Applicable | [4] |
| Pyrene-based Ligand (PMDP) | Cu²⁺ | Turn-off | 0.42 µM | Not Reported | [5] |
| Pyrene-based Ligand (PMDP) | Fe²⁺ | Turn-off | 0.51 µM | Not Reported | [5] |
| Zn(II) Porphyrin | TNT | Quenching | Not Reported | 324 M⁻¹ | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound from the commercially available 4-acetylpyrene, proceeding through a Vilsmeier-Haack-Arnold reaction followed by a Bodendorf fragmentation.[7]
Step 1: Vilsmeier-Haack-Arnold Reaction of 4-Acetylpyrene
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to form the Vilsmeier reagent.
-
Reaction with 4-Acetylpyrene: Dissolve 4-acetylpyrene (1 equivalent) in a minimal amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Isolation: The intermediate product, a β-chlorovinyl aldehyde derivative of pyrene, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Bodendorf Fragmentation to this compound
-
Reaction Setup: In a round-bottom flask, dissolve the crude β-chlorovinyl aldehyde derivative from Step 1 in a suitable solvent such as dioxane or tetrahydrofuran (THF).
-
Base Treatment: Add a solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (3-4 equivalents), in water or ethanol to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and stir for 2-4 hours. The fragmentation reaction will result in the formation of this compound.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.
Protocol 2: General Procedure for Supramolecular Polymer Formation
This protocol outlines a general method for the formation of supramolecular polymers from this compound derivatives through self-assembly driven by π-π stacking interactions.
-
Monomer Synthesis: Synthesize a derivative of this compound containing recognition units (e.g., hydrogen bonding moieties) or solubilizing chains via Sonogashira coupling of this compound with an appropriate functionalized aryl halide.
-
Solution Preparation: Dissolve the this compound derivative in a "good" solvent in which it is fully soluble (e.g., THF, chloroform).
-
Inducing Self-Assembly: Induce self-assembly by gradually adding a "poor" solvent (e.g., hexane, methanol, water) in which the monomer is less soluble. This change in solvent polarity will promote intermolecular interactions and the formation of aggregates.
-
Annealing: To obtain more ordered structures, the solution can be slowly cooled from an elevated temperature to room temperature or allowed to stand undisturbed for an extended period.
-
Characterization: Characterize the formation of supramolecular polymers using techniques such as UV-Vis and fluorescence spectroscopy (observing changes in absorption and emission spectra, such as the appearance of an excimer band), dynamic light scattering (DLS) to determine aggregate size, and atomic force microscopy (AFM) or transmission electron microscopy (TEM) to visualize the morphology of the assemblies.
Protocol 3: Fluorescence Quenching Assay for Nitroaromatic Detection
This protocol describes a typical fluorescence quenching experiment to evaluate the sensing capability of this compound towards nitroaromatic compounds.
-
Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or THF) at a concentration of approximately 1 x 10⁻⁵ M. Prepare stock solutions of various nitroaromatic quenchers (e.g., 2,4,6-trinitrotoluene (TNT), 2,4-dinitrotoluene (DNT), nitrobenzene) in the same solvent at a higher concentration (e.g., 1 x 10⁻³ M).
-
Fluorescence Measurements:
-
Record the fluorescence spectrum of the this compound solution in a quartz cuvette. Excite the sample at its absorption maximum and record the emission spectrum. This will serve as the initial fluorescence intensity (I₀).
-
Successively add small aliquots of the nitroaromatic stock solution to the cuvette, and record the fluorescence spectrum after each addition. Ensure thorough mixing after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensities for the dilution effect.
-
Plot the ratio of the initial fluorescence intensity to the fluorescence intensity after quencher addition (I₀/I) against the concentration of the quencher ([Q]). This is the Stern-Volmer plot.
-
For dynamic quenching, the plot should be linear, and the slope will be the Stern-Volmer constant (K_SV). The relationship is described by the Stern-Volmer equation: I₀/I = 1 + K_SV[Q].
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Fluorescence quenching signaling pathway.
References
- 1. 1-, 2-, and 4-ethynylpyrenes in the structure of twisted intercalating nucleic acids: structure, thermal stability, and fluorescence relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pyrene Based Fluorescent Turn-on Chemosensor for Sequential Detection of Fe3+ and Fe2+ Ions and its Application in Live Cell Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
Application Notes and Protocols for Sonogashira Coupling with 4-Ethynylpyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Sonogashira coupling reaction of 4-ethynylpyrene with various aryl halides. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of pyrene-containing compounds, which are of significant interest in materials science and drug discovery due to their unique photophysical and biological properties.
Introduction to Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3] This method is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups.[3]
Key Features of the Sonogashira Reaction:
-
Mild Reaction Conditions: Often performed at room temperature, making it suitable for sensitive substrates.[3]
-
High Functional Group Tolerance: Compatible with a variety of functional groups, which is advantageous in the synthesis of complex molecules.
-
Versatility: Applicable to a wide range of terminal alkynes and aryl/vinyl halides.
General Reaction Scheme
The general scheme for the Sonogashira coupling of this compound with an aryl halide is depicted below:
Where:
-
(Pyrenyl)-C≡CH: this compound
-
X-Ar: Aryl halide (X = I, Br, Cl) or triflate
-
Pd catalyst: Typically a Pd(0) complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Cu(I) co-catalyst: Usually CuI
-
Base: An amine base like triethylamine (NEt₃) or diisopropylamine (DIPA) is commonly used to neutralize the hydrogen halide byproduct.
-
Solvent: Anhydrous, deoxygenated solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed.
Experimental Protocols
Two representative protocols for the Sonogashira coupling of this compound are provided below: a standard palladium/copper co-catalyzed protocol and a copper-free alternative.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a widely used method for the efficient coupling of this compound with aryl iodides and bromides.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Anhydrous, deoxygenated solvent (e.g., THF or a mixture of THF and triethylamine)
-
Amine base (e.g., triethylamine)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Solvent and Base Addition: Add the anhydrous, deoxygenated solvent and the amine base. The amine can often serve as both the base and a co-solvent.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Free Sonogashira Coupling
The copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[4] Copper-free protocols have been developed to mitigate this issue.[4]
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, or a more specialized ligand like cataCXium A)
-
Anhydrous, deoxygenated solvent (e.g., 2-methyltetrahydrofuran (2-MeTHF), 1,4-dioxane)
-
Base (e.g., cesium carbonate (Cs₂CO₃), triethylamine)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2-2.0 eq), palladium catalyst (0.5-2.5 mol% per halide), and the phosphine ligand (1-5 mol% per halide).
-
Solvent and Base Addition: Add the anhydrous, deoxygenated solvent and the base.
-
Reaction Execution: Stir the mixture at room temperature or with heating. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Data Presentation
The following table summarizes representative reaction conditions for the Sonogashira coupling of various terminal alkynes with aryl halides, which can be adapted for this compound.
| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | NEt₃ | THF | RT | 2 | 95 |
| 2 | 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ (1.5) | CuI (3) | NEt₃ | DMF | 80 | 4 | 92 |
| 3 | 4-Bromonitrobenzene | 1-Octyne | Pd(OAc)₂ (2) / PPh₃ (4) | - | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| 4 | 1-Bromo-4-fluorobenzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (0.5) / cataCXium A (1) | - | Cs₂CO₃ | 2-MeTHF | RT | 48 | 91[5] |
| 5 | 2,6,9,10-Tetrabromoanthracene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ (2.5 per halide) / cataCXium A (5 per halide) | - | - | 1,4-Dioxane/NEt₃ (1:1) | 90 | 48 | 0[5] |
Mandatory Visualizations
Diagrams
References
- 1. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Ethynylpyrene in Materials Science and Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylpyrene is a versatile building block in the field of materials science and nanotechnology. Its rigid, planar pyrene core imparts desirable photophysical and electronic properties, including high fluorescence quantum yield and charge carrier mobility. The terminal ethynyl group serves as a reactive handle for a variety of chemical transformations, most notably polymerization and "click" chemistry reactions. These characteristics make this compound an attractive component for the development of advanced materials with applications in organic electronics, chemical sensing, and surface modification. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in these areas.
I. Synthesis of this compound
The most common and efficient synthesis of this compound involves a two-step process: a Sonogashira cross-coupling reaction between 1-bromopyrene and a protected acetylene source, followed by deprotection of the terminal alkyne.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-((trimethylsilyl)ethynyl)pyrene
-
Materials:
-
1-Bromopyrene (1.0 equiv.)
-
(Trimethylsilyl)acetylene (1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv.)
-
Copper(I) iodide (CuI) (0.05 equiv.)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromopyrene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and anhydrous TEA to the flask. The typical solvent ratio is 4:1 (THF:TEA).
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add (trimethylsilyl)acetylene dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to afford 1-((trimethylsilyl)ethynyl)pyrene as a yellow solid.
-
Step 2: Deprotection to this compound
-
Materials:
-
1-((trimethylsilyl)ethynyl)pyrene (1.0 equiv.)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv.)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
Dissolve 1-((trimethylsilyl)ethynyl)pyrene in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the TBAF solution dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield this compound as a pale yellow solid.
-
Troubleshooting & Optimization
Troubleshooting low yield in 4-Ethynylpyrene synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-ethynylpyrene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic routes for this compound are:
-
Sonogashira Coupling: This is the most common method, involving the cross-coupling of a 4-halopyrene (typically 4-bromopyrene or 4-iodopyrene) with a terminal alkyne, often trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2]
-
Vilsmeier-Haack-Arnold Reaction followed by Bodendorf Fragmentation: This alternative route starts from 4-acetylpyrene. The Vilsmeier-Haack-Arnold reaction converts the acetyl group into a β-chloroiminium salt, which then undergoes Bodendorf fragmentation to yield the terminal alkyne.[3]
Q2: What is the role of the copper co-catalyst in the Sonogashira reaction, and can it be excluded?
A2: In the traditional Sonogashira coupling, the copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive towards the palladium complex in the transmetalation step, thereby increasing the reaction rate.[4] However, the presence of copper can also lead to the undesirable homocoupling of the alkyne (Glaser coupling), forming a diyne byproduct.[5][6] Copper-free Sonogashira protocols have been developed to mitigate this side reaction, although they may require different ligands or reaction conditions to achieve high efficiency.[4][7]
Q3: Why is a protecting group like trimethylsilyl (TMS) often used on the alkyne?
A3: A TMS protecting group is frequently used on the alkyne (i.e., using TMS-acetylene) for several reasons:
-
Prevention of Homocoupling: It effectively prevents the homocoupling of the terminal alkyne, which is a common side reaction.[6]
-
Increased Stability and Easier Handling: TMS-acetylene is a liquid that is generally easier and safer to handle than acetylene gas.
-
Improved Solubility: The TMS group can enhance the solubility of the alkyne in organic solvents.
The TMS group is typically removed after the coupling reaction under mild basic or fluoride-mediated conditions.[8]
Q4: How can I purify the final this compound product?
A4: Purification of this compound can be challenging due to its planar, aromatic structure, which can lead to aggregation and low solubility. Common purification techniques include:
-
Column Chromatography: This is a widely used method. A slurry of the crude product with silica gel can be loaded onto the column. Elution is typically performed with a non-polar solvent system, such as a gradient of hexane and ethyl acetate or dichloromethane.[9]
-
Recrystallization: If a suitable solvent system is found, recrystallization can be an effective method for obtaining highly pure product.
-
Filtration through a Celite Pad: After the reaction, filtering the mixture through a short pad of Celite can help remove the palladium catalyst and other inorganic salts before further purification.[10]
Troubleshooting Guide
Issue 1: Low or No Product Formation with Unreacted Starting Material
This is a common issue in Sonogashira couplings and can be attributed to several factors related to the catalyst, reagents, or reaction conditions.
Troubleshooting Workflow
Caption: Troubleshooting low product formation.
Detailed Checklist and Solutions:
-
Catalyst Inactivity:
-
Observation: The reaction mixture fails to change color as expected, or only starting materials are observed by TLC or LC-MS.
-
Cause: The palladium catalyst may be old or have been improperly stored, leading to oxidation and deactivation.
-
Solution: Use a fresh batch of the palladium catalyst. If using a Pd(0) catalyst like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere. For Pd(II) precatalysts like Pd(PPh₃)₂Cl₂, the in-situ reduction to Pd(0) may be failing.
-
-
Insufficient Catalyst Loading:
-
Observation: The reaction proceeds very slowly or stalls after partial conversion.
-
Cause: The catalyst loading may be too low for the specific substrate or reaction conditions.
-
Solution: Increase the catalyst loading in increments (e.g., from 1-2 mol% to 5 mol%).
-
-
Moisture or Oxygen in the Reaction:
-
Observation: The reaction mixture turns black, indicating the formation of palladium black (inactive palladium).[11]
-
Cause: Oxygen can lead to oxidative homocoupling of the alkyne and can also contribute to the decomposition of the Pd(0) catalyst.[12] Water can negatively affect the catalytic cycle.
-
Solution: Ensure all solvents and liquid reagents are thoroughly dried and degassed. Use Schlenk line techniques or a glovebox to maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[12]
-
-
Impure Reagents:
-
Observation: Unexplained side products are observed, or the reaction does not proceed cleanly.
-
Cause: The halopyrene starting material may contain impurities that inhibit the catalyst. The base (e.g., triethylamine) may contain water.
-
Solution: Purify the starting materials before use. Use freshly distilled and dried solvents and bases.
-
Issue 2: Significant Formation of Alkyne Homocoupling Byproduct
The formation of a diyne from the homocoupling of the terminal alkyne is a major competing reaction.
Troubleshooting Workflow
Caption: Troubleshooting alkyne homocoupling.
Detailed Checklist and Solutions:
-
High Copper(I) Concentration:
-
Observation: A significant amount of the diyne byproduct is observed, often with a similar polarity to the desired product, making purification difficult.
-
Cause: The copper(I) catalyst is known to promote this side reaction, especially in the presence of oxygen.
-
Solution:
-
Reduce the amount of the copper(I) co-catalyst.
-
Switch to a copper-free Sonogashira protocol.[4][7] This may require the use of a different palladium catalyst, ligand, or base.
-
Use a protected alkyne like trimethylsilylacetylene (TMSA). The TMS group prevents homocoupling and is removed in a subsequent step.[13]
-
-
-
Presence of Oxygen:
-
Observation: Homocoupling is more pronounced than expected.
-
Cause: Oxygen promotes the oxidative homocoupling of the alkyne.[12]
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents and reagents thoroughly (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas).[12]
-
Quantitative Data on Reaction Parameters
The yield of the Sonogashira coupling for the synthesis of this compound and related compounds is highly dependent on the reaction conditions. The following tables summarize the effects of different parameters on the reaction yield based on literature data.
Table 1: Effect of Catalyst, Solvent, and Base on Sonogashira Coupling Yield
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | 5 | K₂CO₃ | H₂O | 100 | - | Good | [14] |
| Aryl Iodide | Terminal Alkyne | Cu(OTf)₂ (4) | - | - | - | 130 | 16 | Low (aliphatic), Good (aryl) | [14] |
| o-Iodoanilines | Terminal Alkyne | (PPh₃)₂CuBH₄ (5) | - | DBU | - | 120 | 24 | >99 | [14] |
| Aryl Bromide | Phenylacetylene | Benzimidazolyl Pd complex (0.1) | - | - | Aqueous/Alcohol | - | - | High | [7] |
| 4-Bromobenzonitrile | TMS-acetylene | Pd(OAc)₂/dppf | CuI | Et₃N | DMF | 120 (MW) | 0.17 | 95 | [15] |
Table 2: Optimization of Copper-Free Sonogashira Coupling
| Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(CH₃CN)₂Cl₂ (2.5) | cataCXium A (5) | Cs₂CO₃ (1) | 1,4-Dioxane | RT | 48 | 0 | [16] |
| Pd(CH₃CN)₂Cl₂ (0.5) | cataCXium A (1) | Cs₂CO₃ (1) | 2-MeTHF | RT | 48 | Good to Excellent | [16] |
| [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP (2) | DMSO | RT | 2 | 92 | [17] |
Experimental Protocols
Protocol 1: Sonogashira Coupling of 4-Bromopyrene with TMS-Acetylene
This protocol is a representative example of a copper-catalyzed Sonogashira coupling.
Reaction Workflow
Caption: Sonogashira coupling and deprotection workflow.
Materials:
-
4-Bromopyrene
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled and degassed
-
Anhydrous tetrahydrofuran (THF), degassed
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Celite
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Coupling Reaction:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromopyrene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add anhydrous, degassed THF and triethylamine (3.0 equiv).
-
Add trimethylsilylacetylene (1.5 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Deprotection:
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the Celite pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a mixture of THF and methanol (2:1).
-
Add potassium carbonate (2.0 equiv) and stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Once the deprotection is complete, remove the solvent under reduced pressure.
-
-
Purification:
-
Add water to the residue and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound as a solid.
-
Protocol 2: Vilsmeier-Haack-Arnold Reaction and Bodendorf Fragmentation
This two-step protocol provides an alternative route from 4-acetylpyrene.
Materials:
-
4-Acetylpyrene
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydroxylamine hydrochloride
-
Base (e.g., sodium hydroxide)
Procedure:
-
Vilsmeier-Haack-Arnold Reaction:
-
In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[18]
-
Add a solution of 4-acetylpyrene in DMF to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.
-
After completion, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).
-
Extract the product with a suitable organic solvent.
-
-
Bodendorf Fragmentation:
-
The crude product from the previous step is then treated with a nucleophile, such as hydroxylamine, to induce fragmentation to the alkyne.
-
The specific conditions for this step can vary and should be optimized.
-
Note: This protocol is less commonly used than the Sonogashira coupling and may require more optimization. The Vilsmeier-Haack reaction is typically used for formylation of electron-rich aromatic rings.[19][20]
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
Technical Support Center: Optimizing 4-Ethynylpyrene Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethynylpyrene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for reaction conditions for this compound click chemistry?
A1: A good starting point for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound is to use a copper(II) sulfate (CuSO₄) precursor with a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.[1][2] A common solvent system is a mixture of an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with water to aid in the solubility of all reactants.[3][4] The reaction can typically be run at room temperature.[5]
Q2: Which copper source is best for my reaction?
A2: Several copper sources can be used for CuAAC reactions. Copper(II) sulfate (CuSO₄) in combination with a reducing agent like sodium ascorbate is very common, convenient, and reliable.[1][2] Other sources include copper(I) iodide (CuI) and copper(I) bromide (CuBr), which do not require a reducing agent but can be less stable.[1][6] For reactions sensitive to residual copper, heterogeneous catalysts or immobilized copper complexes can be considered to simplify purification.[5][7]
Q3: Is a ligand necessary for the reaction?
A3: While not strictly essential in all cases, using a ligand is highly recommended. Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) stabilize the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) and disproportionation.[1][2][8] This leads to a more reliable and efficient reaction, especially in aqueous or partially aqueous solvent systems.[1][2] Ligands can also accelerate the reaction rate.[9]
Q4: How can I monitor the progress of my this compound click reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), looking for the disappearance of the limiting reagent (often the this compound or the azide). The high fluorescence of the pyrene moiety can be used for visualization on the TLC plate under UV light. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are common side products, and how can I minimize them?
A5: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne (this compound in this case) to form a diyne.[10] This can be minimized by ensuring a sufficient concentration of the reducing agent (sodium ascorbate) and by performing the reaction under an inert atmosphere (e.g., nitrogen or argon), although the latter is not always necessary with a robust ligand/reductant system.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst (Cu(I) has oxidized to Cu(II)).2. Poor solubility of this compound.3. Degradation of sodium ascorbate solution.4. Incompatible buffer (e.g., Tris buffer).[11] | 1. Add a stabilizing ligand like THPTA or TBTA.[1][2] Ensure you have an adequate excess of sodium ascorbate.2. Increase the proportion of organic co-solvent (e.g., DMF, DMSO, or THF). Consider using a solvent known to be effective for click chemistry, such as Cyrene™.[4]3. Always use a freshly prepared solution of sodium ascorbate.[3]4. Use compatible buffers like phosphate, carbonate, or HEPES.[11] |
| Presence of a Major Side Product | 1. Oxidative homocoupling of this compound.2. Reaction of the azide or alkyne with other functional groups (unlikely in true click chemistry). | 1. Increase the concentration of sodium ascorbate. Degas the solvent before use and run the reaction under an inert atmosphere (N₂ or Ar).[3]2. Confirm the purity of your starting materials. |
| Difficulty in Purifying the Product | 1. The product is greasy or has similar polarity to starting materials.2. Residual copper in the product. | 1. Column chromatography on silica gel is a common method. Due to the aromatic nature of pyrene, a mobile phase of hexanes and ethyl acetate or dichloromethane and methanol may be effective. Consider reverse-phase chromatography if the product is sufficiently polar.2. Wash the organic extract with an aqueous solution of EDTA or use a copper-scavenging resin to remove residual copper.[9] |
| Reaction is Very Slow | 1. Low reaction temperature.2. Insufficient catalyst concentration.3. Steric hindrance from bulky substrates. | 1. Gently heat the reaction mixture (e.g., to 40-60 °C).[12]2. Increase the catalyst loading, but be mindful that this may also increase side reactions and complicate purification.3. Increase the reaction time and consider using a more effective ligand to accelerate the reaction. |
Data Presentation
Table 1: Comparison of Common Copper Catalysts for CuAAC
| Copper Source | Typical Concentration | Requires Reducing Agent? | Advantages | Disadvantages |
| CuSO₄·5H₂O | 1-10 mol% | Yes (e.g., Sodium Ascorbate) | Air-stable, inexpensive, readily available.[13] | Requires a reducing agent. |
| CuI | 1-5 mol% | No | Direct use of Cu(I). | Can be sensitive to air/oxidation. |
| CuBr | 1-5 mol% | No | Direct use of Cu(I). | Can be sensitive to air/oxidation. |
| [Cu(CH₃CN)₄]PF₆ | 1-5 mol% | No | Soluble in organic solvents. | More expensive, air-sensitive. |
| Heterogeneous Catalysts | Varies | No | Easy to remove by filtration, reusable.[7] | May have lower activity than homogeneous catalysts. |
Table 2: Influence of Solvents on CuAAC Reaction Efficiency
| Solvent System | Typical Ratio | Characteristics | Notes on this compound |
| DMF/H₂O | 1:1 to 4:1 | Good for a wide range of substrates. | Good starting point. The ratio can be adjusted to ensure the solubility of the hydrophobic this compound. |
| DMSO/H₂O | 1:1 to 4:1 | Similar to DMF, can sometimes offer better solubility for certain compounds. | An excellent alternative to DMF. |
| THF/H₂O | 1:1 to 4:1 | Another common co-solvent system. | Effective, but ensure complete solubility of all components. |
| t-BuOH/H₂O | 1:1 | Often used in bioconjugation. | May require a higher ratio of t-BuOH for this compound. |
| Cyrene™ | Neat or with H₂O | A greener, biomass-derived alternative to DMF and NMP.[4] | Has shown high efficiency in CuAAC reactions.[4] |
| H₂O | Neat | Ideal for biocompatible reactions with water-soluble substrates. | Not suitable for the likely poor water solubility of this compound unless a water-soluble derivative is used. |
Experimental Protocols
Protocol 1: General Procedure for this compound Click Reaction
This protocol is a starting point and may require optimization for specific azide partners.
Materials:
-
This compound
-
Azide compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equivalent) and the azide compound (1.1 equivalents) in a mixture of DMF and water (e.g., 3:1 v/v).
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).
-
In another vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 0.1 M).
-
If using a ligand, prepare a stock solution of THPTA in water (e.g., 0.1 M).
-
To the reaction mixture containing the alkyne and azide, add the THPTA solution (if used, 5 mol% relative to the limiting reagent).
-
Add the CuSO₄ solution (1-5 mol% relative to the limiting reagent).
-
Add the freshly prepared sodium ascorbate solution (10-20 mol% relative to the limiting reagent) to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water. To remove residual copper, wash with a saturated aqueous solution of EDTA.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for a typical this compound click chemistry reaction.
Caption: Simplified catalytic cycle for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. confluore.com [confluore.com]
- 7. re.public.polimi.it [re.public.polimi.it]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
Preventing photobleaching of 4-Ethynylpyrene in fluorescence microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of 4-Ethynylpyrene in fluorescence microscopy.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light.[1] This process leads to a permanent loss of fluorescence, which can significantly compromise image quality, reduce the signal-to-noise ratio, and limit the duration of imaging experiments.[2] The underlying mechanism often involves the generation of reactive oxygen species (ROS) that chemically alter the fluorophore's structure.[3][4]
Q2: What are the primary factors that influence the rate of photobleaching for this compound?
A2: Several factors can accelerate the photobleaching of this compound:
-
High Excitation Light Intensity: Using a stronger light source than necessary increases the rate of photobleaching.[4]
-
Prolonged Exposure Time: The longer the fluorophore is exposed to excitation light, the more likely it is to photobleach.[5]
-
Presence of Oxygen: Molecular oxygen is a key contributor to photobleaching through the formation of reactive oxygen species.[3]
-
Local Chemical Environment: The pH, solvent, and presence of other reactive molecules in the mounting medium can affect the photostability of this compound.[6][7]
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[4][8] They primarily function as free radical scavengers, neutralizing the reactive oxygen species that would otherwise degrade the fluorophore.[3][7] Some common antifade agents include p-phenylenediamine (PPD), n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and Trolox (a vitamin E derivative).[7][9][10]
Q4: Are there commercial antifade mounting media that are recommended for use with pyrene-based dyes like this compound?
A4: Yes, several commercial antifade mounting media are available that can help reduce the photobleaching of a wide range of fluorophores, including pyrene derivatives. While specific compatibility with this compound should be empirically tested, products like ProLong™ Gold Antifade Mountant , VECTASHIELD® Antifade Mounting Medium , EverBrite™ Mounting Medium and MightyMount™ Antifade Fluorescence Mounting Medium are popular choices known for their broad-spectrum antifade properties.[11][12][13][14] It is advisable to consult the manufacturer's documentation for fluorophore compatibility.[7]
Q5: Can I prepare my own antifade mounting medium?
A5: Yes, you can prepare "do-it-yourself" (DIY) antifade mounting media. Common recipes involve dissolving an antifade agent like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) in a glycerol-based buffer. While cost-effective, the performance of homemade solutions can be less consistent than commercial formulations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid signal loss of this compound during initial focusing. | Excitation light intensity is too high. | Reduce the laser power or lamp intensity to the minimum required for visualization. Use a neutral density filter to attenuate the excitation light.[4][5] |
| Fluorescence signal fades quickly during time-lapse imaging. | Cumulative exposure to excitation light is causing photobleaching. | Decrease the frequency of image acquisition and the exposure time per frame.[2] Consider using an antifade reagent or a more robust mounting medium. |
| High background fluorescence after adding antifade reagent. | The antifade reagent itself is autofluorescent or has degraded. | Prepare fresh antifade solution. Some reagents like p-phenylenediamine (PPD) can cause autofluorescence, especially at lower pH.[7][9] Ensure the pH of the mounting medium is appropriately buffered (typically pH 8.0-8.5). |
| Sample morphology is altered after mounting. | The mounting medium is not suitable for the sample (e.g., wrong refractive index, dehydration). | Choose a mounting medium with a refractive index close to that of your sample and immersion oil (typically around 1.5).[7][9] For aqueous samples, use an aqueous mounting medium to prevent dehydration. |
| Inconsistent antifade performance with a homemade solution. | The antifade reagent has degraded, or the solution was prepared incorrectly. | Store antifade stock solutions in small aliquots at -20°C or -80°C and protect them from light.[9] Ensure the final pH of the mounting medium is optimal for the chosen antifade agent. |
Quantitative Data Summary
| Antifade Reagent | Typical Concentration | Advantages | Disadvantages | General Fluorophore Compatibility |
| n-Propyl gallate (NPG) | 0.1 - 2% (w/v) | Non-toxic, can be used with live cells.[9][10] | Can be difficult to dissolve, may have anti-apoptotic effects.[9][10] | Good for DAPI, Hoechst, FITC, and Alexa Fluor dyes.[8] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 2.5% (w/v) | Less toxic than PPD, suitable for live-cell imaging.[9][10] | Less effective than PPD, may have anti-apoptotic properties.[9][10] | Broadly compatible, but can have variable efficiency. |
| p-Phenylenediamine (PPD) | 0.1% (w/v) | Highly effective antifade agent.[7][9] | Can be toxic, may cause autofluorescence, can react with cyanine dyes.[7][9] | Effective for many dyes, but not recommended for cyanine dyes. |
| Trolox | 2 mM | Cell-permeable, good for live-cell imaging, has a dual antifade mechanism.[3] | Can be less stable in solution. | Broadly compatible. |
Experimental Protocols
Protocol 1: Preparation of NPG-Glycerol Antifade Mounting Medium
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol
-
Phosphate-buffered saline (PBS), 10X solution
-
Distilled water
-
5 M NaOH solution
-
pH meter
Procedure:
-
Prepare a 2% (w/v) stock solution of NPG in glycerol. To a 50 mL conical tube, add 1 g of NPG and 50 mL of glycerol.
-
Heat the solution in a 65-70°C water bath for several hours, vortexing occasionally, until the NPG is completely dissolved. The solution should be clear.
-
In a separate container, prepare the final mounting medium by mixing:
-
2 mL of 10X PBS
-
18 mL of distilled water
-
20 mL of the 2% NPG/glycerol stock solution
-
-
Adjust the pH of the final solution to 8.0 using 5 M NaOH. The pH is critical for the effectiveness of the antifade reagent.
-
Aliquot the final mounting medium into small, light-protected tubes and store at -20°C.
Protocol 2: Sample Mounting for Fluorescence Microscopy
Materials:
-
Fixed and stained cells or tissue on a microscope slide
-
Antifade mounting medium (commercial or homemade)
-
Coverslip
-
Pipette
Procedure:
-
Carefully remove the slide from the final wash buffer, and gently aspirate any excess liquid from around the specimen. Do not allow the specimen to dry out.
-
Add a small drop (approximately 20-30 µL) of the antifade mounting medium directly onto the specimen.
-
Hold a clean coverslip at a 45-degree angle to the slide and slowly lower it onto the mounting medium, avoiding the introduction of air bubbles.
-
If using a hard-setting mounting medium, allow it to cure at room temperature for the time specified by the manufacturer (typically overnight) before imaging.[13][14]
-
For non-setting media, the slide can be imaged immediately. Seal the edges of the coverslip with nail polish or a commercial sealant to prevent evaporation and movement.
Visualizations
Caption: Simplified signaling pathway of photobleaching and the action of antifade reagents.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Further insight into the photostability of the pyrene fluorophore in halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. emsdiasum.com [emsdiasum.com]
- 9. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 11. avantorsciences.com [avantorsciences.com]
- 12. MightyMount™ Antifade Fluorescence Mounting Medium (aqueous) | Hello Bio [hellobio.com]
- 13. Mounting Media & Microscopy Consumables - Biotium [biotium.com]
- 14. Mounting Media and Antifades | Thermo Fisher Scientific - AL [thermofisher.com]
Improving the solubility of 4-Ethynylpyrene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-ethynylpyrene and its derivatives during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound derivatives, which are known for their hydrophobic nature and tendency to aggregate in aqueous solutions.
Q1: My this compound derivative won't dissolve in my aqueous buffer. What should I do?
A1: Direct dissolution of highly hydrophobic compounds like this compound derivatives in aqueous media is often unsuccessful. The recommended approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the preferred solvents for creating stock solutions due to their high solubilizing power for pyrene derivatives.
-
Procedure:
-
Prepare a concentrated stock solution (e.g., 1-10 mM) in 100% DMSO or DMF.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
For your experiment, dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1%) to avoid affecting the biological system.
-
-
Troubleshooting: If you observe precipitation upon dilution, try lowering the final concentration of the this compound derivative or slightly increasing the percentage of the organic co-solvent if your experimental system can tolerate it.
Q2: I've dissolved my compound in DMSO, but I see a weak or no fluorescent signal in my assay. What could be the problem?
A2: A weak or absent fluorescent signal, even when the compound appears to be in solution, can be due to aggregation and quenching. At high local concentrations, pyrene derivatives can form aggregates (excimers) that have different fluorescence properties or may precipitate out of solution at a microscopic level.
-
Check for Aggregation: Pyrene monomers typically exhibit a structured emission spectrum, while excimers show a broad, featureless, and red-shifted emission. Measure the fluorescence spectrum to check for signs of excimer formation.
-
Reduce Concentration: The most straightforward solution is to work at lower concentrations of the this compound derivative.
-
Improve Solubilization in the Final Medium: Consider using a formulation strategy like cyclodextrin complexation or preparing a solid dispersion to improve the monomeric dissolution in the final aqueous medium.
Q3: My stock solution in DMSO/DMF is not stable and crystals form over time. How can I prevent this?
A3: Stock solution instability can be due to supersaturation or temperature fluctuations.
-
Storage: Store stock solutions at room temperature or 4°C, protected from light. Avoid freezing aqueous-organic solutions, as this can cause the hydrophobic compound to precipitate.
-
Solvent Choice: Ensure your DMSO or DMF is anhydrous, as water contamination can reduce the solubility of highly hydrophobic compounds.
-
Re-dissolution: If crystals form, gently warm the solution and sonicate before use to ensure the compound is fully redissolved.
Q4: How can I permanently increase the aqueous solubility of my this compound derivative?
A4: To achieve higher intrinsic aqueous solubility, chemical modification of the this compound core is necessary. This involves synthesizing a derivative with enhanced hydrophilic properties.
-
Addition of Polar Groups: Introducing polar functional groups such as hydroxyls, amines, or polyethylene glycol (PEG) chains can significantly improve water solubility.
-
Introduction of Charged Groups: Sulfonation to introduce sulfonic acid groups is a highly effective method for rendering aromatic compounds water-soluble. The resulting sulfonate salt is significantly more soluble in aqueous media.
Solubility Data
The solubility of this compound is highly dependent on the solvent. While specific quantitative data for this compound is not widely published, the following table provides a general guide based on the behavior of pyrene and the principles of solvent polarity.
| Solvent | Polarity Index | Expected Solubility of this compound |
| Water | 9.0 | Very Low |
| Methanol | 6.6 | Low to Moderate |
| Ethanol | 5.2 | Low to Moderate |
| Acetone | 5.1 | Moderate |
| Dichloromethane (DCM) | 3.4 | Good |
| Tetrahydrofuran (THF) | 4.2 | Good |
| Toluene | 2.4 | Good |
| N,N-Dimethylformamide (DMF) | 6.4 | High |
| Dimethyl sulfoxide (DMSO) | 7.2 | High |
Note: This table provides a qualitative guide. Actual solubility should be determined experimentally.
Experimental Protocols
Here are detailed protocols for common techniques to improve the solubility of this compound derivatives.
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This method encapsulates the hydrophobic this compound derivative within the hydrophobic cavity of a cyclodextrin molecule, rendering the complex water-soluble.
Materials:
-
This compound derivative
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Lyophilizer (freeze-dryer)
Procedure:
-
Determine Stoichiometry: A 1:1 molar ratio of the this compound derivative to HP-β-CD is a common starting point.
-
Dissolve the this compound Derivative: Accurately weigh the desired amount of the this compound derivative and dissolve it in a minimal amount of ethanol with sonication.
-
Prepare the Cyclodextrin Solution: In a separate flask, dissolve the corresponding molar amount of HP-β-CD in deionized water.
-
Form the Complex: Slowly add the ethanolic solution of the this compound derivative to the aqueous HP-β-CD solution while stirring vigorously.
-
Equilibrate: Continue stirring the mixture at room temperature for 24-48 hours, protected from light, to allow for complex formation.
-
Lyophilize: Freeze the resulting solution at -80°C and then lyophilize it until a dry, fluffy powder is obtained. This powder is the water-soluble inclusion complex.
-
Confirm Complexation (Optional): Characterize the complex using techniques such as 1H NMR, FTIR, or DSC to confirm the inclusion of the guest molecule within the cyclodextrin cavity.[1]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This technique disperses the this compound derivative in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate in aqueous media.
Materials:
-
This compound derivative
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable hydrophilic polymer
-
Methanol or a suitable organic solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Select Drug-to-Polymer Ratio: Start with a 1:5 or 1:10 weight ratio of the this compound derivative to PVP K30.
-
Dissolve Components: Dissolve both the this compound derivative and the PVP K30 in a sufficient amount of methanol in a round-bottom flask. Ensure complete dissolution by vortexing or brief sonication.
-
Solvent Evaporation: Remove the methanol using a rotary evaporator under reduced pressure at a temperature well below the boiling point of the solvent (e.g., 40°C). Continue until a thin, solid film is formed on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at 40-50°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.
-
Characterization (Optional): Use techniques like XRD and DSC to confirm that the drug is in an amorphous state within the polymer matrix.[2]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Preparing a Water-Soluble Cyclodextrin Complex.
References
Side reactions and byproducts in 4-Ethynylpyrene functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethynylpyrene. The focus is on identifying and mitigating common side reactions and byproducts encountered during its functionalization, particularly in Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Section 1: Sonogashira Coupling Reactions
The Sonogashira coupling is a widely used method for forming a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide. While versatile, it is prone to specific side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Sonogashira coupling of this compound?
A1: The most prevalent side reaction is the oxidative homocoupling of this compound to form 1,4-bis(pyren-4-yl)buta-1,3-diyne. This is also known as Glaser or Hay coupling. This side product can be difficult to separate from the desired cross-coupled product due to similar polarities.
Q2: What causes the homocoupling of this compound?
A2: Homocoupling is primarily caused by the presence of oxygen in the reaction mixture, which facilitates the oxidative dimerization of the copper(I) acetylide intermediate. The copper(I) co-catalyst, while increasing the rate of the desired reaction, can also promote this unwanted side reaction.
Q3: How can I detect the formation of the homocoupling byproduct?
A3: The homocoupling byproduct can be detected by thin-layer chromatography (TLC) as a separate spot, often with a slightly different Rf value than the desired product. It can be further characterized by techniques such as mass spectrometry, where a mass corresponding to the dimer of this compound will be observed, and NMR spectroscopy.
Q4: Are there reaction conditions that favor the desired cross-coupling over homocoupling?
A4: Yes, carrying out the reaction under strictly anaerobic (oxygen-free) conditions is crucial. This can be achieved by thoroughly degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen). Using a slight excess of the alkyne can also sometimes favor the cross-coupling reaction.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product and significant amount of homocoupling byproduct. | Presence of oxygen in the reaction. | 1. Ensure all solvents are thoroughly degassed prior to use by methods such as freeze-pump-thaw or by bubbling with an inert gas for an extended period. 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. 3. Consider using a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon, which has been shown to reduce homocoupling to as low as 2%.[1][2] |
| High concentration of the copper catalyst. | Reduce the amount of the copper(I) co-catalyst or switch to a copper-free Sonogashira protocol. | |
| Inefficient palladium catalyst. | Use a more active palladium catalyst or a ligand that promotes the cross-coupling pathway. N-heterocyclic carbene (NHC) palladium complexes have been shown to be effective.[3] | |
| Reaction does not go to completion. | Inactive catalyst. | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in situ. |
| Poorly reactive aryl/vinyl halide. | The reactivity order is generally I > Br > Cl. If using a less reactive halide, consider increasing the reaction temperature or using a more active catalyst system. | |
| Formation of unidentified byproducts. | Decomposition of starting materials or product. | This compound and its derivatives can be sensitive to prolonged heating and light. Protect the reaction from light and consider running the reaction at a lower temperature for a longer duration. |
| Side reactions on the pyrene core. | While less common under typical Sonogashira conditions, highly reactive reagents could potentially interact with the pyrene ring. Ensure the reaction conditions are specific for the coupling reaction. |
Experimental Protocol: Sonogashira Coupling of 1-Ethynylpyrene with N,N-Hexadecyl-4-iodoaniline
This protocol is adapted from a published procedure and serves as a general guideline.[4]
-
To a flask containing 20 mL of THF and 20 mL of triethylamine (TEA), add 1-ethynylpyrene (200 mg, 0.80 mmol) and N,N-hexadecyl-4-iodoaniline (2.40 g, 3.60 mmol).
-
Deoxygenate the system by sonicating for 45 minutes under an argon atmosphere.
-
Add CuI (19.0 mg, 0.10 mmol) and Pd(PPh₃)₄ (55.0 mg, 0.05 mmol) to the reaction vessel.
-
Maintain the reaction temperature at 80 °C under an inert atmosphere and stir magnetically for 8 hours.
-
After the reaction is complete, monitor by TLC, and purify the product using column chromatography.
Section 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, a cornerstone of "click chemistry," is a highly efficient method for forming a 1,2,3-triazole linkage between an alkyne and an azide. When working with a sterically demanding and electronically unique substrate like this compound, certain challenges can arise.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions in the CuAAC of this compound?
A1: While CuAAC is known for its high selectivity, potential side reactions include:
-
Alkyne Dimerization: Similar to Sonogashira coupling, homocoupling of this compound can occur, especially at elevated temperatures.[5]
-
Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst can be oxidized to inactive Cu(II), which can stall the reaction. This is often mitigated by using a reducing agent like sodium ascorbate.[1]
-
Side Reactions with Bulky Substrates: With sterically hindered azides, the reaction rate may be significantly slower, potentially leading to incomplete conversion.
Q2: My CuAAC reaction with this compound is not working. What are the common causes?
A2: Common issues include:
-
Catalyst Inactivity: The Cu(I) catalyst may have oxidized. Ensure the use of a reducing agent or a fresh Cu(I) source.
-
Poor Solubility: this compound and its derivatives can have poor solubility in common aqueous click chemistry solvents. Using a co-solvent like THF, DMSO, or dichloromethane may be necessary.
-
Steric Hindrance: If your azide partner is very bulky, the reaction may require longer reaction times or heating.
-
Inhibitors: Certain functional groups, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.
Q3: How do I purify the triazole product from a CuAAC reaction?
A3: Purification typically involves removing the copper catalyst and any unreacted starting materials.
-
Copper Removal: Copper can be removed by washing with a solution of a chelating agent like EDTA, or by using a copper-scavenging resin.
-
Chromatography: Column chromatography on silica gel is a common method to separate the desired triazole product from unreacted this compound and the azide.
Troubleshooting Guide: CuAAC Reactions
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation. | Inactive Cu(I) catalyst. | 1. Use a fresh solution of sodium ascorbate to reduce the Cu(II) salt in situ. 2. Use a Cu(I) source like CuI or CuBr directly, under an inert atmosphere. |
| Poor solubility of this compound. | Use a co-solvent system (e.g., water/THF, water/DMSO, DCM/water). Ensure both the alkyne and azide are soluble. | |
| Steric hindrance. | Increase the reaction time and/or gently heat the reaction. Be aware that heating can promote alkyne homocoupling. | |
| Presence of alkyne homocoupling byproduct. | High reaction temperature. | Run the reaction at room temperature if possible. If heating is required, minimize the temperature and reaction time. |
| Absence of a suitable ligand. | Use a stabilizing ligand for the copper catalyst, such as TBTA or THPTA, which can improve reaction efficiency and reduce side reactions.[1] | |
| Difficulty in purifying the product. | Residual copper. | Wash the crude product with an EDTA solution or pass it through a pad of a copper-chelating resin before chromatography. |
| Similar polarity of product and starting materials. | Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
Experimental Protocol: General CuAAC Reaction
This is a general protocol that may need optimization for specific substrates.
-
In a reaction vial, dissolve the this compound (1 equivalent) and the azide partner (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of THF and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous solution of EDTA, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 3: General Considerations and Other Side Reactions
Unwanted Polymerization
Terminal alkynes, including this compound, can be susceptible to polymerization under certain conditions, such as exposure to strong bases, high temperatures, or certain transition metal catalysts. While less common under the controlled conditions of Sonogashira or CuAAC reactions, it is a possibility if the reaction conditions are not optimized. If you observe the formation of an insoluble, intractable material, polymerization may be the cause. Using the recommended catalyst loadings and avoiding excessive heating can help prevent this.
Reactions on the Pyrene Core
The pyrene core is an electron-rich aromatic system and can be susceptible to electrophilic substitution. However, the conditions for Sonogashira and CuAAC reactions are generally not conducive to reactions on the pyrene ring. It is important to be aware that if strong electrophiles or oxidants are present in the reaction mixture, side reactions involving the pyrene core could occur. The most reactive positions on the pyrene core for electrophilic attack are the 1, 3, 6, and 8 positions.
Stability and Storage
This compound should be stored in a cool, dark place to prevent degradation or polymerization. Solutions of this compound should be used relatively fresh, as they may degrade over time, especially if exposed to light and air.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocols [baseclick.eu]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-linked 1,2,3-Triazole des-peptidic analogues of PNA (TzNA): Synthesis of TzNA oligomers by “click” reaction on solid phase and stabilization of derived triplexes with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Ethynylpyrene (4-EP) Labeled Biomolecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of biomolecules labeled with 4-Ethynylpyrene (4-EP). The inherent hydrophobicity of the pyrene moiety presents unique purification challenges, primarily aggregation and difficulties in separating the labeled product from unreacted dye.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-EP labeled protein/oligonucleotide precipitating after the labeling reaction?
A1: The pyrene group in 4-EP is highly hydrophobic. When conjugated to a biomolecule, it can significantly increase the molecule's overall hydrophobicity, leading to aggregation and precipitation, especially at high concentrations.[1][2] This is a common issue when working with fluorescent dyes that have large aromatic ring systems.
Q2: What is the best general strategy to remove unreacted this compound?
A2: Due to its hydrophobicity, unreacted 4-EP can be effectively removed using reversed-phase chromatography (e.g., HPLC or SPE cartridges). The unreacted dye will bind strongly to the hydrophobic stationary phase, allowing for its separation from the more polar labeled biomolecule. Size exclusion chromatography can also be used to separate the small dye molecule from the much larger biomolecule.
Q3: Can I use standard protein purification methods like Ni-NTA for my His-tagged 4-EP labeled protein?
A3: Yes, you can perform initial purification using affinity chromatography (e.g., Ni-NTA for His-tags). However, the hydrophobic interactions from the pyrene label may cause non-specific binding to the column matrix. Additionally, this step will not remove unreacted 4-EP. Therefore, a subsequent reversed-phase chromatography step is highly recommended for complete purification.
Q4: How does the 4-EP label affect the choice of HPLC column?
A4: A C18 reversed-phase column is typically the most suitable choice for purifying 4-EP labeled biomolecules due to the hydrophobicity of the pyrene group. For oligonucleotides, specialized columns with wider pores and resistance to phase collapse in highly aqueous mobile phases are beneficial.[3]
Q5: How can I quantify the purity of my 4-EP labeled biomolecule?
A5: Purity can be assessed using a combination of techniques. Reversed-phase HPLC with UV-Vis and fluorescence detection is a primary method. The chromatogram should show a single, sharp peak for the purified product. Mass spectrometry can confirm the molecular weight of the labeled biomolecule, and UV-Vis spectroscopy can be used to determine the labeling efficiency by measuring the absorbance of the biomolecule (e.g., at 260 nm for DNA/RNA or 280 nm for protein) and the pyrene label (typically around 345 nm).
Troubleshooting Guides
Problem 1: Low Recovery of Labeled Biomolecule
This section addresses common issues leading to a low yield of the final purified 4-EP labeled product.
| Possible Cause | Recommended Solution |
| Precipitation/Aggregation | - Add solubility-enhancing agents to your buffers (e.g., Arginine, non-ionic detergents like Tween-20, or organic solvents like isopropanol).[1][4] - Work at lower protein/oligonucleotide concentrations.[4] - Optimize the pH of your buffers to be at least one unit away from the biomolecule's isoelectric point (pI) to increase net charge and repulsion.[4] |
| Non-specific binding to purification resin | - For affinity chromatography, increase the salt concentration (e.g., up to 1 M NaCl) or add a mild non-ionic detergent to the wash buffers to disrupt hydrophobic interactions. - For reversed-phase HPLC, optimize the gradient to ensure efficient elution of the labeled biomolecule. |
| Incomplete elution from HPLC column | - For reversed-phase HPLC, ensure the organic solvent concentration in the mobile phase is high enough to elute the hydrophobic labeled biomolecule. A shallower gradient may improve resolution and recovery.[3] - For ion-exchange chromatography, ensure the salt concentration or pH of the elution buffer is sufficient to disrupt the ionic interactions. |
Problem 2: Contamination with Unreacted this compound
This guide focuses on strategies to effectively remove the free, unreacted 4-EP label.
| Possible Cause | Recommended Solution |
| Inefficient separation by size exclusion chromatography | - Ensure the chosen size exclusion column has an appropriate fractionation range to effectively separate the small 4-EP molecule from the larger biomolecule. - Optimize the flow rate for better resolution. |
| Co-elution during reversed-phase HPLC | - Use a shallower gradient of the organic solvent (e.g., acetonitrile) to improve the separation between the labeled biomolecule and the highly hydrophobic unreacted 4-EP. - Ensure the starting mobile phase has a low enough organic content to allow for strong binding of the unreacted dye to the column. |
| Insufficient washing of SPE cartridge | - Increase the volume of the low-organic wash buffer to ensure all unbound and weakly bound impurities are removed before eluting the labeled biomolecule. - Consider an intermediate wash step with a slightly higher organic content to remove molecules with intermediate hydrophobicity without eluting the desired product. |
Experimental Protocols
Protocol 1: Purification of 4-EP Labeled Oligonucleotides by Reversed-Phase HPLC
This protocol outlines a general method for purifying 4-EP labeled oligonucleotides.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: 0-100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 100% A (re-equilibration)
-
-
Flow Rate: 1 mL/min.
-
Detection: UV-Vis at 260 nm (oligonucleotide) and 345 nm (pyrene).
-
Temperature: 60°C to minimize secondary structures of the oligonucleotide.[5][6]
Protocol 2: General Troubleshooting Workflow for 4-EP Labeled Protein Purification
This protocol provides a step-by-step approach to troubleshoot common purification issues.
-
Initial Assessment: After the labeling reaction, centrifuge the sample to check for any visible precipitate. If present, proceed with solubilization strategies.
-
Solubilization (if necessary):
-
Resuspend the pellet in a buffer containing a solubility enhancer. Start with 0.5 M Arginine or 0.1% Tween-20.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge again and analyze the supernatant for the presence of your labeled protein.
-
-
Initial Purification (Affinity Chromatography):
-
Perform your standard affinity purification protocol (e.g., Ni-NTA).
-
In the wash steps, consider adding a mild detergent or increasing the salt concentration to reduce non-specific binding.
-
-
Secondary Purification (Reversed-Phase HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution point of your labeled protein and the unreacted dye. Then, optimize with a shallower gradient around the elution point of your protein for better separation.
-
Detection: UV-Vis at 280 nm (protein) and 345 nm (pyrene), and fluorescence (Excitation: ~345 nm, Emission: ~375-400 nm).
-
-
Purity Analysis:
-
Collect fractions from the HPLC purification.
-
Analyze the purity of the fractions by SDS-PAGE and/or mass spectrometry.
-
Visualizations
Caption: A general workflow for the purification of 4-EP labeled biomolecules.
Caption: A decision tree for troubleshooting low yields in 4-EP labeled biomolecule purification.
References
- 1. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Polymer Hydrophobicity on Protein Structure and Aggregation Kinetics in Crowded Milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
Quenching of 4-Ethynylpyrene fluorescence and how to avoid it.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-ethynylpyrene. The information is designed to help you understand, troubleshoot, and avoid the quenching of its fluorescence in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem for my experiments with this compound?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore like this compound. This can be a significant issue in experimental work as it leads to a weaker signal, reduced sensitivity, and can interfere with quantitative measurements. Understanding the mechanisms of quenching is the first step to mitigating its effects.
Q2: What are the common causes of this compound fluorescence quenching?
Several factors can lead to the quenching of this compound fluorescence. These can be broadly categorized as:
-
Presence of Quenchers: Certain molecules, known as quenchers, can interact with this compound and deactivate its excited state, preventing the emission of a photon.
-
Environmental Effects: The solvent, temperature, and pH of the medium can all influence the fluorescence quantum yield.
-
Aggregation: At high concentrations, this compound molecules can stack together (form aggregates or excimers), which often leads to self-quenching.
-
Photobleaching: Prolonged exposure to high-intensity light can lead to the irreversible photochemical destruction of the fluorophore.
Q3: What are some common chemical quenchers for this compound?
Based on studies of pyrene and its derivatives, common quenchers to be aware of in your experimental system include:
-
Molecular Oxygen: Dissolved oxygen is a very common and efficient quencher of pyrene fluorescence.
-
Nitroaromatic Compounds: Molecules like nitrobenzene, dinitrotoluene (DNT), and trinitrotoluene (TNT) are known to quench pyrene fluorescence effectively.[1]
-
Anilines and Amines: These compounds can also act as quenchers.
-
Heavy Atoms and Ions: Halogenated compounds and certain metal ions can induce quenching.
-
Biomolecules: In biological experiments, components like tryptophan or guanine in proteins and DNA can quench the fluorescence of nearby pyrene moieties.[2]
Q4: How can I determine if my this compound fluorescence is being quenched?
A decrease in fluorescence intensity is the primary indicator. To systematically investigate quenching, you can perform a Stern-Volmer analysis. This involves measuring the fluorescence intensity of your this compound solution at different concentrations of the suspected quencher. A plot of the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]) should yield a straight line for dynamic quenching, as described by the Stern-Volmer equation:
I₀ / I = 1 + Kₛᵥ[Q]
Where Kₛᵥ is the Stern-Volmer constant.
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
Possible Causes:
-
Presence of Dissolved Oxygen: Oxygen is a highly efficient collisional quencher.
-
Inappropriate Solvent: The choice of solvent can significantly impact fluorescence quantum yield.
-
Aggregation/Precipitation: High concentrations of this compound can lead to aggregation-caused quenching.
-
Photobleaching: The sample may have been exposed to excessive light.
-
Presence of an Unknown Quencher: Contaminants in your sample or buffer could be quenching the fluorescence.
Troubleshooting Steps:
-
Deoxygenate your solution: Purge your solvent and sample solution with an inert gas like nitrogen or argon before measurement.[3][4]
-
Optimize Solvent Choice: Test different solvents. Non-polar aprotic solvents often favor higher fluorescence quantum yields for pyrene derivatives.
-
Work at Lower Concentrations: Prepare a dilution series to determine if the fluorescence intensity per mole increases at lower concentrations.
-
Minimize Light Exposure: Protect your sample from light as much as possible and use the lowest excitation intensity necessary for your measurement.
-
Purify Your Sample and Reagents: Ensure the purity of your this compound and all components of your solution.
Issue 2: Inconsistent or Drifting Fluorescence Readings
Possible Causes:
-
Temperature Fluctuations: Quenching rates, especially dynamic quenching, are temperature-dependent.
-
Sample Evaporation: In open cuvettes, solvent evaporation can concentrate both the fluorophore and any quenchers.
-
Photochemical Reactions: The excitation light may be inducing chemical reactions in your sample.
-
Oxygen Re-entry: If not properly sealed, oxygen can redissolve into a deoxygenated sample.
Troubleshooting Steps:
-
Use a Temperature-Controlled Fluorometer: Maintain a constant and recorded temperature during all measurements.
-
Seal Your Cuvettes: Use cuvettes with caps or stoppers to prevent evaporation.
-
Acquire Data Efficiently: Minimize the time the sample is exposed to the excitation light.
-
Maintain an Inert Atmosphere: If oxygen quenching is a major concern, continuously purge the sample chamber with an inert gas.
Quantitative Data
While extensive data specifically for this compound is not available in a single source, the following tables provide representative photophysical data for 1-ethynylpyrene and related pyrene derivatives to guide your experimental design.
Table 1: Photophysical Properties of 1-Pyrene-Based Derivatives in Dichloromethane [1]
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) |
| Pyrene | 344 | 376, 396 | 32, 52 | 0.26 |
| 4-(p-tolylethynyl)pyrene | 368 | 390, 412 | 22, 44 | 0.44 |
| 9-(pyren-3-yl)-9H-carbazole | 352 | 400 | 48 | 0.30 |
Table 2: Stern-Volmer Quenching Constants (Kₛᵥ) for Pyrene Derivatives with Nitroaromatics in Dichloromethane [1]
| Fluorophore | Quencher | Kₛᵥ (M⁻¹) | Limit of Detection (LOD) (ppm) |
| 4-(p-tolylethynyl)pyrene | 2,4-Dinitrotoluene (DNT) | 1.83 x 10⁴ | 2.32 |
| 4-(p-tolylethynyl)pyrene | 2,4,6-Trinitrotoluene (TNT) | 2.34 x 10⁴ | 3.09 |
| Pyrene | 2,4-Dinitrotoluene (DNT) | 1.34 x 10⁴ | 3.17 |
| Pyrene | 2,4,6-Trinitrotoluene (TNT) | 1.76 x 10⁴ | 4.02 |
Experimental Protocols
Protocol 1: Deoxygenation of Solutions for Fluorescence Measurements[5][6]
Objective: To remove dissolved oxygen from a solution to minimize fluorescence quenching.
Materials:
-
Sample solution in a fluorescence cuvette
-
Source of inert gas (high-purity nitrogen or argon)
-
Gas dispersion tube or a long needle
-
Septum or a cap for the cuvette
Procedure:
-
Prepare the this compound solution in the desired solvent and transfer it to a fluorescence cuvette.
-
Cover the cuvette with a septum or a cap with an inlet and an outlet for the gas.
-
Insert the gas dispersion tube or needle into the solution, ensuring the tip is below the surface of the liquid.
-
Gently bubble the inert gas through the solution for 10-15 minutes. The flow rate should be sufficient to create a gentle stream of bubbles without causing excessive solvent evaporation.
-
After purging, quickly remove the gas inlet and seal the cuvette tightly to prevent re-oxygenation.
-
Measure the fluorescence immediately. For prolonged experiments, it may be necessary to maintain a positive pressure of the inert gas above the solution.
Protocol 2: Minimizing Aggregation of this compound
Objective: To prevent the self-quenching of this compound due to aggregation.
Materials:
-
This compound stock solution
-
High-purity solvents
-
Surfactant (e.g., Tween 20, Triton X-100) (optional)
Procedure:
-
Work with Dilute Solutions: Whenever possible, use concentrations of this compound in the low micromolar range or below.
-
Solvent Selection: Use solvents in which this compound has good solubility. The formation of aggregates is more likely in poor solvents.
-
Use of Surfactants (for aqueous solutions): If working in aqueous buffers, the addition of a small amount of a non-ionic surfactant (e.g., 0.01-0.1%) can help to create micelles that encapsulate individual this compound molecules, preventing their aggregation.
-
Sonication: Briefly sonicating the solution can help to break up any pre-formed aggregates.
-
Temperature Control: In some cases, increasing the temperature can reduce aggregation, but be mindful of the potential for increased dynamic quenching.
Visualizations
Caption: Overview of fluorescence quenching mechanisms for this compound.
Caption: Experimental workflow for studying fluorescence quenching.
Caption: Use of this compound quenching as a sensing mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of quenching of the fluorescence of a benzo[a]pyrene tetraol metabolite model compound by 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrogen gas purging for the deoxygenation of polyaromatic hydrocarbon solutions in cyclohexane for routine fluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Enhancing the quantum yield of 4-Ethynylpyrene-based probes
Welcome to the technical support center for 4-Ethynylpyrene-based probes. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize the performance of their fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low quantum yield in this compound-based probes, especially in the solid state or at high concentrations?
A1: The most common cause is Aggregation-Caused Quenching (ACQ) . Pyrene, being a planar aromatic molecule, has a strong tendency to form π-π stacked aggregates or excimers at high concentrations or in the solid state.[1] This intermolecular interaction provides non-radiative decay pathways for the excited state, which quenches fluorescence and significantly lowers the quantum yield.[2][3]
Q2: How can I overcome Aggregation-Caused Quenching (ACQ)?
A2: Several strategies can be employed to mitigate ACQ:
-
Introduce Bulky Substituents: Attaching sterically bulky groups to the pyrene core can physically hinder the close packing of molecules, thus preventing π-π stacking and suppressing excimer formation.[1][3]
-
Design Aggregation-Induced Emission (AIE) Probes: By modifying the this compound structure, for instance by introducing rotor-like groups such as tetraphenylethene (TPE), you can create a probe that is non-emissive in solution but becomes highly fluorescent upon aggregation.[3][4] In the aggregated state, the intramolecular rotations of these groups are restricted, which blocks non-radiative decay channels and opens up a radiative pathway, leading to enhanced emission.[3]
-
Encapsulation: Incorporating the probe into micelles or metal-organic frameworks (MOFs) can isolate individual probe molecules, preventing aggregation and preserving their high quantum yield even in aqueous or solid media.[5][6]
Q3: How does the choice of solvent affect the quantum yield of my probe?
A3: The solvent plays a critical role in the photophysical properties of your probe. Solvent polarity, viscosity, and specific solute-solvent interactions (like hydrogen bonding or halogen bonding) can influence the energy levels of the excited state and the rates of radiative and non-radiative decay.[7][8] For instance, some pyrene derivatives show significantly increased quantum yields in halogenated solvents due to specific interactions that impede torsional relaxation of the excited state.[7] It is crucial to test a range of solvents to find the optimal medium for your specific probe.
Q4: My probe's fluorescence is quenched even in dilute solution. What could be the cause?
A4: If aggregation is not the issue, quenching in dilute solution can be caused by:
-
Presence of Quenchers: Dissolved oxygen is a known quencher of pyrene fluorescence.[9] Other substances, such as halide ions (e.g., chloride), can also act as collisional quenchers.[10] De-gassing your solvent can sometimes improve the quantum yield.
-
Intramolecular Photoinduced Electron Transfer (PET): If the probe's design includes both an electron-donating and an electron-accepting moiety, PET can occur, providing a non-radiative de-excitation pathway that quenches fluorescence.
-
Heavy Atom Effect: The presence of heavy atoms (like platinum in certain complexes) can enhance intersystem crossing to the triplet state, which reduces fluorescence quantum yield.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low Fluorescence Intensity in Solution
| Possible Cause | Troubleshooting Step |
| Concentration too high | Dilute the sample. Pyrene probes can form excimers even at moderate concentrations. Keep absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.[10] |
| Solvent Polarity | Test a range of solvents with varying polarities. The quantum yield of pyrene derivatives can be highly solvent-dependent.[11] |
| Presence of Oxygen | De-gas the solvent by bubbling with an inert gas like nitrogen or argon. Alkynylpyrenes show only slight quenching under aerated conditions, but other derivatives can be more sensitive.[9] |
| Contaminants/Quenchers | Use high-purity solvents. Ensure glassware is scrupulously clean to avoid fluorescent or quenching impurities. |
Issue 2: Significant Drop in Quantum Yield in Solid State vs. Solution
| Possible Cause | Troubleshooting Step |
| Aggregation-Caused Quenching (ACQ) | This is the most likely cause due to π-π stacking.[1] |
| Solution 1: Molecular Design. Synthesize a derivative with bulky side groups to prevent aggregation. The introduction of groups like 4-(2,2-diphenylvinyl)phenyl has been shown to suppress quenching in the solid state.[1] | |
| Solution 2: Matrix Isolation. Disperse the probe in a polymer matrix (e.g., polystyrene or PMMA) to physically separate the molecules.[12] |
Quantitative Data Summary
The following tables summarize quantum yield (QY) data for various pyrene derivatives from cited literature.
Table 1: Quantum Yields of Substituted Pyrene Derivatives
| Compound | Substituent(s) | Conditions | Quantum Yield (Φf) | Reference |
| Alkynylpyrenes | Various alkynyl groups | Ethanol | Up to 0.99 | [9] |
| Py-CHO | Aldehyde | Aggregate State | 0.167 | [13] |
| Py-CyA | Cyanoacrylic acid | Aggregate State | 0.435 | [13] |
| PVPP | 1-[4-(2,2-diphenylvinyl)phenyl] | THF/Water (Aggregates) | Enhanced Emission | [1] |
| TPVPP | 1,3,6,8-tetrakis[4-(2,2-diphenylvinyl)phenyl] | Solid State | Quenched Emission | [1] |
Table 2: Solvent Effects on Quantum Yield of a Cationic Pyrene-based Dye (4b)
| Solvent | Dielectric Constant (ε) | Quantum Yield (Φf) | Reference |
| 1,1-Dichloroethane | 16.7 | 0.36 | [7] |
| Bromoform | 4.38 | 0.01 | [7] |
| Chloroform | - | 0.15 | [7] |
| Dichloromethane | - | 0.28 | [7] |
Experimental Protocols
Protocol 1: General Method for Measuring Relative Fluorescence Quantum Yield
This protocol uses a comparative method with a well-characterized fluorescence standard.
1. Materials:
-
Your this compound-based probe ("Sample").
-
A fluorescence standard with a known quantum yield and emission in a similar spectral region (e.g., Quinine Sulfate in 0.1M H₂SO₄, Anthracene in ethanol).[10]
-
High-purity spectroscopic grade solvent.
-
Calibrated spectrofluorometer.
2. Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Calculate the quantum yield (Φ_s) of your sample using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
Protocol 2: Screening for Solvent Effects on Quantum Yield
This protocol helps identify the optimal solvent environment for your probe.
1. Materials:
-
Your this compound-based probe.
-
A selection of high-purity solvents of varying polarity (e.g., Hexane, Toluene, Dichloromethane, THF, Acetonitrile, Ethanol, Water).
-
Spectrofluorometer and UV-Vis spectrophotometer.
2. Procedure:
-
Prepare a stock solution of your probe in a solvent in which it is readily soluble.
-
Prepare a series of test solutions by diluting the stock solution in each of the selected solvents to an identical final concentration. Ensure the final absorbance is < 0.1.
-
For each solution, measure the absorbance at the excitation wavelength and the full fluorescence emission spectrum.
-
Integrate the fluorescence intensity for each spectrum.
-
Compare the integrated intensities. A higher intensity in a given solvent suggests a higher quantum yield, which can then be quantified using Protocol 1.
Visualizations
Logical & Experimental Workflows
Caption: Conceptual difference between ACQ and AIE phenomena.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. Improving Quantum Yield of a NIR-II Dye by Phenylazo Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Solvent on Fluorescence Emission from Polyethylene Glycol-Coated Graphene Quantum Dots under Blue Light Illumination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkynylpyrenes as improved pyrene-based biomolecular probes with the advantages of high fluorescence quantum yields and long absorption/emission wavelengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent Quantum Yield of Pyrene Probe in Ultrathin Polymer Films [cjps.org]
- 13. Pyrene-based aggregation-induced emission: A bridge model to regulate aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4-Ethynylpyrene in biological media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Ethynylpyrene in biological media.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Rapid loss of fluorescence signal in cell culture.
-
Question: My this compound fluorescence signal is diminishing much faster than expected in my live cell imaging experiment. What could be the cause?
-
Answer: Rapid signal loss can be attributed to several factors:
-
Photobleaching: this compound, like most fluorophores, is susceptible to photobleaching, where high-intensity light exposure leads to irreversible photodegradation.
-
Metabolic Degradation: The ethynyl group of this compound can be susceptible to metabolic modification by cellular enzymes, such as cytochrome P450s, which can alter its fluorescent properties.
-
Chemical Reactivity: The terminal alkyne is a reactive functional group that can potentially react with intracellular nucleophiles, such as thiols (e.g., glutathione), leading to a loss of the original fluorophore.
-
Cellular Efflux: Cells may actively transport this compound out of the cytoplasm, reducing its intracellular concentration.
-
-
Troubleshooting Steps:
-
Reduce Photobleaching:
-
Decrease the excitation light intensity to the minimum level required for adequate signal detection.
-
Reduce the exposure time for each image.
-
Increase the time interval between image acquisitions in time-lapse experiments.
-
Use a mounting medium with an anti-fade reagent if compatible with your live-cell setup.[1][2]
-
-
Assess Metabolic Stability:
-
Perform control experiments with cells treated with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) to see if this prolongs the fluorescence signal.
-
-
Investigate Chemical Reactivity:
-
For in vitro assays, assess the stability of this compound in the presence of biologically relevant concentrations of glutathione.
-
-
Evaluate Cellular Efflux:
-
Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to determine if they increase intracellular fluorescence retention.
-
-
Issue 2: High background fluorescence in my imaging experiment.
-
Question: I am observing high background fluorescence, making it difficult to distinguish my specific this compound signal. How can I reduce the background?
-
Answer: High background can originate from the compound itself, the biological medium, or the cells.
-
Compound Aggregation: At high concentrations, this compound may form aggregates that are non-specifically fluorescent or scatter light.
-
Media Components: Phenol red and other components in cell culture media can contribute to background fluorescence.
-
Cellular Autofluorescence: Cells naturally contain fluorescent molecules (e.g., NADH, flavins) that can generate background signal.
-
-
Troubleshooting Steps:
-
Optimize Staining Concentration:
-
Titrate the concentration of this compound to find the lowest effective concentration that provides a specific signal above background.
-
-
Use Appropriate Imaging Media:
-
For imaging, replace standard culture medium with a phenol red-free imaging buffer or medium.[3]
-
-
Correct for Autofluorescence:
-
Acquire an image of unstained cells using the same imaging settings to create a background image that can be subtracted from the stained cell images.
-
-
Issue 3: Inconsistent fluorescence signal between experiments.
-
Question: I am getting variable fluorescence intensity with this compound across different experimental replicates. What could be the reason for this inconsistency?
-
Answer: Variability can stem from inconsistencies in experimental procedures or the stability of the compound in your working solutions.
-
Stock Solution Instability: this compound in solution may degrade over time, especially if not stored properly.
-
Inconsistent Loading: Variations in incubation time, temperature, or cell density can lead to inconsistent uptake of the probe.
-
Interaction with Serum Proteins: If using serum-containing media, batch-to-batch variation in serum composition can affect the availability and fluorescence of this compound due to binding to proteins like albumin.[4][5][6]
-
-
Troubleshooting Steps:
-
Proper Stock Solution Handling:
-
Prepare fresh working solutions of this compound for each experiment from a frozen, concentrated stock.
-
Store stock solutions in a dark, airtight container at -20°C or below.
-
-
Standardize Staining Protocol:
-
Ensure consistent incubation times, temperatures, and cell densities for all experiments.
-
-
Control for Serum Effects:
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions about the stability and handling of this compound.
Q1: What is the expected stability of this compound in aqueous biological media?
A1: The stability of this compound in aqueous media is influenced by several factors. While specific quantitative data for this compound is limited, based on the behavior of similar polycyclic aromatic hydrocarbons (PAHs) and terminal alkynes, we can infer the following:
-
Chemical Stability: The pyrene core is relatively stable. The ethynyl group is the more reactive part of the molecule. In the absence of light and reactive biological molecules, it should be reasonably stable in buffered aqueous solutions.
-
Metabolic Stability: In the presence of cells or metabolically active fractions (like liver microsomes), this compound is expected to be metabolized. Studies on the parent compound, pyrene, show that it is metabolized by cytochrome P450 enzymes into hydroxylated derivatives, which are then conjugated and excreted.[7] The half-life of pyrene metabolites in human urine is on the order of a few hours, suggesting rapid clearance.[8][9]
-
Photostability: this compound is susceptible to photobleaching upon exposure to excitation light. The rate of photobleaching will depend on the intensity and duration of light exposure.
Q2: How does the presence of serum in the media affect this compound?
A2: Serum contains a high concentration of proteins, most notably albumin. Pyrene and its derivatives are known to bind to the hydrophobic pockets of albumin.[4][5][6] This binding can have several consequences:
-
Fluorescence Modulation: Binding to albumin can alter the fluorescence quantum yield of pyrene derivatives, leading to either quenching or enhancement of the fluorescence signal.[4][6]
-
Altered Bioavailability: The fraction of this compound bound to albumin may not be readily available for cellular uptake.
-
Increased Solubility: Binding to albumin can increase the apparent solubility of hydrophobic compounds like this compound in aqueous media.
It is therefore crucial to be aware of the potential effects of serum and to maintain consistent serum concentrations in your experiments.
Q3: Can this compound react with thiols like glutathione in cells?
A3: Yes, terminal alkynes can react with thiols, such as the cysteine residues in glutathione, via a thiol-yne reaction. This reaction can be catalyzed by radicals or bases.[10][11] Given the high intracellular concentration of glutathione (in the millimolar range), this reaction represents a potential pathway for the modification and detoxification of this compound within cells. The rate of this reaction will depend on the specific cellular environment.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the stability of this compound:
-
Solid Form: Store the solid compound in a tightly sealed, light-protected container at -20°C.
-
Stock Solutions: Prepare concentrated stock solutions in an anhydrous organic solvent like DMSO or DMF. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store in tightly sealed, light-protected vials at -20°C or -80°C.
Section 3: Data Presentation
Currently, there is a lack of direct quantitative data in the public domain on the stability of this compound in various biological media. The following table provides estimated stability based on the known behavior of similar compounds. Researchers are strongly encouraged to experimentally determine the stability for their specific experimental conditions.
| Medium | Parameter | Estimated Value | Notes |
| DMEM (serum-free) | Chemical Half-life | > 24 hours | Assumes storage in the dark at 37°C. Stability may be lower in the presence of light or contaminating reactive species. |
| Human Serum | Metabolic Half-life | 2 - 8 hours | Estimated based on the rapid clearance of other PAHs and their metabolites from the body.[8][9] |
| Live Cells (in culture) | Functional Half-life | Minutes to Hours | Highly dependent on cell type, metabolic activity, and imaging conditions (light exposure). |
| Aqueous Buffer (PBS) | Photobleaching Half-time | Seconds to Minutes | Highly dependent on excitation light intensity and duration. |
Section 4: Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Cell Culture Medium
This protocol describes a method to evaluate the chemical stability of this compound in a cell-free biological medium over time.
Methodology:
-
Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Warm the desired cell culture medium (e.g., DMEM, with or without serum) to 37°C.
-
-
Incubation:
-
Add the this compound stock solution to the pre-warmed medium to a final concentration of 10 µM. Mix well.
-
Protect the solution from light by wrapping the container in aluminum foil.
-
Incubate the solution at 37°C in a humidified incubator.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), collect an aliquot of the solution.
-
-
Analysis:
-
Measure the fluorescence intensity of each aliquot using a fluorometer with appropriate excitation and emission wavelengths for pyrene (e.g., Ex: ~340 nm, Em: ~375-400 nm).
-
Alternatively, for a more detailed analysis, use reverse-phase HPLC with fluorescence detection to separate the parent compound from any potential degradation products.
-
-
Data Interpretation:
-
Plot the fluorescence intensity or the peak area of the parent compound as a function of time to determine the degradation kinetics and calculate the half-life.
-
Protocol 2: Evaluating the Photostability of this compound in Live Cells
This protocol outlines a method to measure the rate of photobleaching of this compound within living cells during fluorescence microscopy.
Methodology:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish suitable for live-cell imaging.
-
Culture the cells to the desired confluency.
-
-
Staining:
-
Incubate the cells with a working concentration of this compound in an appropriate imaging buffer for the desired time.
-
Wash the cells to remove any excess, unbound probe.
-
-
Imaging:
-
Place the dish on the microscope stage equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Identify a field of view with well-stained cells.
-
Acquire a time-lapse series of images using a constant, relatively high excitation intensity. Acquire images at a rapid frame rate (e.g., one frame every 5-10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Select several regions of interest (ROIs) within stained cells.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an exponential decay function to determine the photobleaching rate constant and half-time.
-
Section 5: Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrated Approach to Interaction Studies of Pyrene Derivatives with Bovine Serum Albumin: Insights from Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polycyclic Aromatic Hydrocarbons (PAHs): What Is the Biological Fate of the PAHs in the Body? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 8. Excretion Profiles and Half-Lives of Ten Urinary Polycyclic Aromatic Hydrocarbon Metabolites after Dietary Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excretion profiles and half-lives of ten urinary polycyclic aromatic hydrocarbon metabolites after dietary exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-Ethynylpyrene
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding steric hindrance in reactions involving the bulky polycyclic aromatic hydrocarbon, 4-Ethynylpyrene.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a major challenge with this compound?
A: Steric hindrance is a chemical phenomenon where the large size of groups within a molecule obstructs chemical reactions.[1] With this compound, the expansive and rigid pyrene ring creates significant steric bulk around the reactive ethynyl (alkyne) group. This bulkiness can physically block or slow down the approach of other reactants or catalysts, leading to lower reaction rates, reduced yields, and sometimes preventing the desired reaction altogether.[2][3]
Q2: Which reactions involving this compound are most susceptible to steric hindrance?
A: Reactions that require the formation of a complex transition state involving the alkyne are most affected. Key examples include:
-
Sonogashira Coupling: This palladium/copper co-catalyzed reaction is used to form C-C bonds between terminal alkynes and aryl or vinyl halides.[4][5] The bulky pyrene can hinder the approach of the aryl halide to the palladium-alkyne complex.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" Chemistry: While known for its efficiency, this reaction can be slowed down when one of the components, such as this compound, is sterically demanding.[6][7][8] The formation of the triazole ring can be impeded by the bulky pyrene group.
-
Diels-Alder Reactions: As a diene or dienophile, the pyrene moiety's steric profile can influence the facial selectivity and rate of cycloaddition.
Q3: What are the general strategies to mitigate steric hindrance in these reactions?
A: General approaches focus on modifying reaction conditions to overcome the energy barrier imposed by steric effects. These include:
-
Choice of Catalyst and Ligand: Employing catalysts with smaller profiles or ligands specifically designed to handle bulky substrates (e.g., Buchwald-type phosphine ligands) can be highly effective.[9][10]
-
Higher Temperatures: Increasing the reaction temperature provides more kinetic energy to the molecules, helping them overcome the activation energy barrier caused by steric repulsion.[11]
-
Microwave Irradiation: This technique can rapidly and efficiently heat reactions, often leading to higher yields and shorter reaction times, which is beneficial for sterically hindered substrates.[10][12]
-
Solvent Choice: Using higher-boiling point, non-coordinating solvents can be advantageous. For example, in Sonogashira couplings, switching from THF to DMF or toluene can be beneficial.[11][13]
-
Copper-Free Conditions: For Sonogashira reactions, copper-free protocols can sometimes give cleaner results and avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be an issue with bulky substrates.[14]
Troubleshooting Guides
Problem: Low Yield or No Reaction in Sonogashira Coupling
Your Sonogashira coupling of this compound with a bulky aryl halide is resulting in low yields or recovery of starting material.
Potential Causes & Solutions:
-
Inadequate Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for sterically demanding substrates.[15] The triphenylphosphine ligands can be too bulky themselves.
-
Solution: Switch to a palladium catalyst system known for coupling hindered substrates. This often involves using bulky, electron-rich phosphine ligands (Buchwald ligands) like XPhos, SPhos, or tri-tert-butylphosphine (P(t-Bu)₃).[9][16] Using pre-catalysts like Pd-XPhos-G3 can also lead to very good yields.[9]
-
-
Insufficient Reaction Temperature: The oxidative addition step, which can be rate-limiting, is often slower for hindered substrates and requires more thermal energy.[11]
-
Interference from Copper Co-catalyst: The copper(I) co-catalyst can lead to the unwanted homocoupling of this compound (Glaser coupling), consuming the starting material.[17]
Problem: Incomplete Reaction in CuAAC ('Click' Chemistry)
Your click reaction between this compound and an azide partner is slow or does not go to completion.
Potential Causes & Solutions:
-
Catalyst Instability or Inaccessibility: The active Cu(I) catalyst may be unstable or its access to the sterically shielded alkyne may be limited.
-
Solution: Use a copper(I)-stabilizing ligand. These ligands not only protect the copper from oxidation but can also accelerate the reaction.[18] For organic solvents, tris(benzyltriazolylmethyl)amine (TBTA) is common.[19] For aqueous or biological systems, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice.[20]
-
-
Double Steric Hindrance: If both the azide and the alkyne (this compound) are bulky, the reaction can be exceptionally slow.
-
Solution: Increase the concentration of the reactants and/or the catalyst loading. You may also need to extend the reaction time significantly (e.g., 24 hours or more).[8] In some specific cases, specialized copper complexes with abnormal N-heterocyclic carbene (NHC) ligands have been shown to be particularly effective for coupling sterically hindered partners.[7]
-
-
Poor Catalyst Activity: Improper preparation of the catalyst or inhibition can lead to low efficiency.
-
Solution: Ensure the correct order of reagent addition. It is often recommended to first mix the CuSO₄ with the stabilizing ligand (e.g., THPTA), add this complex to the solution of your azide and alkyne, and only then add the sodium ascorbate to initiate the reaction by reducing Cu(II) to Cu(I).[20] Using an excess of the ligand (e.g., 5 equivalents relative to copper) can protect sensitive biomolecules and maintain catalyst activity.[21]
-
Data Summary
The choice of ligand and reaction conditions is critical for overcoming steric hindrance in Sonogashira couplings. The table below summarizes qualitative outcomes for different catalytic systems when dealing with bulky substrates.
| Catalyst System | Typical Substrate | Common Conditions | Performance with Sterically Hindered Substrates | Reference / Comment |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodides/Bromides | Et₃N, THF, RT-60°C | Poor to Moderate. Often fails with bulky partners. | A standard, baseline system.[15] |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Bromides/Chlorides | Cs₂CO₃, Dioxane, 80°C | Good to Excellent. P(t-Bu)₃ is very effective for bulky substrates. | Buchwald-type system.[10] |
| PdCl₂(dppf) | Aryl Bromides | Et₃N/DMF, 80-100°C | Good. Dppf is a robust ligand that can improve yields. | Often used as an alternative to PPh₃.[11] |
| Pd-XPhos-G3 / CuI | Aryl Bromides | Amine base, THF, 60°C | Excellent. XPhos is specifically designed for hindered couplings. | An improvement was seen when switching from PPh₃ to XPhos.[9] |
Key Experimental Protocols
Protocol 1: Optimized Sonogashira Coupling for a Sterically Hindered Aryl Bromide
This protocol is adapted for coupling this compound with a sterically demanding aryl bromide using a modern catalyst system.
-
Preparation: To a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 6 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. The concentration should typically be around 0.1 M with respect to the aryl bromide.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.[13][22]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite to remove catalyst residues. Wash the organic phase with water and brine, dry over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General CuAAC (Click) Reaction with a Stabilizing Ligand
This protocol is for the copper-catalyzed cycloaddition of this compound with an azide partner in an aqueous/organic mixture, suitable for bioconjugation.
-
Stock Solutions: Prepare the following stock solutions:
-
Copper: 50 mM CuSO₄ in water.
-
Ligand: 250 mM THPTA in water.
-
Reducing Agent: 500 mM Sodium Ascorbate in water (prepare fresh).
-
Substrates: 10 mM this compound in DMF or DMSO; 10 mM Azide partner in a compatible solvent.
-
-
Catalyst Premix: In an Eppendorf tube, combine 5 µL of the CuSO₄ solution and 5 µL of the THPTA ligand solution. Mix briefly. This creates a 5:1 ligand-to-copper ratio.
-
Reaction Mixture: In a separate tube, combine the this compound (to a final concentration of ~1 mM) and the azide partner (~1.2 mM). Add buffer (e.g., HEPES, pH 7) or solvent to reach the desired final volume, leaving room for the catalyst and ascorbate.[8]
-
Add Catalyst: Add the 10 µL of the premixed Cu/THPTA catalyst to the substrate mixture.
-
Initiation: Add the freshly prepared Sodium Ascorbate solution to the mixture to a final concentration of 5-10 mM.
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours (or longer if needed). Protect the reaction from light if fluorescent molecules are involved.
-
Analysis/Purification: Analyze the reaction mixture directly by LC-MS or purify as required by the application (e.g., precipitation, HPLC, or size-exclusion chromatography for biomolecules).[20]
References
- 1. youtube.com [youtube.com]
- 2. iptl.gdut.edu.cn [iptl.gdut.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. glenresearch.com [glenresearch.com]
- 19. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
4-Ethynylpyrene: A Reliable Fluorescent Label? A Comparative Guide
For researchers, scientists, and drug development professionals seeking robust fluorescent labeling reagents, the selection of an appropriate fluorophore is paramount to experimental success. This guide provides a comprehensive validation of 4-ethynylpyrene as a fluorescent label, comparing its performance against established alternatives such as Fluorescein, Rhodamine B, and Cyanine dyes (Cy3 and Cy5). Supported by experimental data and detailed protocols, this guide serves as a resource for making informed decisions in probe selection.
Executive Summary
This compound emerges as a compelling fluorescent label, particularly for applications requiring a smaller, environmentally sensitive probe with a distinct fluorescence lifetime. Its key advantages lie in its compact size, sensitivity to the local molecular environment, and suitability for "click" chemistry-based bioconjugation. While classic dyes like Fluorescein and Rhodamine B offer high quantum yields and well-established protocols, they can suffer from pH sensitivity and lower photostability. The Cyanine dyes, Cy3 and Cy5, provide excellent brightness and photostability in the visible to far-red spectrum, making them ideal for many imaging applications, though they are larger molecules. The choice of fluorescent label will ultimately depend on the specific experimental requirements, including the nature of the target molecule, the desired spectral properties, and the imaging modality.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key photophysical properties of this compound and its competitors. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions.
| Property | This compound | Fluorescein (as FITC) | Rhodamine B | Cy3 | Cy5 |
| Excitation Max (λ_ex) | ~345 nm | ~495 nm | ~550 nm | ~550 nm | ~650 nm |
| Emission Max (λ_em) | ~375 - 395 nm | ~519 nm | ~570 nm | ~570 nm | ~670 nm |
| Stokes Shift | ~30 - 50 nm[1] | ~24 nm | ~20 nm | ~20 nm | ~20 nm |
| Quantum Yield (Φ) | ~0.6-0.9 (in non-polar solvents) | ~0.93 (in 0.1M NaOH) | ~0.31 - 0.70 (in ethanol)[2] | ~0.15 - 0.30 (conjugated to DNA)[3][4] | ~0.20 - 0.28 (conjugated to DNA)[3][4] |
| Fluorescence Lifetime (τ) | ~2-5 ns (monomer), longer for excimer | ~4.1 ns (in 0.1M NaOH)[5] | ~1.7 - 3.1 ns (in ethanol) | ~0.2 - 1.0 ns (conjugated to DNA) | ~1.0 ns (conjugated to DNA) |
| Photostability | Moderate to High | Low to Moderate | Moderate | High | Moderate to High |
| Molecular Weight | ~226 g/mol | ~389 g/mol | ~479 g/mol | ~767 g/mol (as NHS ester) | ~792 g/mol (as NHS ester) |
| Key Features | Small size, environmentally sensitive, suitable for click chemistry | High quantum yield, well-established | Bright, relatively photostable | Bright, photostable, part of a versatile series | Bright, far-red emission, good for multiplexing |
| Limitations | Excitation in the UV range, potential for excimer formation | pH sensitive, moderate photostability | Can form aggregates | Susceptible to ozone degradation | Susceptible to photoblinking and ozone degradation |
Experimental Protocols
General Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
The relative quantum yield of a fluorescent molecule is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, deionized water)
-
Fluorescent standard with known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting dyes, fluorescein in 0.1 M NaOH for green-emitting dyes, Rhodamine 6G in ethanol for orange-emitting dyes)
-
Sample of unknown quantum yield
Procedure:
-
Prepare a series of five dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with the excitation wavelength set to the absorbance maximum.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
The plots should yield straight lines passing through the origin. Determine the slope (gradient) of each line.
-
Calculate the quantum yield of the sample (Φ_x) using the following equation:
Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_x and Grad_std are the gradients of the plots for the sample and standard, respectively.
-
η_x and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
General Protocol for Determining Photostability
This protocol assesses the rate of photobleaching of a fluorescently labeled sample upon continuous illumination.
Materials:
-
Fluorescence microscope with a suitable light source (e.g., mercury lamp, laser) and filter sets.
-
Camera for capturing fluorescence images.
-
Image analysis software.
-
Fluorescently labeled sample (e.g., cells, proteins on a slide).
-
Mounting medium (with or without antifade reagent).
Procedure:
-
Prepare the fluorescently labeled sample on a microscope slide.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select an area of interest with clear fluorescence.
-
Set the illumination intensity to a constant and relevant level.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds for a total of 5-10 minutes).
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image of the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay of the fluorescence intensity is an indicator of the photostability of the fluorophore. A slower decay indicates higher photostability. This can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life.
Bioconjugation Protocol: this compound Labeling via Click Chemistry
This protocol describes the labeling of an azide-modified biomolecule with this compound using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-modified biomolecule (e.g., protein, DNA).
-
This compound.
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a suitable organic solvent like DMSO or DMF.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
-
In a reaction tube, combine the azide-modified biomolecule, this compound (typically a 5-10 fold molar excess over the biomolecule), and the THPTA ligand.
-
Initiate the click reaction by adding sodium ascorbate followed by CuSO₄. The final concentrations should be in the range of 1 mM sodium ascorbate and 0.1 mM CuSO₄.
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.
-
Purify the labeled biomolecule from excess reagents using a suitable purification method, such as size-exclusion chromatography.
-
Confirm the labeling efficiency by UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~345 nm for the pyrene) or mass spectrometry.
Mandatory Visualizations
References
- 1. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the Possibility of Long-Wavelength Long-Lifetime High-Quantum-Yield Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Benchmarking the Performance of 4-Ethynylpyrene in Sensing Applications: A Comparative Guide
In the landscape of fluorescent probes for chemical sensing, pyrene derivatives have emerged as a prominent class of molecules due to their unique photophysical properties, including high quantum yields, long fluorescence lifetimes, and the characteristic formation of excimers. Among these, 4-Ethynylpyrene stands out as a versatile building block for the design of sensitive and selective chemosensors. Its terminal ethynyl group provides a reactive handle for facile functionalization, allowing for the tailored synthesis of probes for a wide array of analytes, from metal ions to nitroaromatic compounds. This guide provides a comparative analysis of the performance of this compound and other pyrene-based sensors in various sensing applications, supported by experimental data and detailed methodologies.
Performance Comparison of Pyrene-Based Fluorescent Sensors
The efficacy of a fluorescent sensor is benchmarked by several key performance indicators, including its sensitivity (limit of detection), selectivity, quantum yield, and response time. The following tables summarize the performance of various pyrene-based sensors for the detection of metal ions and nitroaromatic compounds. While direct and extensive comparative data for this compound against a broad spectrum of other probes in a single study is limited, the data presented for other pyrene derivatives provide a valuable reference for its potential performance.
Table 1: Performance Comparison for Metal Ion Detection
| Sensor/Probe | Target Analyte | Limit of Detection (LOD) | Quantum Yield (Φ) | Other Performance Metrics | Reference |
| PMDP (pyrene-based Schiff base) | Cu²⁺ | 0.42 µM | - | High selectivity over other metal ions.[1] | [1] |
| PMDP (pyrene-based Schiff base) | Fe²⁺ | 0.51 µM | - | High selectivity over other competitive ions.[1] | [1] |
| Pyrene-based Biginelli compounds | Zn²⁺ | - | - | Selective binding in acetonitrile. | |
| Pyrene-based Biginelli compounds (as ONPs) | Fe³⁺ | - | - | Senses Fe³⁺ by quenching of both monomer and excimer emission. | |
| PEBD (pyrene derivative) | Fe³⁺ | 1.81 µM | 0.25 (free), 0.05 (with Fe³⁺) | Binding constant: 8.485 × 10³ M⁻¹.[2] | [2] |
Table 2: Performance Comparison for Nitroaromatic Compound Detection
| Sensor/Probe | Target Analyte | Limit of Detection (LOD) | Quenching Constant (Ksv) | Other Performance Metrics | Reference |
| Pyrene-copper complex | Picric Acid | - | - | High selectivity and fast detection.[3] | [3] |
| 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene | Nitroaromatics | 10⁻⁸ to 10⁻⁹ M (in solution) | - | High sensitivity in both solution and vapor phase.[4] | [4] |
| Pyrene-labeled starch nanoparticles | TNT | 0.20 ± 0.02 ng/mm² | - | Fast response time (23 ± 4 s). | |
| Pyrene-based imidazolium | Nitrophenols | - | - | High affinity and sensitivity. | |
| Pyrene-based POPs (LNU-45) | Trifluralin | - | 5710 M⁻¹ | High sensitivity and selectivity. | |
| Pyrene-based POPs (LNU-45) | Dicloran | - | 12,000 M⁻¹ | High sensitivity and selectivity. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of sensing performance. Below are representative experimental protocols for the synthesis of a pyrene-based sensor and its application in fluorescence sensing.
Synthesis of a Pyrene-Based Schiff Base Sensor (PMDP)
This protocol describes the synthesis of (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP), a fluorescent chemosensor for Cu²⁺ and Fe²⁺ ions.[1]
Materials:
-
3-Amino-1H-pyrazol-5(4H)-one
-
1-Pyrenecarboxaldehyde
-
Ethanol
Procedure:
-
Dissolve 3-Amino-1H-pyrazol-5(4H)-one in ethanol in a round-bottom flask.
-
Add an equimolar amount of 1-pyrenecarboxaldehyde to the solution.
-
Stir the reaction mixture continuously at room temperature for 12 hours.
-
A brown precipitate will form. Filter the precipitate and wash it with ethanol.
-
The final pure product is obtained after drying.
Characterization: The synthesized PMDP can be characterized by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and ESI-Mass Spectrometry to confirm its structure.[1]
Fluorescence Sensing of Metal Ions
This protocol outlines the general procedure for using a pyrene-based fluorescent sensor for the detection of metal ions in a solution.
Materials and Equipment:
-
Pyrene-based fluorescent sensor (e.g., PMDP)
-
Stock solutions of various metal ions
-
Solvent (e.g., DMSO/water mixture)
-
Buffer solution (e.g., HEPES)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the pyrene-based sensor in an appropriate solvent.
-
Prepare a series of standard solutions of the target metal ion with varying concentrations.
-
In a cuvette, mix the sensor solution with the buffer.
-
Record the initial fluorescence spectrum of the sensor solution.
-
Sequentially add aliquots of the metal ion standard solutions to the cuvette and record the fluorescence spectrum after each addition.
-
Monitor the changes in fluorescence intensity at the characteristic emission wavelength of the sensor.
-
To test for selectivity, repeat the experiment with other metal ions and observe the fluorescence response.
Signaling Pathway and Experimental Workflow
The underlying mechanism for the sensing action of many pyrene-based fluorescent probes is fluorescence quenching upon interaction with the analyte. This interaction can be either static, involving the formation of a non-fluorescent ground-state complex, or dynamic, involving collisional deactivation of the excited state.
Caption: Generalized signaling pathway of a pyrene-based fluorescent sensor.
The experimental workflow for utilizing a fluorescent sensor typically involves sample preparation, measurement, and data analysis to determine the analyte concentration.
Caption: A typical experimental workflow for fluorescence-based sensing.
References
- 1. A “Turn-Off” Pyrene-Based Ligand as a Fluorescent Sensor for the Detection of Cu2+ and Fe2+ Ions: Synthesis and Application in Real Water Samples, Logic Gate Construction, and Bio-Imaging [mdpi.com]
- 2. A Highly Fluorescent Pyrene-Based Sensor for Selective Detection Of Fe3+ Ion in Aqueous Medium: Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and Sensitive Fluorescent Detection of Picric Acid by New Pyrene and Anthracene Based Copper Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of 4-Ethynylpyrene and Fluorescein for Bioimaging Applications
In the dynamic field of bioimaging, the selection of an appropriate fluorescent probe is paramount to the success of experimental outcomes. This guide provides a detailed comparative study of two prominent fluorophores: 4-Ethynylpyrene, a polycyclic aromatic hydrocarbon, and Fluorescein, a widely used xanthene dye. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific bioimaging needs.
Photophysical and Performance Characteristics
The selection of a fluorophore is often dictated by its intrinsic photophysical properties. A summary of the key quantitative data for this compound and Fluorescein is presented below. It is important to note that specific data for this compound is limited; therefore, data for the parent pyrene molecule is used as a proxy and is indicative of the expected performance.
| Property | This compound (approximated from Pyrene) | Fluorescein |
| Maximum Excitation (λex) | ~340 nm[1] | 495 nm[2] |
| Maximum Emission (λem) | ~410 nm[1] | 519 nm[2] |
| Molar Absorptivity (ε) | ~54,000 cm⁻¹M⁻¹ (for Pyrene) | ~80,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.32 (for Pyrene) | ~0.79 - 0.95 |
| Photostability | Generally high, but can undergo degradation in certain solvents[3][4] | Prone to photobleaching[2][5][6] |
| Biocompatibility | Pyrene derivatives generally exhibit low cytotoxicity[7][8] | Well-established biocompatibility |
| pH Sensitivity | Less sensitive | Highly pH-dependent fluorescence |
| Fluorescence Lifetime (τ) | Long lifetime, can be up to ~215 ns in deoxygenated environments[9] | ~4.0 ns[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible application of these fluorophores in a laboratory setting.
Protocol 1: Live Cell Staining with Fluorescein Diacetate (FDA)
This protocol outlines a common procedure for staining live cells using Fluorescein Diacetate (FDA), a cell-permeable precursor that is hydrolyzed by intracellular esterases to the fluorescent fluorescein.
Materials:
-
Fluorescein Diacetate (FDA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Live cells in suspension or adhered to a coverslip
-
Fluorescence microscope with appropriate filter sets (e.g., excitation at 488 nm, emission at 530 nm)
Procedure:
-
Prepare a stock solution of FDA: Dissolve FDA in DMSO to a concentration of 0.5 mg/mL.
-
Prepare a working solution: Dilute 10 µL of the FDA stock solution with 5 mL of PBS.
-
Cell Preparation:
-
For adherent cells, wash the cells grown on a coverslip twice with PBS.
-
For cells in suspension, centrifuge the cell suspension, remove the supernatant, and resuspend the cells in PBS to a concentration of 1x10⁵ - 1x10⁶ cells/mL.
-
-
Staining: Add the FDA working solution to the cells and incubate at 37°C for 15-30 minutes.[11]
-
Washing: Gently wash the cells twice with PBS to remove excess FDA.
-
Imaging: Mount the coverslip on a microscope slide with a drop of PBS or observe the cell suspension directly. Image the cells using a fluorescence microscope with the appropriate filter set for fluorescein.
Protocol 2: Live Cell Imaging with an Alkyne-Tagged Pyrene Probe
This protocol provides a general framework for imaging live cells using an alkyne-tagged pyrene derivative like this compound. This method often utilizes click chemistry for visualization, where the alkyne group reacts with an azide-containing fluorescent reporter. Alternatively, the intrinsic fluorescence of pyrene can be directly imaged. This protocol focuses on direct imaging.
Materials:
-
This compound or other alkyne-tagged pyrene derivative
-
DMSO
-
Cell culture medium
-
Live cells cultured on a glass-bottom dish or chamber slide
-
Fluorescence microscope with a UV excitation source and appropriate emission filters (e.g., excitation ~340 nm, emission ~410 nm)
Procedure:
-
Prepare a stock solution: Dissolve the alkyne-tagged pyrene probe in DMSO to a concentration of 1-10 mM.
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish suitable for live-cell imaging.
-
Staining: Dilute the stock solution of the pyrene probe directly into the cell culture medium to a final concentration of 1-10 µM. Incubate the cells for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed cell culture medium to remove any unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with a UV laser or lamp for excitation and a filter set appropriate for pyrene fluorescence.
Signaling Pathways and Cellular Targeting
The utility of a fluorescent probe is also determined by its ability to localize to specific cellular compartments or participate in the visualization of signaling pathways.
Fluorescein
Fluorescein itself does not inherently target specific organelles. However, its derivatives can be conjugated to antibodies, peptides, or other molecules to target specific proteins or cellular structures. For instance, Fluorescein isothiocyanate (FITC) is commonly used to label antibodies for immunofluorescence, allowing for the visualization of specific antigens within the cell. The signaling pathway visualized is therefore dependent on the target of the conjugated biomolecule.
This compound
Pyrene and its derivatives, due to their hydrophobic nature, often localize to lipid-rich environments within the cell, such as cell membranes and lipid droplets. The ethynyl group on this compound provides a versatile handle for "click" chemistry, allowing for its conjugation to a wide array of molecules for targeted imaging. For example, it can be clicked onto azide-modified biomolecules to track their localization and dynamics.
Comparative Discussion
Advantages of this compound:
-
Higher Photostability: Pyrene derivatives are generally more photostable than fluorescein, making them more suitable for long-term imaging experiments and time-lapse microscopy.[3][4]
-
Longer Fluorescence Lifetime: The significantly longer fluorescence lifetime of pyrene can be advantageous for fluorescence lifetime imaging microscopy (FLIM) applications, allowing for the sensing of the microenvironment.[9]
-
Versatility through "Click" Chemistry: The terminal alkyne group allows for easy and specific conjugation to a wide range of azide-modified molecules, enabling targeted bioimaging.
-
Environmental Sensitivity: Pyrene's fluorescence is sensitive to the polarity of its environment, which can be exploited to probe cellular microenvironments.
Advantages of Fluorescein:
-
Higher Quantum Yield and Brightness: Fluorescein generally exhibits a higher fluorescence quantum yield and molar absorptivity, resulting in a brighter signal which is beneficial for detecting low-abundance targets.
-
Well-Established Protocols: As a workhorse in fluorescence microscopy for decades, there is a vast body of literature and well-established protocols for its use.
-
Biocompatibility: Its biocompatibility is well-documented, with minimal cytotoxic effects in most applications.
-
Water Solubility: Fluorescein and its common derivatives are more water-soluble than pyrene, which can simplify staining procedures in aqueous biological systems.
Limitations:
-
This compound: The primary limitation is the relative scarcity of specific photophysical and biological data compared to fluorescein. Its lower quantum yield may also be a disadvantage in certain applications. Its hydrophobicity can lead to aggregation in aqueous environments.
-
Fluorescein: The main drawback of fluorescein is its susceptibility to photobleaching, which can limit its use in experiments requiring prolonged or intense illumination.[2][5][6] Its fluorescence is also highly pH-sensitive, which can be a confounding factor if not properly controlled or accounted for.
Conclusion
The choice between this compound and Fluorescein for bioimaging applications is highly dependent on the specific experimental requirements. Fluorescein remains an excellent choice for routine, short-term imaging applications where high brightness is a key consideration and photobleaching can be managed. For long-term live-cell imaging, applications requiring high photostability, or studies involving fluorescence lifetime imaging and bioorthogonal labeling, this compound and other pyrene derivatives present a compelling alternative. The versatility afforded by the ethynyl group for "click" chemistry further expands the potential applications of pyrene-based probes in modern bioimaging. As research into novel fluorophores continues, a thorough understanding of the fundamental properties of both established and emerging dyes will be crucial for advancing the frontiers of biological and medical research.
References
- 1. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further insight into the photostability of the pyrene fluorophore in halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescein (FITC) | Thermo Fisher Scientific - SK [thermofisher.com]
- 6. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 7. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Cell Staining -Cellstain- FDA | CAS 596-09-8 Dojindo [dojindo.com]
Assessing the Cytotoxicity of 4-Ethynylpyrene for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe for in vivo imaging necessitates a thorough evaluation of its toxicological profile to ensure the integrity of experimental data and the welfare of animal subjects. 4-Ethynylpyrene (4-EP), a derivative of the polycyclic aromatic hydrocarbon pyrene, offers desirable photophysical properties for fluorescence imaging. However, concerns regarding the potential cytotoxicity of pyrene-based compounds warrant a careful assessment before their application in living organisms. This guide provides a comparative analysis of the cytotoxicity of 4-EP, benchmarked against common alternative fluorescent dyes, and offers detailed experimental protocols for its evaluation.
Comparative Cytotoxicity Analysis
While direct in vivo cytotoxicity data for this compound is limited in publicly available literature, in vitro studies on its parent compound, pyrene, and other derivatives provide valuable insights into its potential toxicity. The following table summarizes available cytotoxicity data for pyrene and alternative near-infrared (NIR) fluorescent dyes commonly used in in vivo imaging, such as Indocyanine Green (ICG) and Cyanine dyes (Cy5 and Cy7). It is important to note that the cytotoxicity of these compounds can be highly dependent on the cell type, concentration, and exposure duration.
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Pyrene | HepG2 (Human liver carcinoma) | MTT | Cell Viability | 28% reduction at 50 nM | [1] |
| Indocyanine Green (ICG) | ARPE-19 (Human retinal pigment epithelial) | MTS | IC50 | 0.062% (w/v) at 24h | |
| Indocyanine Green (ICG) | HepG2 (Human liver carcinoma) | - | - | Accumulates in hepatocytes, low toxicity at clinical doses | [2][3] |
| Cyanine 7 (Cy7) | Various | - | Cytotoxicity | Generally low, but can be influenced by counterion |
Note: The lack of a specific IC50 value for this compound in common cell lines is a significant data gap. The data for pyrene should be considered as an indicator of potential cytotoxicity, but not a direct measure for 4-EP. Researchers are strongly encouraged to perform their own in vitro cytotoxicity assays on cell lines relevant to their in vivo models before proceeding with animal studies.
Experimental Protocols
To facilitate the assessment of this compound's cytotoxicity, detailed protocols for two standard in vitro assays, the MTT and LDH assays, are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and/or comparator dyes) for the desired exposure time (e.g., 24, 48, 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.[7]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.[8][9][10][11]
Principle: An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate and carefully collect the supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (usually around 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm.
-
Data Analysis: The amount of color formed is proportional to the amount of LDH released. Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and potential mechanisms of toxicity, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing the cytotoxicity of fluorescent probes.
Pyrene and its derivatives have been shown to induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.[12] The following diagram illustrates this potential signaling pathway.
Caption: Oxidative stress-induced apoptosis signaling pathway.
Conclusion
The available data suggests that this compound, like its parent compound pyrene, may exhibit cytotoxicity, likely through the induction of oxidative stress. Before its use in in vivo studies, it is imperative that researchers conduct thorough in vitro cytotoxicity assessments using relevant cell lines and standardized assays such as the MTT and LDH methods detailed in this guide. A careful comparison with well-established, low-toxicity fluorescent probes is also crucial for contextualizing the potential risks and making an informed decision on the suitability of this compound for in vivo imaging applications. The absence of direct and comprehensive cytotoxicity data for this compound underscores the need for further investigation to ensure its safe and effective use in preclinical research.
References
- 1. Effects of Pyrene on Human Liver HepG2 Cells: Cytotoxicity, Oxidative Stress, and Transcriptomic Changes in Xenobiotic Metabolizing Enzymes and Inflammatory Markers with Protection Trial Using Lycopene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine green and its nanosynthetic particles for the diagnosis and treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical application of fluorescence imaging of liver cancer using indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 4-Ethynylpyrene-Based Sensors: Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, the selection of appropriate chemical sensors is paramount for accurate and reliable detection of target analytes. Among the diverse array of fluorescent chemosensors, those based on the 4-ethynylpyrene scaffold have garnered significant attention due to their unique photophysical properties. This guide provides an objective comparison of the performance of this compound-based sensors with alternative sensing technologies, supported by experimental data and detailed protocols.
This document will delve into the specificity and cross-reactivity of these sensors, presenting quantitative data in easily digestible formats. Furthermore, it will provide the necessary experimental workflows and signaling pathway diagrams to facilitate a comprehensive understanding of their function and evaluation.
Performance Comparison of Fluorescent Sensors
The efficacy of a fluorescent sensor is primarily determined by its sensitivity and selectivity towards a specific analyte. Below are comparative tables summarizing the performance of this compound and other pyrene-based sensors against alternative fluorescent probes for the detection of Picric Acid and Copper (Cu²⁺) ions, two common analytes for which pyrene-based sensors have been extensively developed.
Detection of Picric Acid
Picric acid is a highly explosive nitroaromatic compound, and its sensitive and selective detection is crucial for security and environmental monitoring.
| Sensor Type | Sensor Name/Description | Detection Limit (LOD) | Interferents Tested | Reference |
| Pyrene-Based | Cationic pyrene derivative | 23.2 nM | Various nitroaromatic compounds | [1] |
| Pyrene-Based | Pyrene appended with electron-withdrawing groups | 27 nM | Not specified | [2] |
| Pyrene-Based | Water-soluble probe with pyrene chromophore | 0.5 nM (on film) | Other nitroaromatics | [3] |
| Alternative | Nonconjugated polymer dots (NPDs) | 0.5 µM | Not specified | [4] |
| Alternative | Polyethyleneimine stabilized Ag nanoclusters | 0.1 nM | TNT, 2,4-DNT, p-NT, m-DNB, NB | [5] |
Detection of Copper (Cu²⁺)
Copper is an essential trace element, but its excess can be toxic. Therefore, monitoring Cu²⁺ levels in biological and environmental systems is of high importance.
| Sensor Type | Sensor Name/Description | Detection Limit (LOD) | Interferents Tested | Reference |
| Pyrene-Based | Pyrene derivative with C=N isomerization and PET mechanism | 0.16 µM | Various metal ions | [6] |
| Pyrene-Based | Pyrene-based "Turn-Off" probe | Not specified (nM range) | Na⁺, K⁺, Ca²⁺, Mg²⁺ | |
| Pyrene-Based | Pyrene-based ligand (PMDP) | 0.42 µM | Cd²⁺, Mn²⁺, Co²⁺, Na⁺, Ni²⁺, Cu⁺, Fe³⁺, Hg²⁺, Mg²⁺, Zn²⁺, K⁺, V⁵⁺ | [7] |
| Alternative | Rhodamine 6G-based off-on probe (L1) | 0.38 µM | Various metal ions | [8] |
| Alternative | Porphyrin derivative with bipyridine | 5 nM | Not specified | [9] |
| Alternative | Acetamidoquinoline with DPA receptor (QA) | 0.25 pM (Kd) | Mn²⁺, Fe²⁺, Mg²⁺, Ca²⁺, Na⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | [10] |
Signaling Pathways and Experimental Workflows
To understand the functionality and evaluation of these sensors, it is crucial to visualize their underlying mechanisms and the experimental procedures used to characterize them.
Signaling Pathway: Photoinduced Electron Transfer (PET)
A common sensing mechanism for pyrene-based fluorescent sensors is Photoinduced Electron Transfer (PET). In the absence of the analyte, the fluorescence of the pyrene fluorophore is quenched due to electron transfer from a donor moiety. Upon binding of the analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response.
Caption: Photoinduced Electron Transfer (PET) mechanism in a this compound-based sensor.
Experimental Workflow: Specificity and Cross-Reactivity Assessment
The following diagram outlines a typical experimental workflow to determine the selectivity of a fluorescent sensor for its target analyte in the presence of other potentially interfering species.
Caption: Experimental workflow for evaluating sensor selectivity and cross-reactivity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound-based sensors.
Protocol 1: Determination of the Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably detected by the sensor.
Materials:
-
Stock solution of the fluorescent sensor in an appropriate solvent (e.g., DMSO, acetonitrile, or water).
-
Stock solution of the target analyte.
-
Buffer solution to maintain a constant pH.
-
Fluorometer.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the fluorescent sensor and varying, low concentrations of the target analyte.
-
Measure the fluorescence intensity of each solution using a fluorometer at the optimal excitation and emission wavelengths.
-
Measure the fluorescence intensity of a blank solution (sensor only) multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
Determine the slope (k) of the linear portion of the calibration curve at low concentrations.
Protocol 2: Selectivity and Cross-Reactivity Assay
This experiment assesses the sensor's response to the target analyte in the presence of other potentially interfering substances.
Materials:
-
Stock solution of the fluorescent sensor.
-
Stock solution of the target analyte.
-
Stock solutions of various potentially interfering ions or molecules at the same concentration as the target analyte.
-
Fluorometer.
Procedure:
-
Prepare a set of solutions, each containing the fluorescent sensor at a fixed concentration.
-
To one solution, add the target analyte and measure the fluorescence response.
-
To the other solutions, add each of the potential interfering species individually and measure the fluorescence response.
-
For competitive testing, prepare a solution containing the sensor and the target analyte. Then, add each interfering species to this solution and measure any change in fluorescence.
-
Compare the fluorescence intensity changes induced by the target analyte with those induced by the interfering species. A highly selective sensor will show a significant response only to the target analyte.[8][12][13]
Conclusion
This compound-based sensors offer a versatile platform for the development of highly sensitive fluorescent probes for a range of analytes. Their performance, particularly in terms of detection limits, is often comparable and in some cases superior to alternative sensing technologies. However, as with any sensor, a thorough evaluation of specificity and cross-reactivity is crucial for reliable application. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct these critical assessments. The continued development and characterization of these and other novel sensor molecules will undoubtedly advance the fields of analytical chemistry, environmental monitoring, and biomedical diagnostics.
References
- 1. Selective and sensitive detection of picric acid based on a water-soluble fluorescent probe - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An investigation of the Excitation Wavelength-Dependent Dynamic Changes in the Mechanism of Detection of Picric Acid using Pyrene-Based Donor-Acceptor Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A water soluble fluorescent probe for selective and sensitive detection of picric acid – a nitroexplosive - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00184A [pubs.rsc.org]
- 4. Sensitive detection of picric acid in an aqueous solution using fluorescent nonconjugated polymer dots as fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supersensitive and selective detection of picric acid explosive by fluorescent Ag nanoclusters - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Highly Selective Fluorescent Probe for the Detection of Copper (II) and Its Application in Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optode sensor for Cu2+ with high selectivity based on porphyrin derivative appended with bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Highly Selective Turn-on and Reversible Fluorescent Chemosensor for Al3+ Detection Based on Novel Salicylidene Schiff Base-Terminated PEG in Pure Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 4-Ethynylpyrene Labeling Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Ethynylpyrene's performance as a fluorescent labeling agent against other common alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection of the most appropriate fluorescent probe for your research needs.
Overview of this compound for Fluorescent Labeling
This compound is a polycyclic aromatic hydrocarbon equipped with a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules, such as proteins, via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." The resulting stable triazole linkage makes this compound a valuable tool for introducing a fluorescent reporter group for various downstream applications, including fluorescence microscopy, FRET-based assays, and single-molecule tracking.
The efficiency of the labeling reaction is a critical parameter that directly impacts the quality and reliability of experimental data. This guide outlines methods to quantify the labeling efficiency of this compound and provides a comparative analysis with other established fluorescent probes.
Comparative Data of Fluorescent Probes
The choice of a fluorescent probe is dictated by several key photophysical and chemical properties. A probe's brightness, determined by its molar extinction coefficient (ε) and quantum yield (Φ), is a primary consideration, alongside its chemical reactivity and the efficiency of the labeling reaction.
Table 1: Comparison of this compound with Alternative Fluorescent Probes
| Feature | This compound (data for Pyrene) | Alexa Fluor 488 | Fluorescein (FITC) | Cyanine5 (Cy5) |
| Excitation Maximum (nm) | ~345 | 495 | 494 | 649 |
| Emission Maximum (nm) | ~378 | 519 | 518 | 670 |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~54,000 at 335.2 nm | 71,000 | ~75,000 | 250,000 |
| Quantum Yield (Φ) | ~0.32 | 0.92 | ~0.90 | 0.28 |
| Calculated Brightness (ε x Φ) | ~17,280 | 65,320 | ~67,500 | 70,000 |
| Labeling Chemistry | Click Chemistry (Alkyne) | NHS Ester, Maleimide | Isothiocyanate (Amine) | NHS Ester, Maleimide |
| Reported Labeling Efficiency | Data not widely available | High | Variable, can be high | High |
Note: Photophysical data for the parent compound, pyrene, are used as an approximation for this compound. The calculated brightness provides a theoretical comparison; actual experimental brightness can be influenced by various factors.
Experimental Protocols
Protocol for Labeling Azide-Modified Proteins with this compound
This protocol details the copper-catalyzed click chemistry reaction for conjugating this compound to a protein containing an azide group.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassing apparatus (e.g., nitrogen or argon gas line)
-
Size-exclusion chromatography or desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) with THPTA (final concentration 1 mM).
-
Add the this compound stock solution to achieve a 10- to 20-fold molar excess over the protein.
-
-
Reaction Initiation and Incubation:
-
Thoroughly degas the reaction mixture by bubbling with nitrogen or argon gas for 5-10 minutes.
-
To initiate the reaction, add CuSO₄ to a final concentration of 1 mM, followed immediately by the addition of sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove unreacted this compound, copper, and other small molecules by passing the reaction mixture through a desalting column or by size-exclusion chromatography equilibrated with a suitable storage buffer.
-
Protocol for Quantifying Labeling Efficiency by UV-Vis Spectroscopy
The degree of labeling (DOL), or the average number of dye molecules per protein molecule, can be determined using absorbance measurements.
Materials:
-
Purified this compound-labeled protein
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Absorbance Measurements:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of pyrene (~345 nm, A₃₄₅).
-
-
Calculations:
-
Protein Concentration (M):
where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor (A₂₈₀ of free this compound / A₃₄₅ of free this compound).
-
-
Dye Concentration (M):
where ε_dye is the molar extinction coefficient of this compound at ~345 nm (~54,000 cm⁻¹M⁻¹).
-
Degree of Labeling (DOL):
-
Visualizations
Caption: Workflow for this compound labeling and quantification.
Caption: From protein to data: the fluorescent labeling pathway.
Comparative Analysis of the Two-Photon Absorption Cross-Section of 4-Ethynylpyrene and Related Chromophores
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Two-Photon Absorption Cross-Sections
The following table summarizes the two-photon absorption cross-section (σ₂) for several pyrene derivatives and commonly used reference standards. The 2PA cross-section is given in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹).
| Compound | Peak 2PA Cross-Section (σ₂) (GM) | Excitation Wavelength (nm) | Solvent |
| Pyrene Derivatives | |||
| Tetra(4-(N,N-dimethylamino)phenylethynyl)pyrene | 1150 | ~800 | Not Specified |
| A–π–A Pyrene Dye (PY) | 1100 | 950 | Not Specified |
| A–π–A Pyrene Dye (PY) | 380 | 1050 | Not Specified |
| Fluorenylethynylpyrene Derivatives | 250 - 2500 | 700 - 900 | Not Specified |
| Reference Standards | |||
| Rhodamine B | 12 ± 2 | 798 | Methanol |
| Fluorescein (pH 11) | 26 ± 1.2 | 780 | Aqueous |
| Rhodamine 6G | 79 ± 6 | 810 | Methanol |
Experimental Protocols
The determination of the two-photon absorption cross-section is commonly performed using one of two primary methods: the Z-scan technique or the two-photon excited fluorescence (TPEF) method.
1. Z-Scan Technique:
The Z-scan method is a sensitive technique used to measure the nonlinear absorption coefficient of a material.
-
Setup: A laser beam with a Gaussian profile is focused onto a sample. The sample is moved along the z-axis (the direction of beam propagation) through the focal point. An aperture is placed in the far field to measure the transmitted intensity.
-
Procedure:
-
The sample is translated along the z-axis, and the transmitted intensity through the aperture is recorded as a function of the sample's position (z).
-
When the sample is near the focal point, the high intensity of the laser induces nonlinear absorption (in this case, two-photon absorption), leading to a decrease in the transmitted intensity.
-
By analyzing the shape of the resulting transmittance curve (a valley for 2PA), the nonlinear absorption coefficient (β) can be calculated.
-
The two-photon absorption cross-section (σ₂) is then determined from β using the concentration of the sample.
-
2. Two-Photon Excited Fluorescence (TPEF) Method:
This method is suitable for fluorescent molecules and relies on the detection of the fluorescence emitted after two-photon absorption.
-
Setup: A pulsed laser is focused onto a cuvette containing the sample solution. The fluorescence emitted from the sample is collected at a 90-degree angle to the excitation beam path to minimize scattered laser light. A photodetector, such as a photomultiplier tube (PMT), is used to measure the fluorescence intensity.
-
Procedure:
-
The fluorescence intensity of the sample is measured as a function of the incident laser power.
-
For a pure two-photon absorption process, the fluorescence intensity will be proportional to the square of the incident laser power.
-
The 2PA cross-section is typically determined by comparing the two-photon excited fluorescence signal of the sample to that of a well-characterized standard (e.g., Rhodamine B or Fluorescein) under identical experimental conditions. The following equation is used:
σ₂_sample = σ₂_ref * (Φ_ref / Φ_sample) * (C_ref / C_sample) * (I_sample / I_ref)
where σ₂ is the 2PA cross-section, Φ is the fluorescence quantum yield, C is the concentration, and I is the measured fluorescence intensity.
-
Mandatory Visualization
Below are diagrams illustrating the logical workflow of the Z-scan and Two-Photon Excited Fluorescence experimental methods.
Caption: Workflow for the Z-scan method to determine the 2PA cross-section.
Caption: Workflow for the Two-Photon Excited Fluorescence (TPEF) measurement.
Evaluating the Environmental Sensitivity of 4-Ethynylpyrene Fluorescence: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the environmental sensitivity of 4-Ethynylpyrene's fluorescence, comparing its performance with established solvatochromic probes such as Nile Red and Prodan. The information presented is intended to assist researchers in selecting the appropriate fluorescent probe for their specific application, with a focus on sensing changes in the microenvironment of chemical and biological systems.
Introduction to Environmental Sensitivity and Solvatochromism
Environmentally sensitive fluorescent probes, also known as solvatochromic dyes, exhibit changes in their photophysical properties, such as their absorption and emission spectra, fluorescence quantum yield, and lifetime, in response to alterations in the polarity and other characteristics of their immediate surroundings. This property makes them invaluable tools for studying molecular interactions, protein conformational changes, membrane dynamics, and drug delivery systems.
This compound, a derivative of the polycyclic aromatic hydrocarbon pyrene, has garnered interest as a potential environmentally sensitive probe due to the influence of the ethynyl substituent on its electronic properties. This guide will delve into the quantitative aspects of its fluorescence sensitivity and benchmark it against well-established alternatives.
Comparative Photophysical Data
The following tables summarize the key photophysical parameters of this compound (represented by its close analogue, mono-cyclohexanolethynyl pyrene, due to the availability of comprehensive data) and the popular solvatochromic probes, Nile Red and Prodan, in a range of solvents with varying polarity.
Table 1: Emission Maxima (λem) in Various Solvents
| Solvent | Dielectric Constant (ε) | This compound Analogue (λem, nm) | Nile Red (λem, nm) | Prodan (λem, nm) |
| n-Hexane | 1.88 | ~380, ~400 (I1/I3 ratio sensitive) | ~590 | ~420 |
| Toluene | 2.38 | ~381, ~401 | ~570 | ~435 |
| Dichloromethane | 8.93 | ~383, ~404 | ~610 | ~470 |
| Acetone | 20.7 | ~385, ~406 | ~620 | ~490 |
| Acetonitrile | 37.5 | ~386, ~408 | ~630 | ~500 |
| Ethanol | 24.5 | ~385, ~407 | ~640 | ~510 |
| Methanol | 32.7 | ~386, ~409 | ~650 | ~520 |
| Water | 80.1 | (Insoluble) | ~660 (very low intensity) | ~530 |
Data for the this compound analogue is derived from studies on mono-cyclohexanolethynyl pyrene, where the ratio of the first and third vibronic bands (I1/I3) is a sensitive indicator of solvent polarity, a characteristic feature of pyrene-based probes[1]. The emission maxima show a moderate bathochromic (red) shift with increasing solvent polarity. Nile Red and Prodan exhibit more pronounced solvatochromic shifts in their emission maxima.
Table 2: Fluorescence Quantum Yield (ΦF) in Various Solvents
| Solvent | This compound Analogue (ΦF) | Nile Red (ΦF) | Prodan (ΦF) |
| n-Hexane | High | ~0.7 | ~0.9 |
| Toluene | High | ~0.8 | ~0.8 |
| Dichloromethane | Moderate | ~0.5 | ~0.6 |
| Acetone | Moderate | ~0.3 | ~0.4 |
| Acetonitrile | Moderate | ~0.1 | ~0.3 |
| Ethanol | Low | ~0.05 | ~0.2 |
| Methanol | Low | ~0.02 | ~0.1 |
| Water | (Insoluble) | Very Low | ~0.05 |
The fluorescence quantum yield of all three probes generally decreases with increasing solvent polarity. This is often attributed to non-radiative decay pathways becoming more favorable in polar environments.
Experimental Protocols
Measurement of Solvatochromic Shifts
Objective: To determine the change in the fluorescence emission maximum of a probe in response to solvent polarity.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe (e.g., this compound, Nile Red, Prodan)
-
A series of solvents of varying polarity (spectroscopic grade)
Procedure:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM.
-
For each solvent to be tested, prepare a dilute solution of the probe with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. This typically corresponds to a concentration in the micromolar range.
-
Record the fluorescence emission spectrum for each solution, ensuring to use the same excitation wavelength and instrument settings for all measurements.
-
Identify the wavelength of maximum fluorescence intensity (λem) for each solvent.
-
Plot the emission maximum (in nm or cm-1) against a solvent polarity scale, such as the Dimroth-Reichardt ET(30) scale or the Lippert-Mataga plot, to quantify the solvatochromic sensitivity.
Determination of Relative Fluorescence Quantum Yield (ΦF)
Objective: To determine the fluorescence quantum yield of a sample relative to a standard of known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe of interest (sample)
-
A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.5 M H2SO4, ΦF = 0.54)
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of five dilutions of both the sample and the standard in the same solvent. The concentrations should be chosen to yield absorbances between 0.02 and 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,standard * (Slopesample / Slopestandard) * (η2sample / η2standard)
where ΦF,standard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is used for both the sample and standard, the refractive index term cancels out.
Visualizing Experimental Workflows and Relationships
Experimental Workflow for Evaluating Environmental Sensitivity
Caption: Workflow for evaluating the environmental sensitivity of a fluorescent probe.
Signaling Pathway of Environmental Sensing by a Solvatochromic Probe
Caption: Mechanism of environmental sensing by a solvatochromic fluorescent probe.
Conclusion
This compound and its derivatives exhibit a moderate sensitivity to the polarity of their environment, primarily observed through changes in the vibronic band structure of their emission spectra. This characteristic makes them suitable for ratiometric sensing of micropolarity. However, for applications requiring large, distinct shifts in the emission maximum, probes like Nile Red and Prodan demonstrate superior performance with more significant solvatochromic shifts.
The choice of a fluorescent probe should be guided by the specific requirements of the experiment. For studies where the subtle changes in the local environment need to be quantified through ratiometric measurements, this compound-based probes can be a valuable tool. For applications demanding a clear and substantial color change in response to polarity, Nile Red and Prodan remain the probes of choice. Researchers are encouraged to consider the photostability, quantum yield, and potential for interaction with the system under study when selecting the most appropriate environmentally sensitive fluorophore.
References
A Comparative Guide to the Long-Term Stability of 4-Ethynylpyrene and Other Common Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable fluorophore is a critical decision in the design of robust and reproducible fluorescence-based assays. Long-term stability, encompassing photostability, chemical stability, and storage stability, is a key performance parameter that directly impacts the reliability and longevity of experimental results. This guide provides an objective comparison of the long-term stability of 4-Ethynylpyrene against other widely used fluorophores such as Fluorescein, Rhodamine B, and Cyanine dyes (Cy5). The information presented is supported by available experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.
Data Presentation: A Quantitative Comparison of Fluorophore Stability
The following tables summarize key stability parameters for this compound and other common fluorophores. It is important to note that direct quantitative comparisons, particularly for photobleaching quantum yields, can be challenging to find under identical experimental conditions. The data presented here is a consolidation of reported values from various sources and should be considered as a comparative guide.
Table 1: Photostability Parameters of Selected Fluorophores
| Fluorophore | Photobleaching Quantum Yield (Φ_b) | Photobleaching Half-life (t_1/2) | Notes |
| This compound | Data not readily available; pyrene derivatives are generally considered to have good photostability. | Dependent on experimental conditions. | Exhibits high fluorescence quantum yields and is known for its use in applications requiring bright and stable signals. |
| Fluorescein | ~3 x 10⁻⁵ - 7 x 10⁻⁵ | Seconds to minutes | Prone to rapid photobleaching, especially at higher illumination intensities. An average molecule emits 30,000 to 40,000 photons before bleaching[1]. |
| Rhodamine B | ~1 x 10⁻⁶ - 5 x 10⁻⁷ | Minutes to tens of minutes | Generally more photostable than Fluorescein. |
| Cy5 | ~5 x 10⁻⁶ - 2 x 10⁻⁵ | Minutes | Photostability is influenced by the local chemical environment and the presence of photostabilizing agents[2]. |
Table 2: Chemical and Long-Term Storage Stability
| Fluorophore | pH Sensitivity | Chemical Reactivity | Long-Term Storage Recommendations |
| This compound | Generally stable across a wide pH range. | The ethynyl group is reactive in click chemistry but otherwise relatively stable. Pyrene core is susceptible to oxidation under harsh conditions. | Store in a cool, dark, and dry place. For solutions in organic solvents like DMSO, store at -20°C or below, protected from light, for several months to a year. |
| Fluorescein | Fluorescence is highly pH-dependent (pKa ~6.4); fluorescence decreases significantly in acidic conditions[3]. | Susceptible to oxidation. | Store solid form in a cool, dark place. Solutions should be stored in the dark at 4°C for short-term and -20°C for long-term storage. The use of buffers is recommended to maintain optimal pH. |
| Rhodamine B | Fluorescence is less pH-sensitive than Fluorescein in the physiological range. | Generally stable. | Store solid form in a cool, dark place. Solutions are relatively stable and can be stored at 4°C for weeks or -20°C for longer periods. |
| Cy5 | Fluorescence is generally stable over a wide pH range. | Can be sensitive to oxidizing and reducing agents. | Store solid form protected from light and moisture. Solutions should be stored at -20°C in the dark. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Comparative Photostability Measurement of Fluorophores
This protocol outlines a method for comparing the photostability of different fluorophores under identical illumination conditions.
Objective: To determine the photobleaching half-life (t_1/2) of this compound, Fluorescein, Rhodamine B, and Cy5.
Materials:
-
Fluorophores of interest (this compound, Fluorescein, Rhodamine B, Cy5)
-
Appropriate solvents (e.g., PBS for water-soluble dyes, DMSO or ethanol for others)
-
Microscope slides and coverslips
-
Fluorescence microscope with a suitable light source (e.g., mercury lamp, laser) and filter sets for each fluorophore
-
Digital camera for image acquisition
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each fluorophore at a concentration of 1 mM in an appropriate solvent.
-
Dilute the stock solutions to a working concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Mount a small volume (e.g., 10 µL) of the fluorophore solution on a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the first fluorophore to be tested.
-
Set the illumination intensity to a constant and reproducible level. It is crucial to use the same intensity for all fluorophores to ensure a fair comparison.
-
Focus on the sample.
-
-
Image Acquisition:
-
Acquire an initial image (t=0) of the fluorescent sample.
-
Continuously illuminate the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a total duration that is sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the image sequence in an image analysis software like ImageJ.
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity of the ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t_1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
-
Repeat for Other Fluorophores:
-
Repeat steps 2-4 for each of the other fluorophores, ensuring that all experimental conditions (illumination intensity, acquisition parameters, etc.) are kept identical.
-
Protocol for Click Chemistry Labeling of Nascent DNA with this compound
This protocol describes the use of this compound to label newly synthesized DNA in cells via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.
Objective: To fluorescently label replicating DNA in cultured cells using EdU (5-ethynyl-2'-deoxyuridine) and this compound azide.
Materials:
-
Cultured cells
-
5-ethynyl-2'-deoxyuridine (EdU)
-
This compound azide
-
Cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Fluorescence microscope
Procedure:
-
Cell Culture and EdU Labeling:
-
Plate cells on coverslips in a petri dish and culture overnight.
-
Add EdU to the cell culture medium to a final concentration of 10 µM.
-
Incubate the cells for the desired pulse-labeling time (e.g., 1-2 hours) to allow for EdU incorporation into newly synthesized DNA.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix:
-
435 µL of click reaction buffer
-
20 µL of 100 mM CuSO₄
-
5 µL of 10 mM this compound azide in DMSO
-
40 µL of 500 mM sodium ascorbate (freshly prepared)
-
-
Remove the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for pyrene (Excitation ~340 nm, Emission ~380-400 nm).
-
Mandatory Visualization
Caption: Workflow for labeling nascent DNA with this compound via click chemistry.
Caption: Experimental workflow for comparative photostability analysis of fluorophores.
References
Safety Operating Guide
Proper Disposal of 4-Ethynylpyrene: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of 4-ethynylpyrene are critical for ensuring laboratory safety and environmental protection. This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures will help mitigate risks associated with this compound, which is known to be a flammable solid, a skin and eye irritant, and may cause respiratory irritation. Furthermore, it is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][2]
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with its hazard profile and to take the necessary safety precautions.
Personal Protective Equipment (PPE): A comprehensive suite of PPE should be worn at all times when working with this compound. This includes:
-
Protective Gloves: Chemically resistant gloves are mandatory.
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Face Protection: A face shield may be necessary for operations with a high risk of splashing.[1][2][3]
Spill Management: In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.
-
Avoid Dust Formation: Care should be taken to not aerosolize the solid material.[3][4]
-
Containment: Prevent the spilled material from entering drains or waterways.[1][3]
-
Cleanup: Spills should be collected by carefully sweeping or shoveling the material into a suitable, closed container for disposal.[3][4]
-
Decontamination: The affected area and any contaminated equipment should be decontaminated by scrubbing with alcohol.[5]
Quantitative Data for Disposal and Handling
| Parameter | Guideline | Source(s) |
| Waste Classification | Must be evaluated as hazardous waste based on characteristics of ignitability and toxicity. | [6] |
| Container Type | High-Density Polyethylene (HDPE) or original container. | [2][3] |
| Container Labeling | Must be clearly labeled as "Hazardous Waste" with the chemical name "this compound". | [7] |
| Waste Segregation | Do not mix with other waste streams.[2] | [2] |
| Empty Container Disposal | For highly toxic substances, the first three rinses of the empty container must be collected as hazardous waste. | [7] |
Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and regulatory compliance at each step. The diagram below illustrates the logical progression from initial handling to final disposal.
Detailed Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following steps provide a procedural guide for its proper disposal.
Step 1: Waste Characterization and Segregation As a chemical waste generator, you are responsible for determining if this compound waste is classified as hazardous.[4] Given its properties, it should be treated as hazardous waste. This waste must be segregated from other laboratory waste to prevent accidental reactions.[2]
Step 2: Containerization
-
Solid Waste: Collect solid this compound waste, including contaminated consumables like gloves and weighing papers, in a dedicated, leak-proof container made of a compatible material such as High-Density Polyethylene (HDPE).[3] If possible, use the original container.[2]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled, and sealed container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." The accumulation start date should also be clearly marked.
Step 3: Storage Store the sealed waste containers in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.
Step 4: Professional Disposal Arrange for the pickup and disposal of the this compound waste through a licensed and approved hazardous waste disposal company.[3] Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately. The recommended method of disposal is incineration at an approved waste disposal plant.[1][2]
Step 5: Decontamination of Empty Containers For empty containers that held this compound, it is crucial to manage the residual contamination properly. For containers of highly toxic chemicals, the first three rinses with a suitable solvent (e.g., alcohol) must be collected and disposed of as hazardous waste.[5][7]
Experimental Protocol: Deactivation of Related Compounds
Specific experimental protocols for the deactivation of this compound are not detailed in the available literature. However, general methods for the degradation of polycyclic aromatic hydrocarbons (PAHs) can be considered, though their applicability to this compound would need to be verified in a controlled laboratory setting by qualified personnel. One common method involves oxidation.
Note: This is a generalized protocol and must be adapted and validated for this compound by a qualified chemist.
Objective: To degrade the aromatic structure of PAHs to less toxic compounds.
Materials:
-
Potassium permanganate (KMnO4)
-
Dilute sulfuric acid (H2SO4)
-
Sodium bisulfite (NaHSO3) solution
-
Appropriate reaction vessel and stirring equipment
-
pH meter
Procedure:
-
In a well-ventilated fume hood, dissolve the PAH-containing waste in a suitable solvent.
-
Slowly add a solution of potassium permanganate while stirring. The amount of permanganate will depend on the concentration of the PAH.
-
Acidify the solution to a pH of approximately 3 with dilute sulfuric acid to facilitate the oxidation reaction.
-
Allow the reaction to proceed with stirring for several hours at room temperature. Monitor the reaction for completion (e.g., by disappearance of the purple permanganate color).
-
Once the reaction is complete, quench any excess permanganate by adding a sodium bisulfite solution until the purple color disappears.
-
Neutralize the final solution with a suitable base before disposing of it as aqueous waste, in accordance with local regulations.
This protocol is for informational purposes only and should not be attempted without a thorough risk assessment and approval from your institution's environmental health and safety department.
References
Essential Safety and Logistical Information for Handling 4-Ethynylpyrene
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount, especially when handling potent compounds like 4-Ethynylpyrene. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe working environment.
Hazard Identification and Personal Protective Equipment
This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their potential carcinogenic properties. While specific toxicological data for this compound is limited, it is crucial to handle it with the utmost care, assuming it may be carcinogenic and harmful if inhaled, ingested, or absorbed through the skin.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] A face shield may be necessary for splash hazards. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[2] Given that some PAHs are rapidly absorbed through the skin, using double chemotherapy gloves is a recommended precaution.[1][4] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[2] A lab coat is mandatory. For procedures with a higher risk of contamination, consider a disposable gown. |
| Respiratory Protection | If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator with a particle filter.[2] |
Operational Plan for Safe Handling
A systematic approach is critical to minimize exposure during the handling of this compound.
Engineering Controls:
-
Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate ventilation in the laboratory.[2][3]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable pads.
-
Weighing: To avoid generating dust, carefully weigh the solid compound on a tared weigh paper or in a small, capped vial within the fume hood.
-
Dissolving: Add the solvent to the vial containing the this compound. Cap the vial and gently swirl or sonicate to dissolve.
-
Transfer: Use a calibrated pipette or syringe to transfer the solution.
-
Post-Handling: After use, decontaminate the work area. Wipe down surfaces with an appropriate solvent and dispose of all contaminated materials as hazardous waste. Wash hands thoroughly after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Labeling:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh papers, and absorbent pads, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams.[4]
-
Sharps: Any needles or syringes used must be disposed of in a designated sharps container for hazardous chemical waste.[4]
Disposal Procedure:
-
Containerization: Use appropriate, leak-proof containers for waste collection. Ensure containers are kept closed when not in use.[5]
-
Labeling: All waste containers must be labeled with a hazardous waste tag detailing the contents, including the full chemical name and concentration.
-
Storage: Store hazardous waste in a designated satellite accumulation area until it is collected by the institution's environmental health and safety (EHS) department.
-
Collection: Follow your institution's procedures for hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.[1]
Quantitative Data
| Property | Value |
| Molecular Formula | C18H10 |
| Molecular Weight | 226.28 g/mol |
| Appearance | Yellow Solid |
| Melting Point | 113 - 116 °C (235.4 - 240.8 °F) |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2)[2] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
